Product packaging for 9-Deazaguanine(Cat. No.:CAS No. 65996-58-9)

9-Deazaguanine

Número de catálogo: B024355
Número CAS: 65996-58-9
Peso molecular: 150.14 g/mol
Clave InChI: FFYPRJYSJODFFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

9-Deazaguanine is a potent purine analog and nucleobase scaffold of significant interest in biochemical and pharmacological research. Its core structure, a guanine molecule with a nitrogen atom replaced by carbon at the 9-position, makes it a versatile precursor for synthesizing novel nucleoside and nucleotide analogs. This modification is key for investigating the substrate specificity and catalytic mechanisms of enzymes like purine-nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Researchers utilize this compound to develop potent inhibitors that target purine salvage pathways, offering a strategic approach to studying cell proliferation, immune response modulation, and antimicrobial strategies. Its incorporation into oligonucleotides or its role as a metabolic intermediate provides valuable insights into nucleic acid chemistry, enzyme kinetics, and the design of next-generation therapeutic agents for areas such as oncology, virology, and parasitology. This compound serves as an essential tool for probing the intricacies of nucleotide metabolism and for the rational design of enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O B024355 9-Deazaguanine CAS No. 65996-58-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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InChI

InChI=1S/C6H6N4O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H3,7,9,10,11)
Source PubChem
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InChI Key

FFYPRJYSJODFFD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CNC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N4O
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DSSTOX Substance ID

DTXSID20216202
Record name 9-Deazaguanine
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Molecular Weight

150.14 g/mol
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CAS No.

65996-58-9
Record name 9-Deazaguanine
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Foundational & Exploratory

The intricate world of 7-deazaguanine derivatives: A deep dive into bacterial biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the biosynthesis of 7-deazaguanine (B613801) derivatives in bacteria. This whitepaper delves into the core metabolic pathways, enzymatic mechanisms, and regulatory networks that govern the production of these vital compounds. From the fundamental building blocks to the complex final structures of antibiotics like toyocamycin (B1682990) and sangivamycin (B1680759), this guide provides a detailed roadmap of this fascinating area of microbiology.

Introduction to 7-Deazaguanine Derivatives

7-deazaguanine derivatives are a class of modified purines where the nitrogen at position 7 is replaced by a carbon. This structural alteration is the gateway to a diverse array of molecules with significant biological activities. In bacteria, these compounds play crucial roles in tRNA modification, enhancing translational fidelity, and as secondary metabolites with potent antibiotic properties.[1][2][3] Understanding the biosynthetic pathways of these derivatives is paramount for the development of novel antimicrobial agents and for harnessing these pathways for biotechnological applications.

The Core Biosynthetic Pathway: Synthesis of preQ₀

The biosynthesis of most 7-deazaguanine derivatives in bacteria converges on a common intermediate: 7-cyano-7-deazaguanine, also known as preQ₀.[3][4] This central pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of four enzymatic steps.

The biosynthesis of preQ₀ from GTP is a fundamental pathway that serves as the entry point for the production of a wide range of 7-deazaguanine derivatives. This process involves a cascade of enzymatic reactions that progressively modify the purine (B94841) ring of GTP.

The pathway is initiated by GTP cyclohydrolase I (FolE) , which converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). Subsequently, 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD) catalyzes the conversion of H₂NTP to CPH₄. The third step is a complex rearrangement reaction mediated by the radical S-adenosyl-L-methionine (SAM) enzyme 7-carboxy-7-deazaguanine (CDG) synthase (QueE) , which transforms CPH₄ into CDG. Finally, 7-cyano-7-deazaguanine synthase (QueC) , an ATP-dependent enzyme, catalyzes the formation of the nitrile group in preQ₀ from the carboxyl group of CDG, utilizing ammonia (B1221849) as the nitrogen source.

preQ0_Biosynthesis cluster_enzymes Enzymes GTP Guanosine Triphosphate (GTP) H2NTP 7,8-Dihydroneopterin Triphosphate (H₂NTP) GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC FolE FolE (GTP Cyclohydrolase I) QueD QueD (CPH₄ Synthase) QueE QueE (CDG Synthase) QueC QueC (preQ₀ Synthase)

Core biosynthetic pathway of preQ₀.

Quantitative Data on Core Biosynthetic Enzymes

Detailed kinetic analysis of the enzymes involved in the preQ₀ pathway is crucial for understanding the efficiency and regulation of this metabolic route. While comprehensive kinetic data for all enzymes is not yet available, studies on key enzymes have provided valuable insights.

EnzymeOrganismSubstrateKmkcatApparent Km (Cofactor)Optimal ConditionsReference
QueE Bacillus subtilisCPH₄20 ± 7 µM5.4 ± 1.2 min⁻¹SAM: 45 ± 1 µMMg²⁺: 0.21 ± 0.03 mM
QueC Geobacillus kaustophilusCDG---pH 9.5, 60°C

Note: "-" indicates data not available in the cited literature.

Biosynthesis of Queuosine (B110006)

Queuosine (Q) is a hypermodified 7-deazaguanosine (B17050) found in the anticodon of specific tRNAs in both bacteria and eukaryotes. In bacteria, the biosynthesis of Q proceeds from the common precursor preQ₀. The pathway involves the reduction of preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁) by the enzyme QueF . Subsequently, the tRNA-guanine transglycosylase (TGT) inserts preQ₁ into the wobble position of the corresponding tRNAs. Further enzymatic modifications then lead to the mature queuosine.

Queuosine_Biosynthesis cluster_enzymes Enzymes preQ0 preQ₀ preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF tRNA_preQ1 tRNA (with preQ₁) preQ1->tRNA_preQ1 TGT tRNA_G tRNA (with Guanine) tRNA_G->tRNA_preQ1 tRNA_Q tRNA (with Queuosine) tRNA_preQ1->tRNA_Q Modification_Enzymes QueF QueF TGT TGT Modification_Enzymes Further Modification Enzymes

Biosynthesis of Queuosine from preQ₀.

Biosynthesis of Toyocamycin and Sangivamycin

The antibiotics toyocamycin and sangivamycin are pyrrolopyrimidine nucleoside analogs produced by certain species of Streptomyces. Their biosynthesis also originates from the preQ₀ pathway. A specific gene cluster in Streptomyces rimosus has been identified to be responsible for their production.

This cluster contains genes homologous to those in the core preQ₀ pathway (toyM, toyB, toyC, and toyD corresponding to queC, queD, queE, and folE, respectively), along with a set of genes encoding for purine salvage and modification enzymes. These additional enzymes are responsible for the conversion of preQ₀ into toyocamycin. The final step in this pathway is the conversion of toyocamycin to sangivamycin, a reaction catalyzed by a nitrile hydratase . While the overall scheme is understood, the precise enzymatic steps and intermediates in the conversion of preQ₀ to toyocamycin are still an active area of research.

Toyocamycin_Sangivamycin_Biosynthesis cluster_enzymes Enzymes preQ0 preQ₀ Toyocamycin Toyocamycin preQ0->Toyocamycin Toy_enzymes Sangivamycin Sangivamycin Toyocamycin->Sangivamycin Nitrile_hydratase Toy_enzymes Toy Cluster Enzymes (ToyE, F, G, H, I) Nitrile_hydratase Nitrile Hydratase (ToyJ, K, L)

Biosynthesis of Toyocamycin and Sangivamycin.

Regulation of 7-Deazaguanine Biosynthesis

The biosynthesis of 7-deazaguanine derivatives is tightly regulated to meet the metabolic needs of the cell. In the case of queuosine, the expression of genes involved in the biosynthesis of its precursor, preQ₁, is often controlled by preQ₁ riboswitches . These are structured RNA elements in the 5' untranslated region of mRNAs that can directly bind to preQ₁ and modulate gene expression, typically through transcriptional termination or inhibition of translation initiation.

For the antibiotic toyocamycin, the biosynthetic gene cluster in Streptomyces diastatochromogenes contains a LuxR-family transcriptional activator known as ToyA . ToyA positively regulates the expression of the toyocamycin biosynthetic genes, and its overexpression has been shown to significantly increase toyocamycin production.

Regulation_Diagram cluster_queuosine Queuosine Regulation cluster_toyocamycin Toyocamycin Regulation preQ1_riboswitch preQ₁ Riboswitch que_operon que Operon mRNA preQ1_riboswitch->que_operon represses transcription/ translation preQ1 preQ₁ preQ1->preQ1_riboswitch binds to toyA_gene toyA gene ToyA_protein ToyA Protein (Transcriptional Activator) toyA_gene->ToyA_protein expresses toy_cluster toy Biosynthetic Gene Cluster ToyA_protein->toy_cluster activates transcription

Regulatory mechanisms of 7-deazaguanine biosynthesis.

Experimental Protocols

In Vitro Reconstitution of the preQ₀ Biosynthetic Pathway

This protocol is adapted from McCarty et al. (2009).

Objective: To synthesize preQ₀ from GTP in vitro using purified enzymes.

Materials:

  • Purified His-tagged FolE, QueD, QueE, and QueC enzymes.

  • GTP (Guanosine Triphosphate)

  • SAM (S-adenosyl-L-methionine)

  • ATP (Adenosine Triphosphate)

  • Ammonium sulfate

  • Dithiothreitol (DTT)

  • Magnesium sulfate

  • Sodium dithionite (B78146)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Anaerobic chamber

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Enzyme Purification: Express and purify His-tagged FolE, QueD, QueE, and QueC from an E. coli expression system using nickel-affinity chromatography. Ensure all purification steps for the oxygen-sensitive radical SAM enzyme QueE are performed under anaerobic conditions.

  • Reaction Setup: In an anaerobic chamber, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM MgSO₄

    • 10 mM DTT

    • 1 mM GTP

    • 2 mM SAM

    • 5 mM ATP

    • 10 mM Ammonium sulfate

    • 2 mM Sodium dithionite (freshly prepared)

    • Purified FolE, QueD, QueE, and QueC (e.g., 1-5 µM each)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2-4 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.

  • Analysis:

    • Centrifuge the quenched reaction to pellet the precipitated proteins.

    • Analyze the supernatant by reverse-phase HPLC to separate the reactants and products. Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 280 nm).

    • Collect fractions corresponding to the expected retention time of preQ₀.

    • Confirm the identity of the product by mass spectrometry (LC-MS/MS).

Quantitative Analysis of 7-Deazaguanine Derivatives by HPLC-MS/MS

This protocol provides a general workflow for the quantification of 7-deazaguanine derivatives in biological samples.

Objective: To quantify the levels of 7-deazaguanine derivatives in bacterial genomic DNA or tRNA.

Materials:

  • Purified genomic DNA or total tRNA from bacterial cultures.

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system with a C18 column and a triple quadrupole mass spectrometer.

  • Standards for the 7-deazaguanine derivatives of interest.

Procedure:

  • Nucleic Acid Digestion:

    • Digest the purified DNA or tRNA to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • Sample Preparation:

    • Filter the digested sample to remove enzymes.

    • Dry the sample and resuspend in a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • HPLC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Separate the nucleosides using a gradient of acetonitrile in water with 0.1% formic acid on a C18 column.

    • Detect and quantify the 7-deazaguanine derivatives using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for each derivative should be determined using authentic standards.

  • Data Analysis:

    • Generate a standard curve for each 7-deazaguanine derivative using known concentrations of the standards.

    • Quantify the amount of each derivative in the sample by comparing its peak area to the standard curve.

Experimental_Workflow cluster_invitro In Vitro preQ₀ Synthesis cluster_quantification Quantitative Analysis A1 Enzyme Purification (FolE, QueD, QueE, QueC) A2 Anaerobic Reaction Setup (GTP, SAM, ATP, etc.) A1->A2 A3 Incubation A2->A3 A4 Reaction Quenching A3->A4 A5 HPLC Analysis A4->A5 A6 Mass Spectrometry Confirmation A5->A6 B1 Nucleic Acid Extraction (DNA or tRNA) B2 Enzymatic Digestion to Nucleosides B1->B2 B3 Sample Preparation B2->B3 B4 HPLC-MS/MS Analysis (MRM Mode) B3->B4 B5 Data Analysis and Quantification B4->B5

General experimental workflows.

Conclusion

The biosynthesis of 7-deazaguanine derivatives in bacteria is a rich and complex field of study with significant implications for both fundamental microbiology and applied biotechnology. The elucidation of these pathways has not only expanded our understanding of microbial metabolism but has also opened up new avenues for the discovery and development of novel antibiotics. The intricate enzymatic machinery and the precise regulatory control of these pathways highlight the elegance and efficiency of bacterial metabolic networks. Further research into the yet uncharacterized steps of pathways like that of toyocamycin and a deeper understanding of their regulation will undoubtedly pave the way for innovative applications in medicine and synthetic biology.

References

A Technical Guide to the Role of Deazaguanines in tRNA and DNA Modifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deazaguanine derivatives represent a fascinating and functionally diverse class of nucleic acid modifications. Historically, research focused on 7-deazaguanine-based modifications in transfer RNA (tRNA), such as queuosine (B110006) and archaeosine (B114985), which are critical for translational fidelity and structural stability. More recently, the discovery of 7-deazaguanine (B613801) derivatives in bacterial and phage DNA has unveiled novel epigenetic defense mechanisms against host endonucleases. This guide clarifies the crucial distinction between the naturally occurring 7-deazaguanine modifications and the synthetic analog 9-deazaguanine , which serves as a vital experimental tool for studying the enzymatic machinery of these modifications. We provide a comprehensive overview of the biosynthesis, function, and biological significance of deazaguanine modifications in both tRNA and DNA. Furthermore, this document includes quantitative data on modification levels and enzyme kinetics, detailed experimental protocols for their analysis, and visual diagrams of the key biochemical pathways and workflows.

Introduction: The Critical Distinction Between 7-Deazaguanine and this compound

In the study of nucleic acid modifications, precision in chemical nomenclature is paramount. The term "deazaguanine" refers to a guanine (B1146940) analog where a nitrogen atom in the purine (B94841) ring system is replaced by a carbon atom. The position of this substitution dictates the molecule's biological role.

  • 7-Deazaguanine: This is the core structure of naturally occurring modified bases found in both tRNA and DNA. In these molecules, the N7 atom of the imidazole (B134444) ring of guanine is replaced by a carbon. This C7 position is then further modified to create complex derivatives like queuosine (Q) and archaeosine (G+). These modifications are enzymatically incorporated into nucleic acids and play significant biological roles.

  • This compound: This is a synthetic analog where the N9 atom, which forms the N-glycosidic bond with the ribose or deoxyribose sugar, is replaced by a carbon. Because it cannot form a glycosidic bond, this compound acts as a potent inhibitor of enzymes that catalyze the exchange of guanine in nucleic acids, most notably tRNA-Guanine Transglycosylase (TGT). Its primary use is as a mechanistic probe to trap the covalent enzyme-RNA intermediate for structural and functional studies[1][2][3].

This guide will primarily focus on the biology of 7-deazaguanine derivatives, with a dedicated section on the experimental utility of this compound.

The Role of 7-Deazaguanine Derivatives in tRNA Modification

The most well-characterized roles of 7-deazaguanine are in the post-transcriptional modification of tRNA, where they form the hypermodified nucleosides queuosine (Q) and archaeosine (G+).

Biosynthesis of Queuosine (Q) and Archaeosine (G+)

Both Q and G+ share a common biosynthetic precursor, 7-cyano-7-deazaguanine (preQ₀) , which is synthesized from guanosine (B1672433) triphosphate (GTP) in a multi-step enzymatic pathway[4][5]. From this branch point, the pathways diverge.

  • Queuosine (Q) Pathway (Bacteria and Eukaryotes): In bacteria, preQ₀ is reduced to 7-aminomethyl-7-deazaguanine (preQ₁) . The enzyme tRNA-guanine transglycosylase (TGT) then excises the genetically encoded guanine at the wobble position (position 34) of tRNAs with GUN anticodons (tRNA^His, tRNA^Asn, tRNA^Asp, and tRNA^Tyr) and inserts preQ₁. Subsequent enzymatic modifications on the tRNA convert preQ₁ to queuosine. Eukaryotes cannot synthesize the precursor de novo and must salvage the queuine (B138834) base from their diet or gut microbiome, which is then directly inserted into the tRNA by a eukaryotic TGT.

  • Archaeosine (G+) Pathway (Archaea): In most archaea, TGT directly inserts the precursor preQ₀ into position 15 of the D-loop of many tRNAs. The preQ₀-modified tRNA is then converted to archaeosine (G+) by the enzyme archaeosine synthase (ArcS).

The Central Enzyme: tRNA-Guanine Transglycosylase (TGT)

TGT is the key enzyme in these pathways, responsible for the base-exchange reaction. It operates via a ping-pong kinetic mechanism, forming a covalent intermediate with the tRNA substrate after excising the original guanine base. This intermediate is then resolved by the nucleophilic attack of the incoming deazaguanine base (preQ₁ in bacteria, queuine in eukaryotes, preQ₀ in archaea).

Function of Q and G+ in tRNA

These complex modifications are crucial for the proper function of tRNA:

  • Queuosine (Q): Located at the wobble position, Q enhances translational accuracy and efficiency. It influences codon-anticodon pairing, and its absence can lead to translational frameshifting and stop codon readthrough.

  • Archaeosine (G+): Found in the D-loop, G+ is proposed to play a structural role, stabilizing the L-shaped tertiary structure of archaeal tRNAs, which is particularly important for thermophilic archaea.

The Emerging Role of 7-Deazaguanine Derivatives in DNA Modification

A paradigm shift in the field has been the recent discovery that 7-deazaguanine modifications are not exclusive to RNA.

Discovery in Phage and Bacterial Genomes

Genomic analysis of various bacteriophages and pathogenic bacteria, such as Salmonella enterica, revealed the presence of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) in their DNA.

The dpd Gene Cluster and the Modification Machinery

This novel DNA modification system is encoded by a genomic island referred to as the dpd (deazapurine in DNA) gene cluster. This cluster contains genes for the de novo synthesis of the preQ₀ precursor, as well as homologs of TGT (e.g., DpdA) and other enzymes (e.g., DpdB, DpdC) required for inserting the modified base into DNA and its subsequent conversion. The DpdA enzyme, in a reaction dependent on ATP hydrolysis by DpdB, catalyzes the transglycosylation, while DpdC can convert the inserted dPreQ₀ to dADG.

A Defense Mechanism Against Restriction Enzymes

The primary function of these DNA modifications is to protect the genome from cleavage by host restriction-modification (R-M) systems. By replacing guanine at specific recognition sites, the phage or bacterial DNA becomes unrecognizable to a wide range of host restriction endonucleases, providing a significant survival advantage.

This compound as a Mechanistic Probe for TGT

The synthetic analog this compound (9dzG) has been instrumental in elucidating the mechanism of TGT.

Inhibition Mechanism and Trapping the Covalent Intermediate

The TGT reaction proceeds by a nucleophilic attack of a catalytic aspartate residue on the C1' of the ribose, releasing guanine and forming a covalent enzyme-tRNA intermediate. The incoming natural substrate (e.g., preQ₁) then attacks the C1' to resolve this intermediate. Because this compound lacks the N9 nitrogen required for this second step, it can enter the active site but cannot complete the reaction. This stalls the enzyme, effectively trapping the covalent TGT-RNA complex. This technique has been crucial for crystallizing and solving the structure of the TGT-RNA intermediate, providing invaluable insights into the enzyme's catalytic mechanism and RNA recognition.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding deazaguanine modifications and the enzymes involved.

Table 1: Levels of 7-Deazaguanine Modifications in DNA of Various Species

Organism Modification Abundance (per 10⁶ nucleotides) Reference
Salmonella enterica serovar Montevideo dADG 7844 ± 456
Salmonella enterica serovar Montevideo dPreQ₀ 31 ± 3
Escherichia phage 9g dG+ (2'-deoxy-archaeosine) ~250,000 (25% of G's)
Vibrio phage phiSM dPreQ₁ 3790
Vibrio phage phiSM mdPreQ₁ 212
Campylobacter phage CP220 dADG ~1,000,000 (100% of G's)

| Halovirus HVTV-1 | dPreQ₁ | ~300,000 (30% of G's) | |

Table 2: Kinetic Parameters of tRNA-Guanine Transglycosylases (TGT)

Enzyme Source Substrate K_M (μM) k_cat (s⁻¹) Reference
Human tRNA^Tyr 0.34 ± 0.04 5.60 x 10⁻³
Human Guanine 0.41 ± 0.05 5.86 x 10⁻³
Human Queuine 0.027 ± 0.002 8.87 x 10⁻³
Human preQ₁ 2.50 ± 0.17 3.30 x 10⁻³
E. coli tRNA^Tyr 0.19 -
E. coli Guanine 0.11 ± 0.01 1.15 x 10⁻²

| E. coli | preQ₁ | 0.051 ± 0.002 | 9.57 x 10⁻³ | |

Detailed Experimental Protocols

TGT Activity Assay (Radiolabeled Guanine Exchange)

This protocol measures the incorporation of a radiolabeled guanine into a tRNA substrate, which is a hallmark reaction of TGT in the absence of its natural deazaguanine substrate.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • HEPES buffer (100 mM, pH 7.3)

    • MgCl₂ (20 mM)

    • DTT (5 mM)

    • tRNA substrate (e.g., in vitro transcribed human tRNA^Tyr) at a saturating concentration (e.g., 10 μM).

    • [8-¹⁴C]guanine (e.g., 20 μM).

  • Enzyme Addition: Equilibrate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding purified TGT enzyme to a final concentration of 50-100 nM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Quenching and Precipitation: Stop the reaction by adding 2.5 mL of ice-cold 10% trichloroacetic acid (TCA). Place on ice for at least 30 minutes to precipitate the tRNA.

  • Sample Collection: Collect the precipitated tRNA by vacuum filtration onto a glass fiber filter disk (e.g., GF/C).

  • Washing: Wash the filter disk extensively with ice-cold 5% TCA (e.g., 40 mL) followed by a wash with ice-cold 95% ethanol (B145695) (e.g., 5 mL) to remove unincorporated radiolabel.

  • Quantification: Dry the filter, place it in a scintillation vial with a suitable scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Quantification of Queuosine in tRNA via APB Gel Electrophoresis

This method separates queuosine-modified tRNA from its unmodified counterpart based on the interaction of the cis-diol in the queuosine side chain with boronic acid in the gel.

  • Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 8-10%) containing 7 M urea (B33335) in TBE buffer. Add N-acryloyl-3-aminophenylboronic acid (APB) to the gel solution to a final concentration of 0.5 mg/mL and mix well before polymerization.

  • Sample Preparation: Isolate total RNA or tRNA from the cells or tissues of interest. Deacylate the tRNA by incubating in a basic buffer (e.g., 100 mM Tris-HCl, pH 9.0) at 37°C for 30 minutes to ensure uniform migration.

  • Electrophoresis: Load the deacylated RNA samples onto the APB-polyacrylamide gel. Run the electrophoresis in TBE buffer until the desired separation is achieved. The Q-modified tRNA will be retarded and migrate slower than the unmodified tRNA.

  • Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) via electroblotting.

  • Northern Blotting:

    • UV-crosslink the RNA to the membrane.

    • Pre-hybridize the membrane in a suitable hybridization buffer.

    • Hybridize the membrane overnight with a radiolabeled or digoxigenin-labeled DNA oligonucleotide probe specific to the tRNA of interest (e.g., tRNA^Tyr).

    • Wash the membrane under stringent conditions to remove the unbound probe.

  • Detection and Quantification: Expose the membrane to a phosphor screen or X-ray film. Quantify the signal intensities of the upper (Q-modified) and lower (unmodified) bands using densitometry software. The fraction of Q-modification is calculated as [Intensity_upper / (Intensity_upper + Intensity_lower)].

LC-MS/MS Analysis of 7-Deazaguanine Modifications in DNA

This protocol provides a highly sensitive and specific method for identifying and quantifying 7-deazaguanine derivatives in genomic DNA.

  • DNA Isolation and Hydrolysis:

    • Isolate high-purity genomic DNA (e.g., 10-20 µg) from the phage or bacterium of interest.

    • Enzymatically digest the DNA to single nucleosides in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM MgCl₂) using a cocktail of nucleases and phosphatases. A typical cocktail includes Benzonase, DNase I, phosphodiesterase, and calf intestine alkaline phosphatase.

    • Incubate at 37°C for 16 hours.

  • Sample Cleanup: Remove the enzymes by passing the digest through a 10 kDa molecular weight cutoff filter. Lyophilize the filtrate and resuspend it in a solvent compatible with LC-MS analysis (e.g., water with 0.1% formic acid).

  • LC Separation:

    • Inject the resuspended nucleoside mixture onto a reverse-phase C18 column (e.g., Phenomenex Luna Omega Polar C18).

    • Perform a gradient elution using a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid. A typical gradient might run from 2% to 7% B over 25 minutes.

  • MS/MS Detection:

    • Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor specific precursor-to-product ion transitions for each canonical and modified nucleoside. A key transition for all deoxynucleosides is the neutral loss of the deoxyribose moiety (116 Da).

    • Example Transitions:

      • dPreQ₀: [M+H]⁺ → [Base+H]⁺

      • dADG: [M+H]⁺ → [Base+H]⁺

  • Quantification: Create a standard curve using synthetic standards of the modified nucleosides of interest. Quantify the amount of each modified nucleoside in the sample by comparing its peak area to the standard curve. Normalize the results to the amount of a canonical nucleoside (e.g., dG) to express the modification level as a ratio (e.g., modifications per 10⁶ dG).

Visualizations: Pathways and Workflows

Queuosine_Biosynthesis cluster_precursor Precursor Synthesis (Shared) cluster_bacteria Bacterial Pathway cluster_archaea Archaeal Pathway GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 FolE, QueD, QueE, QueC preQ0_bac preQ0->preQ0_bac preQ0_arc preQ0->preQ0_arc preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ1_tRNA preQ₁-tRNA preQ1->preQ1_tRNA Q_tRNA Q-tRNA (Queuosine-tRNA) preQ1_tRNA->Q_tRNA QueA, QueG/H G_tRNA_bac Guanine-tRNA (at position 34) G_tRNA_bac->preQ1_tRNA TGT preQ0_bac->preQ1 QueF preQ0_tRNA preQ₀-tRNA G_plus_tRNA G+-tRNA (Archaeosine-tRNA) preQ0_tRNA->G_plus_tRNA ArcS G_tRNA_arc Guanine-tRNA (at position 15) G_tRNA_arc->preQ0_tRNA arcTGT preQ0_arc->preQ0_tRNA

Figure 1: Biosynthesis pathways for queuosine (Q) in bacteria and archaeosine (G+) in archaea.

TGT_Trapping_Workflow start Start: Purified TGT Enzyme + tRNA Substrate step1 Add this compound (Guanine Analog) start->step1 step2 TGT excises G34, forming a covalent TGT-tRNA intermediate step1->step2 step3 This compound enters active site but cannot resolve the intermediate step2->step3 result Trapped Covalent Complex: TGT-tRNA-9dzG step3->result analysis Analysis: X-ray Crystallography, Structural Studies result->analysis

Figure 2: Workflow for trapping the TGT-RNA covalent intermediate using this compound.

Conclusion and Future Directions

The study of deazaguanine modifications has expanded from a niche area of tRNA biology to a frontier in epigenetics and host-pathogen interactions. The discovery of 7-deazaguanine derivatives in DNA highlights the remarkable evolutionary plasticity of metabolic pathways and opens new avenues for research. For drug development professionals, the tRNA-guanine transglycosylase remains a potential target for novel antibacterial agents, particularly given its role in the virulence of pathogens like Shigella flexneri. Future research will likely focus on elucidating the full diversity of deazaguanine modifications in various organisms, understanding the precise mechanisms of the DNA modification machinery, and exploring the potential for therapeutic intervention by targeting these unique pathways. The continued use of tools like this compound will be essential in dissecting the intricate molecular mechanisms of the enzymes involved.

References

The Discovery and Synthesis of Novel 9-Deazaguanine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 9-deazaguanine analogs. These compounds have garnered significant interest in the field of medicinal chemistry due to their potential as therapeutic agents, primarily as inhibitors of purine (B94841) nucleoside phosphorylase (PNP) for the treatment of T-cell-mediated autoimmune diseases and certain cancers, as well as for their antiviral properties. This document details key synthetic methodologies, presents quantitative biological data for prominent analogs, and explores the underlying signaling pathways affected by these compounds.

Introduction to this compound Analogs

This compound is a structural analog of the natural purine base guanine, in which the nitrogen atom at position 9 is replaced by a carbon atom. This modification prevents its cleavage by enzymes that typically recognize the N-glycosidic bond in nucleosides, thereby enhancing its metabolic stability. The core structure of this compound has served as a scaffold for the development of a diverse range of analogs with potent biological activities.

The primary molecular target for many this compound derivatives is purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of 6-oxopurine nucleosides. Inhibition of PNP leads to an accumulation of its substrate, deoxyguanosine, which is selectively toxic to T-lymphocytes. This T-cell specific toxicity forms the basis for the use of PNP inhibitors as immunosuppressive and anti-leukemic agents.

Beyond PNP inhibition, certain this compound analogs, particularly C-nucleosides, have demonstrated significant antiviral activity against a range of viruses.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often involves multi-step procedures. Key strategies include the construction of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization at various positions.

Core Synthesis of this compound

A common route to the this compound core involves the condensation of a substituted pyrimidine (B1678525) with a source for the pyrrole (B145914) ring, followed by cyclization. An improved synthesis of this compound has been described involving the use of a benzyloxymethyl protecting group on a 2-[(dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone intermediate, followed by reductive cyclization and deprotection.[1]

Synthesis of 9-Substituted Analogs

A versatile method for introducing substituents at the 9-position is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the synthesis of this compound analogs, a 9-iodo-9-deazaguanine derivative is typically coupled with a desired omega-alkynyl compound.[2][3] This approach has been successfully employed in the synthesis of potent PNP inhibitors like 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG).[2][4]

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of the 9-iodo-9-deazaguanine derivative in an appropriate anhydrous solvent (e.g., DMF or a mixture of water and isopropanol), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle), a copper(I) co-catalyst (e.g., CuI, for traditional Sonogashira), and a base (e.g., an amine like triethylamine (B128534) or an inorganic base like K₂CO₃).

  • Inert Atmosphere: The reaction mixture is typically degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially when a copper co-catalyst is used. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

  • Reaction Conditions: The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 9-substituted this compound analog.

For the synthesis of 9-(arylmethyl)-9-deazaguanines, a Friedel-Crafts aroylation followed by a Wolff-Kishner reduction can be employed. This method introduces an arylmethyl group at the 9-position of the deazaguanine core.

Synthesis of C-Nucleoside Analogs

Direct C-glycosylation of this compound under Friedel-Crafts conditions provides a route to 9-deazaguanosine analogs, where a ribofuranosyl moiety is attached directly to the carbon framework of the heterocyclic base.

Biological Activity and Quantitative Data

The biological activity of this compound analogs has been extensively studied, with a primary focus on PNP inhibition and antiviral effects. The following tables summarize key quantitative data for representative compounds.

Compound NameTargetIC₅₀ (nM)Cell Line/OrganismReference(s)
9-(3,4-Dichlorobenzyl)-9-deazaguaninePNP17Human Erythrocyte
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)PNP8.1Human Erythrocyte
homo-DFPP-DGPNP5.3Human Erythrocyte
Peldesine (BCX-34)PNPLow nanomolar rangeHuman Erythrocyte
Acyclic 9-deazahypoxanthine phosphonatesPNPAs low as 19Human
Acyclic 9-deazahypoxanthine phosphonatesPNPAs low as 4Mycobacterium tuberculosis

Table 1: PNP Inhibitory Activity of this compound Analogs

CompoundVirusActivity MetricValueCell LineReference(s)
2-Amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-oneSemliki Forest virusProphylactic activityGoodIn vivo (mice)
2-Amino-6-bromo-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-oneSemliki Forest virusProphylactic activityGoodIn vivo (mice)

Table 2: Antiviral Activity of this compound C-Nucleoside Analogs

Signaling Pathways and Mechanism of Action

PNP Inhibition and T-Cell Activation

The primary mechanism of action for the immunosuppressive effects of this compound PNP inhibitors is the disruption of the purine salvage pathway in T-cells.

PNP_Inhibition_Pathway cluster_extracellular Extracellular cluster_T_cell T-Cell dGuo_ext Deoxyguanosine dGuo_int Deoxyguanosine dGuo_ext->dGuo_int Transport dGTP dGTP dGuo_int->dGTP Phosphorylation PNP PNP dGuo_int->PNP Substrate DNA_syn DNA Synthesis dGTP->DNA_syn Inhibition of Ribonucleotide Reductase Apoptosis Apoptosis DNA_syn->Apoptosis PNP->dGuo_int Cleavage Deazaguanine This compound Analog Deazaguanine->PNP Inhibition

Caption: PNP Inhibition Pathway in T-Cells.

Inhibition of PNP leads to an accumulation of deoxyguanosine, which is then phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are cytotoxic to T-cells, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. This disruption of DNA replication ultimately triggers apoptosis in proliferating T-cells.

The T-cell receptor (TCR) signaling cascade is crucial for T-cell activation, proliferation, and effector functions. Inhibition of PNP and the subsequent T-cell apoptosis would effectively abrogate this pathway. Key early events in TCR signaling include the phosphorylation of Lck and ZAP-70. While direct modulation of these kinases by this compound analogs is not the primary mechanism, the downstream consequence of PNP inhibition is the elimination of the T-cells that would otherwise be activated through this pathway.

TCR_Signaling_Pathway TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression PNP_Inhibitor PNP Inhibitor (this compound Analog) T_Cell_Apoptosis T-Cell Apoptosis PNP_Inhibitor->T_Cell_Apoptosis T_Cell_Apoptosis->TCR Prevents Signaling

Caption: T-Cell Receptor Signaling Pathway.

Antiviral Mechanism of Action

The antiviral activity of this compound nucleoside analogs is generally attributed to their ability to act as chain terminators of viral DNA or RNA synthesis. After being phosphorylated intracellularly to their triphosphate form, these analogs are incorporated into the growing viral nucleic acid chain by viral polymerases. The absence of a 3'-hydroxyl group or a constrained sugar conformation prevents the addition of the next nucleotide, thus halting replication.

Experimental Workflows

General Synthetic Workflow for 9-Substituted Deazaguanine Analogs

Synthetic_Workflow Start Start: Substituted Pyrimidine Core_Synthesis Core Synthesis: Formation of Pyrrolo[3,2-d]pyrimidine Start->Core_Synthesis Protection Protection of Functional Groups (if necessary) Core_Synthesis->Protection Coupling Introduction of 9-Substituent (e.g., Sonogashira Coupling) Protection->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification: Column Chromatography, Recrystallization Deprotection->Purification Characterization Characterization: NMR, MS, HRMS Purification->Characterization Final_Product Final Product: 9-Substituted This compound Analog Characterization->Final_Product

Caption: Synthetic Workflow for this compound Analogs.

High-Throughput Screening (HTS) Workflow for PNP Inhibitors

HTS_Workflow Compound_Library Compound Library (this compound Analogs) Plate_Prep Plate Preparation: Dispense Compounds into 384-well plates Compound_Library->Plate_Prep Reagent_Add Reagent Addition: Add PNP enzyme and substrate (e.g., Inosine) Plate_Prep->Reagent_Add Incubation Incubation Reagent_Add->Incubation Detection Detection: Measure product formation (e.g., Uric Acid at 293 nm) Incubation->Detection Data_Analysis Data Analysis: Calculate % Inhibition Detection->Data_Analysis Hit_Identification Hit Identification (Primary Hits) Data_Analysis->Hit_Identification Dose_Response Dose-Response Curve & IC₅₀ Determination Hit_Identification->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

Caption: High-Throughput Screening Workflow for PNP Inhibitors.

Conclusion

Novel this compound analogs represent a promising class of compounds with significant therapeutic potential. Their development as potent and selective PNP inhibitors offers a targeted approach for the treatment of T-cell-mediated disorders. Furthermore, the exploration of this compound C-nucleosides continues to provide new avenues for the discovery of effective antiviral agents. The synthetic strategies and biological evaluation workflows outlined in this guide provide a framework for the continued design and development of next-generation this compound-based therapeutics. Further research focusing on optimizing pharmacokinetic properties and exploring novel substitutions on the deazaguanine scaffold will be crucial for translating these promising compounds into clinical candidates.

References

The Central Role of 7-Deazaguanine Derivatives in the Biosynthesis of Queuosine and Archaeosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of post-transcriptional and post-translational modifications, the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G⁺) stand out for their complex structures and critical biological roles. Found in transfer RNA (tRNA), these modifications are crucial for maintaining translational fidelity and efficiency.[1] Queuosine is a 7-deazaguanosine (B17050) derivative found in the wobble position (position 34) of specific tRNAs in most bacteria and eukaryotes, while the related archaeosine is located at position 15 in the D-loop of nearly all archaeal tRNAs.[2][3]

The biosynthesis of these two distinct molecules surprisingly originates from a common pathway, diverging from the key precursor, 7-cyano-7-deazaguanine (preQ₀) . This technical guide provides an in-depth exploration of the enzymatic pathways that utilize 7-deazaguanine (B613801) precursors to synthesize queuosine and archaeosine, offering a summary of quantitative data and detailed experimental protocols for researchers in the field.

Biosynthesis of the Common Precursor: 7-Cyano-7-Deazaguanine (preQ₀)

The journey to both queuosine and archaeosine begins with guanosine-5'-triphosphate (GTP). In both bacteria and archaea, a conserved four-step enzymatic cascade converts GTP into the pivotal intermediate, preQ₀.[2][4] This process remained enigmatic for over 40 years but has now been successfully reconstituted in vitro.

The key enzymes in the synthesis of preQ₀ are:

  • GTP Cyclohydrolase I (GCH I, FolE): Catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). This initial step is shared with the biosynthesis pathways of folate and biopterin.

  • 6-Carboxy-5,6,7,8-tetrahydropterin (CPH₄) Synthase (QueD): Converts H₂NTP to CPH₄.

  • 7-Carboxy-7-deazaguanine (CDG) Synthase (QueE): A radical S-adenosylmethionine (SAM) enzyme that catalyzes the unusual transformation of CPH₄ to CDG.

  • 7-Cyano-7-deazaguanine (preQ₀) Synthase (QueC): An ATP-dependent enzyme that converts the carboxylate group of CDG into a nitrile group to yield preQ₀, using ammonia (B1221849) as the nitrogen source.

preQ0_Synthesis cluster_preQ0 preQ₀ Synthesis Pathway (Bacteria & Archaea) GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP FolE (GCH I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE (Radical SAM) preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC (ATP)

Caption: The conserved enzymatic pathway for the synthesis of the common precursor preQ₀ from GTP.

The Divergent Pathways

From preQ₀, the biosynthetic routes to queuosine and archaeosine diverge, employing distinct enzymes and targeting different locations within the tRNA molecule.

Pathway to Queuosine (Bacteria)

In bacteria, preQ₀ is further processed before being incorporated into tRNA. The pathway involves:

  • preQ₀ Reduction: The enzyme QueF reduces preQ₀ to 7-aminomethyl-7-deazaguanine (preQ₁) .

  • tRNA Insertion: Bacterial tRNA-guanine transglycosylase (TGT), a homodimeric enzyme, catalyzes a base-exchange reaction, inserting preQ₁ into the wobble position (G34) of tRNAs with a GUN anticodon (tRNAAsp, tRNAAsn, tRNAHis, and tRNATyr).

  • Maturation to Queuosine: The preQ₁-modified tRNA undergoes two final enzymatic steps to become mature queuosine (Q). S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA) adds a ribosyl group, and epoxyqueuosine reductase (QueG) completes the synthesis.

Queuosine_Pathway cluster_Queuosine Queuosine (Q) Biosynthesis in Bacteria preQ0 preQ₀ preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF (NADPH) tRNA_preQ1 preQ₁-tRNA preQ1->tRNA_preQ1 tRNA_G34 tRNA (Guanine at pos. 34) tRNA_G34->tRNA_preQ1 TGT tRNA_oQ oQ-tRNA (epoxyqueuosine-tRNA) tRNA_preQ1->tRNA_oQ QueA (AdoMet) tRNA_Q Q-tRNA (Queuosine-tRNA) tRNA_oQ->tRNA_Q QueG

Caption: The bacterial pathway for synthesizing queuosine-modified tRNA from the preQ₀ precursor.
Pathway to Archaeosine (Archaea)

In Archaea, preQ₀ is directly incorporated into tRNA and subsequently modified.

  • Direct tRNA Insertion: Archaeal tRNA-guanine transglycosylase (arcTGT) directly exchanges the guanine (B1146940) at position 15 in the D-loop of archaeal tRNAs for preQ₀.

  • Conversion to Archaeosine: The final step, the conversion of preQ₀-tRNA to archaeosine (G⁺)-tRNA, is catalyzed by Archaeosine Synthase (ArcS) in Euryarchaeota. In some Crenarchaeota that lack ArcS homologs, this function can be performed by other enzymes, such as GAT-QueC or QueF-like proteins. A more complex mechanism has been identified in some euryarchaea where ArcS first catalyzes a lysine (B10760008) transfer to the preQ₀-tRNA intermediate, which is then converted to G⁺ by a radical SAM enzyme known as RaSEA.

Archaeosine_Pathway cluster_Archaeosine Archaeosine (G⁺) Biosynthesis in Archaea cluster_eury Alternate Euryarchaeota Path preQ0 preQ₀ tRNA_preQ0 preQ₀-tRNA preQ0->tRNA_preQ0 tRNA_G15 tRNA (Guanine at pos. 15) tRNA_G15->tRNA_preQ0 arcTGT tRNA_preQ0_Lys preQ₀-Lysine-tRNA (Euryarchaeota intermediate) tRNA_preQ0->tRNA_preQ0_Lys ArcS (Lysine) tRNA_G_plus G⁺-tRNA (Archaeosine-tRNA) tRNA_preQ0->tRNA_G_plus ArcS or QueF-like/GAT-QueC tRNA_preQ0_Lys->tRNA_G_plus RaSEA (Radical SAM) protocol_preq0 start Start: Anaerobic Chamber mix Prepare Reaction Mixture: - 50 mM PIPES (pH 7.4) - 10 mM DTT, 10 mM MgCl₂ - 0.5 mM GTP - 20 µM FolE, 20 µM QueD start->mix incubate1 Incubate 3h at RT (dark) (GTP → CPH₄) mix->incubate1 add_enzymes Add Subsequent Enzymes & Cofactors: - QueE (40 µM) - QueC (40 µM) - ATP (2 mM) - (NH₄)₂SO₄ (5 mM) incubate1->add_enzymes incubate2 Incubate 4h at RT add_enzymes->incubate2 quench Quench Reaction: Centrifugal filtration (YM-10 membrane) incubate2->quench store Flash freeze in liquid N₂ Store at -80°C quench->store analyze Analyze by HPLC store->analyze

References

comprehensive literature review on the antiviral properties of 9-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaguanine, a carbocyclic analog of the natural purine (B94841) guanine (B1146940), represents a significant scaffold in the development of antiviral therapeutics. Its structural modification, specifically the replacement of the nitrogen atom at position 9 with a carbon atom, confers unique biochemical properties that have been exploited to design potent inhibitors of viral replication. This in-depth technical guide provides a comprehensive literature review of the antiviral properties of this compound and its derivatives, focusing on their mechanism of action, spectrum of activity, and the experimental methodologies used to elucidate their therapeutic potential.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The primary and most extensively studied mechanism of action for many this compound derivatives is the potent and selective inhibition of purine nucleoside phosphorylase (PNP).[1][2][3][4][5] PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (inosine, guanosine, and their 2'-deoxy analogs) to the corresponding purine base and (deoxy)ribose-1-phosphate.

Inhibition of PNP by this compound analogs leads to an accumulation of its substrates, particularly deoxyguanosine. In T-lymphocytes, which have high levels of deoxycytidine kinase, the excess deoxyguanosine is phosphorylated to deoxyguanosine triphosphate (dGTP). The elevated intracellular concentration of dGTP allosterically inhibits ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair. The resulting imbalance in the dNTP pool induces cell cycle arrest and apoptosis, leading to T-cell-specific cytotoxicity. This targeted immunomodulatory effect is the basis for the investigation of PNP inhibitors in T-cell malignancies and autoimmune diseases. While this mechanism is primarily directed at host cells, the modulation of the immune response can have indirect antiviral effects.

Furthermore, some derivatives of this compound may exert direct antiviral effects through mechanisms that are independent of PNP inhibition, such as by acting as substrates for viral enzymes after intracellular phosphorylation, though this is less commonly reported for this specific class of compounds compared to other nucleoside analogs.

PNP_Inhibition_Pathway cluster_0 Purine Salvage Pathway cluster_1 T-Cell Metabolism cluster_2 Inhibition of DNA Synthesis Deoxyguanosine Deoxyguanosine PNP PNP Deoxyguanosine->PNP Accumulated Deoxyguanosine Accumulated Deoxyguanosine Deoxyguanosine->Accumulated Deoxyguanosine Guanine Guanine PNP->Guanine Deoxyribose-1-P Deoxyribose-1-P PNP->Deoxyribose-1-P dCK Deoxycytidine Kinase Accumulated Deoxyguanosine->dCK dGMP dGMP dCK->dGMP Kinases Kinases dGMP->Kinases dGTP dGTP Kinases->dGTP Ribonucleotide Reductase Ribonucleotide Reductase dGTP->Ribonucleotide Reductase Inhibition dNTP Pool Imbalance dNTP Pool Imbalance Ribonucleotide Reductase->dNTP Pool Imbalance DNA Synthesis Inhibition DNA Synthesis Inhibition dNTP Pool Imbalance->DNA Synthesis Inhibition Apoptosis Apoptosis DNA Synthesis Inhibition->Apoptosis This compound Derivative This compound Derivative This compound Derivative->PNP Inhibition

PNP Inhibition by this compound Derivatives.

Antiviral Spectrum and Potency

Derivatives of this compound have demonstrated a range of antiviral activities against various DNA and RNA viruses. The quantitative data for the antiviral efficacy and cytotoxicity of selected this compound analogs and related compounds are summarized in the tables below.

Table 1: Antiviral Activity of this compound Derivatives and Related Compounds against RNA Viruses
Compound/DerivativeVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
2-Amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-oneSemliki Forest VirusIn vivo (mice)Prophylactic activity noted--
2-Amino-6-bromo-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-oneSemliki Forest VirusIn vivo (mice)Prophylactic activity noted--
7-Deazaneplanocin A (7-DNPA)Hepatitis C Virus (HCV)Huh7 ET1.8 - 20.1>100>5-55
7-Substituted-7-DNPA AnalogsHepatitis C Virus (HCV)Huh7 ET1.8 - 20.1>100>5-55
7-Deazaneplanocin A (7-DNPA)Hepatitis B Virus (HBV)HepG2 2.2.150.3 - 3.3>100>30-333
7-Substituted-7-DNPA AnalogsHepatitis B Virus (HBV)HepG2 2.2.150.3 - 3.3>100>30-333
1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleoside (Prodrug 9a)Hepatitis C Virus (HCV)Replicon0.0853.440
Table 2: Antiviral Activity of Guanosine Analogs (Related to this compound) against DNA Viruses (Herpesviruses)
Compound/DerivativeVirusCell LineEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)Reference
SKI 1008Murine Cytomegalovirus (MCMV)-0.516001176
GanciclovirMurine Cytomegalovirus (MCMV)-1.65461279
PMEGMurine Cytomegalovirus (MCMV)-0.0612.1202
SKI 1008Human Cytomegalovirus (HCMV)-0.24>100>417
GanciclovirHuman Cytomegalovirus (HCMV)-0.16>100>625
PMEGHuman Cytomegalovirus (HCMV)-0.0212.1605

Experimental Protocols

The evaluation of the antiviral properties of this compound derivatives relies on a series of standardized in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Plaque Reduction Assay for Antiviral Activity (IC50/EC50 Determination)

This assay is a gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.

  • Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero, BHK-21, or Huh-7) is prepared in multi-well plates.

  • Virus Inoculation: The cells are infected with a known titer of the virus, sufficient to produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).

  • Compound Treatment: The virus inoculum is pre-incubated with serial dilutions of the test compound (e.g., a this compound derivative) for 1 hour at 37°C before being added to the cell monolayer. Alternatively, the cells can be pre-treated with the compound before viral infection.

  • Adsorption: The virus/compound mixture is allowed to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose). This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining and Quantification: The cell monolayer is fixed (e.g., with 10% formalin) and stained with a dye such as crystal violet. The plaques are then counted for each compound concentration.

  • Data Analysis: The percentage of plaque reduction compared to the virus control (no compound) is calculated for each concentration. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is determined by regression analysis of the dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the host cells.

  • Cell Culture: Uninfected host cells are seeded in multi-well plates at the same density as in the antiviral assay.

  • Compound Treatment: The cells are treated with the same serial dilutions of the test compound.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

  • Data Analysis: The percentage of cell viability compared to the cell control (no compound) is calculated for each concentration. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Antiviral_Assay_Workflow cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Incubation and Visualization cluster_3 Data Analysis cluster_4 Cytotoxicity Assay (Parallel) Cell_Seeding Seed Host Cells in Multi-well Plates Infection Infect Cell Monolayer with Virus Cell_Seeding->Infection Uninfected_Cells Treat Uninfected Cells with Compound Cell_Seeding->Uninfected_Cells Compound_Dilution Prepare Serial Dilutions of this compound Derivative Treatment Add Compound Dilutions to Infected Cells Compound_Dilution->Treatment Virus_Stock Prepare Virus Inoculum Virus_Stock->Infection Infection->Treatment Overlay Add Semi-Solid Overlay Treatment->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calculation Calculate EC50 Plaque_Counting->EC50_Calculation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Uninfected_Cells->Viability_Assay CC50_Calculation Calculate CC50 Viability_Assay->CC50_Calculation

References

A Technical Guide to Synthetic 9-Deazaguanine Analogs as Potent Inhibitors of Purine Nucleoside Phosphorylase (PNP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-deazaguanine scaffold has emerged as a cornerstone in the design of potent inhibitors targeting purine (B94841) nucleoside phosphorylase (PNP), an enzyme of significant therapeutic interest. While natural products featuring this specific moiety have not been identified, extensive research into synthetic analogs has yielded a class of compounds with profound biological activity. This technical guide provides a comprehensive overview of synthetic this compound derivatives, with a focus on their role as PNP inhibitors. We will delve into their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their synthesis and evaluation. Quantitative data on their inhibitory potency are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction: The Therapeutic Target - Purine Nucleoside Phosphorylase (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. In humans, PNP plays a critical role in T-cell proliferation. A deficiency in PNP activity leads to a severe T-cell mediated immunodeficiency, highlighting its importance in immune function. This has made PNP a compelling target for the development of inhibitors to modulate T-cell activity in various disease contexts, including T-cell mediated autoimmune diseases, organ transplant rejection, and certain types of leukemia and lymphoma.

This compound: A Privileged Scaffold for PNP Inhibition

This compound is a synthetic purine analog where the nitrogen atom at the 9-position of the purine ring is replaced by a carbon atom. This structural modification confers resistance to enzymatic cleavage by PNP while retaining the ability to bind to the enzyme's active site with high affinity. The development of this compound derivatives has been a major focus in the quest for potent and selective PNP inhibitors.

Quantitative Analysis of this compound-Based PNP Inhibitors

The inhibitory potency of various synthetic this compound derivatives against PNP has been extensively studied. The following table summarizes key quantitative data for some of the most potent compounds, providing a comparative view of their efficacy.

CompoundTarget EnzymeInhibition Constant (Ki)IC50Reference
9-Benzyl-9-deazaguanine (BDG)Human Erythrocyte PNPNot specified~8.0 µM[1]
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)Calf Spleen PNP4.4 nM (apparent)Not specified[2]
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)Human Erythrocyte PNP8.1 nM (apparent)Not specified[2]
homo-DFPP-DGHuman Erythrocyte PNP5.3 nM (apparent)Not specified[2][3]

Signaling Pathways and Experimental Workflows

The Role of PNP in Purine Metabolism and T-Cell Activation

The inhibition of PNP has a direct impact on the purine salvage pathway, leading to an accumulation of its substrate, deoxyguanosine. In T-cells, deoxyguanosine is phosphorylated by deoxycytidine kinase to deoxyguanosine triphosphate (dGTP). Elevated levels of dGTP are cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This ultimately leads to apoptosis of proliferating T-cells.

PNP_Pathway cluster_purine_salvage Purine Salvage Pathway cluster_t_cell T-Cell Deoxyguanosine Deoxyguanosine Guanine Guanine Deoxyguanosine->Guanine PNP dGTP dGTP Deoxyguanosine->dGTP Deoxycytidine kinase PNP PNP Ribonucleotide_Reductase Ribonucleotide_Reductase dGTP->Ribonucleotide_Reductase inhibits DNA_Synthesis DNA_Synthesis Ribonucleotide_Reductase->DNA_Synthesis enables Apoptosis Apoptosis Ribonucleotide_Reductase->Apoptosis Cell_Proliferation Cell_Proliferation PNP_Inhibitor PNP_Inhibitor PNP_Inhibitor->PNP inhibits

Figure 1: Simplified signaling pathway of PNP inhibition leading to T-cell apoptosis.
General Workflow for the Synthesis and Evaluation of this compound PNP Inhibitors

The development of novel this compound-based PNP inhibitors typically follows a structured workflow, from chemical synthesis to biological evaluation.

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Step1 Chemical Modifications (e.g., Sonogashira coupling) Start->Step1 Product This compound Analog Step1->Product Purification Purification & Characterization (HPLC, NMR, MS) Product->Purification PNP_Assay PNP Inhibition Assay (e.g., spectrophotometric) Purification->PNP_Assay Cell_Assay Cell-based Assays (e.g., T-cell proliferation) PNP_Assay->Cell_Assay Data_Analysis Data Analysis (IC50, Ki determination) Cell_Assay->Data_Analysis Lead_Optimization Lead_Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Step1 SAR Studies

Figure 2: General experimental workflow for this compound analog development.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound analogs often involves multi-step chemical reactions. A common strategy is the Sonogashira coupling reaction between a 9-deaza-9-iodoguanine derivative and an appropriate terminal alkyne.

Example Protocol: Sonogashira Coupling for the Synthesis of DFPP-DG Analogs

  • Preparation of the 9-deaza-9-iodoguanine derivative: Protect the amino and hydroxyl groups of this compound using standard protecting group chemistry. Introduce an iodine atom at the 9-position of the pyrrolo[2,3-d]pyrimidine core.

  • Preparation of the ω-alkynyldifluoromethylene phosphonates: Synthesize the desired phosphonate (B1237965) side chain with a terminal alkyne functionality.

  • Sonogashira Coupling Reaction:

    • Dissolve the protected 9-deaza-9-iodoguanine derivative in a suitable solvent (e.g., DMF).

    • Add the ω-alkynyldifluoromethylene phosphonate, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature or elevated temperature under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Deprotection and Purification:

    • Remove the protecting groups under appropriate conditions.

    • Purify the final product using column chromatography or preparative HPLC.

    • Characterize the compound using NMR spectroscopy and mass spectrometry.

PNP Inhibition Assay

The inhibitory activity of the synthesized compounds against PNP is typically determined using a spectrophotometric assay that monitors the conversion of a substrate to a product.

Example Protocol: Spectrophotometric PNP Inhibition Assay

  • Reagents and Buffers:

    • Purified PNP enzyme (e.g., from human erythrocytes or calf spleen).

    • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Substrate: Inosine or guanosine.

    • Coupling enzyme: Xanthine (B1682287) oxidase.

    • Indicator: The production of uric acid is monitored by the increase in absorbance at 293 nm.

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, xanthine oxidase, and varying concentrations of the test compound.

    • Add the PNP enzyme and pre-incubate for a specified time.

    • Initiate the reaction by adding the substrate (inosine or guanosine).

    • Monitor the change in absorbance at 293 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

    • Determine the inhibition constant (Ki) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Conclusion and Future Directions

Synthetic this compound analogs represent a highly successful class of PNP inhibitors with significant therapeutic potential. The continuous exploration of this chemical space, guided by structure-activity relationship studies and computational modeling, is expected to yield next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to contribute to this exciting field. Future research may focus on the development of orally bioavailable this compound derivatives and their evaluation in preclinical and clinical settings for a range of immunological disorders and cancers.

References

Unraveling the Molecular Maze: A Technical Guide to the Action of 9-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaguanine, a synthetic analog of the natural purine (B94841) guanine, has garnered significant attention in the scientific community for its potent biological activities. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its primary target, the enzyme Purine Nucleoside Phosphorylase (PNP). By elucidating its inhibitory effects on this key enzyme in the purine salvage pathway, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development, particularly in the fields of oncology, immunology, and virology. This document details the quantitative inhibitory data, experimental protocols for assessing its activity, and visual representations of the involved biochemical pathways.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase (PNP)

The principal molecular mechanism underlying the biological effects of this compound is its potent and competitive inhibition of Purine Nucleoside Phosphorylase (PNP). PNP is a crucial enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides (inosine, guanosine, and their deoxy- forms) to the corresponding purine bases (hypoxanthine and guanine) and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate.

By inhibiting PNP, this compound and its derivatives disrupt the normal flow of the purine salvage pathway. This inhibition leads to an accumulation of PNP substrates, particularly deoxyguanosine. In certain cell types, such as T-lymphocytes, the accumulation of deoxyguanosine leads to its phosphorylation to deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are cytotoxic as they inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This selective toxicity towards T-cells makes PNP inhibitors, like this compound, promising candidates for the treatment of T-cell mediated autoimmune diseases and T-cell malignancies.

Quantitative Data: Inhibitory Potency of this compound and Its Derivatives

The inhibitory potency of this compound and its various derivatives against Purine Nucleoside Phosphorylase (PNP) has been quantified in numerous studies. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature, providing a comparative overview of their efficacy.

CompoundEnzyme SourceKi (nM)IC50 (nM)Reference
9-DeazaguanosineHuman Erythrocytic PNP29,000-[1]
5'-deoxy-5'-iodo-9-deazainosineHuman Erythrocytic PNP180-[1]
CI-972PNP830-[1]
9-Benzyl-9-deazaguanineCalf Spleen PNP12-
9-(3,4-dichlorobenzyl)-9-deazaguaninePNP-17[2]
(S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanineMammalian PNP-6
Acyclic 9-deazahypoxanthine phosphonate (B1237965) derivativeHuman PNP-19
Acyclic 9-deazahypoxanthine phosphonate derivativeMycobacterium tuberculosis PNP-4

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

PurineSalvagePathway cluster_salvage Purine Salvage Pathway Inosine (B1671953) Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine + Pi PNP PNP Purine Nucleoside Phosphorylase Guanosine Guanosine Guanine Guanine Guanosine->Guanine + Pi Deoxyguanosine Deoxyguanosine Deoxyguanosine->Guanine + Pi dGTP dGTP Deoxyguanosine->dGTP Phosphorylation Nine_Deazaguanine This compound Nine_Deazaguanine->PNP Inhibition RNR Ribonucleotide Reductase dGTP->RNR Inhibition DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis dNTPs

Caption: Inhibition of the Purine Salvage Pathway by this compound.

PNP_Inhibition_Assay cluster_workflow PNP Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (PNP Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, this compound) Prepare_Reagents->Reaction_Mix Add_Enzyme Add PNP Enzyme to Initiate Reaction Reaction_Mix->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Measure_Absorbance Measure Absorbance at 293 nm (Formation of Uric Acid) Incubate->Measure_Absorbance Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Spectrophotometric PNP Inhibition Assay.

Experimental Protocols

Spectrophotometric Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on PNP by monitoring the enzymatic conversion of a substrate, such as inosine, to hypoxanthine, which is then converted to uric acid by xanthine (B1682287) oxidase, leading to an increase in absorbance at 293 nm.

Materials:

  • Purified PNP enzyme

  • Inosine (substrate)

  • Xanthine Oxidase (coupling enzyme)

  • This compound (inhibitor)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of inosine in potassium phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to various concentrations.

    • Prepare a working solution of PNP enzyme and xanthine oxidase in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • Inosine solution

      • Varying concentrations of this compound solution (for test wells) or solvent control (for control wells).

      • Xanthine oxidase solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the PNP enzyme solution to each well.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cell line of interest (e.g., a T-lymphoblastic cell line)

  • Complete cell culture medium

  • This compound

  • Deoxyguanosine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium, with and without the addition of deoxyguanosine.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for a further 15-30 minutes with gentle shaking to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

HPLC Analysis of Intracellular Purine Metabolites

This protocol provides a general framework for the analysis of intracellular purine metabolites, such as dGTP, using High-Performance Liquid Chromatography (HPLC) to assess the downstream effects of PNP inhibition by this compound.

Materials:

  • Cultured cells treated with this compound and deoxyguanosine

  • Perchloric acid (PCA) or other suitable extraction buffer

  • Potassium carbonate (K2CO3) for neutralization

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and UV detector

  • Mobile phase (e.g., ammonium (B1175870) phosphate buffer with a methanol (B129727) or acetonitrile (B52724) gradient)

  • Standards for purine metabolites (e.g., dGTP)

Procedure:

  • Sample Preparation (Cell Extraction):

    • After treating the cells as described in the cell viability assay, harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells by adding ice-cold PCA and vortexing.

    • Incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at high speed to pellet the protein debris.

    • Neutralize the supernatant with K2CO3.

    • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

    • Collect the supernatant containing the intracellular metabolites.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a defined volume of the sample onto the HPLC column.

    • Elute the metabolites using a pre-defined gradient of the mobile phase.

    • Monitor the elution of the metabolites using a UV detector at a specific wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the purine metabolites of interest by comparing their retention times with those of the standards.

    • Quantify the concentration of each metabolite by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standards.

    • Compare the levels of metabolites in treated cells to those in control cells.

Conclusion

This compound exerts its primary biological effects through the potent and competitive inhibition of Purine Nucleoside Phosphorylase. This mode of action disrupts purine metabolism, leading to the accumulation of cytotoxic metabolites in specific cell populations, particularly T-lymphocytes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the molecular pharmacology of this compound and its derivatives. The continued exploration of this class of compounds holds significant promise for the development of novel therapeutics for a range of human diseases.

References

In-Depth Technical Guide: Computational Docking Studies of 9-Deazaguanine with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational docking studies of 9-deazaguanine and its derivatives with their target enzymes. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a purine (B94841) analog that has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against key enzymes involved in purine metabolism. Its structural similarity to guanine (B1146940) allows it to interact with the active sites of various enzymes, leading to the modulation of their catalytic activity. Computational docking studies have been instrumental in elucidating the binding modes of this compound derivatives and in the rational design of novel, potent, and selective inhibitors. This guide will delve into the specifics of these in silico investigations, with a primary focus on the most prominent target, Purine Nucleoside Phosphorylase (PNP).

Target Enzymes for this compound

The primary and most extensively studied target for this compound and its analogs is Purine Nucleoside Phosphorylase (PNP) . PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate. Inhibition of PNP can lead to the accumulation of its substrates, particularly deoxyguanosine, which is selectively toxic to T-cells. This makes PNP an attractive target for the development of immunosuppressive and anti-cancer agents.

While PNP is the principal target, the broader class of purine-binding enzymes could potentially interact with this compound. However, the vast majority of published research on the computational docking of this compound derivatives centers on PNP.

Quantitative Data from Inhibition Studies

The following table summarizes the inhibitory activities of various this compound derivatives against Purine Nucleoside Phosphorylase from different species. This data, primarily derived from in vitro enzymatic assays, serves as a crucial validation for computational docking studies.

CompoundTarget Enzyme (Species)Inhibition Constant (Ki)IC50 ValueReference
This compoundHuman Erythrocyte PNP--
9-(3,4-Dichlorobenzyl)-9-deazaguanineBovine PNP-17 nM[1]
CI-972Human PNP0.83 µM-[2]
DFPP-DGCalf Spleen PNP4.4 nM-[3]
DFPP-DGHuman Erythrocyte PNP8.1 nM-[3]
Homo-DFPP-DGHuman Erythrocyte PNP5.3 nM-[3]

Note: While many studies on this compound derivatives mention structure-based design, specific computational docking scores (e.g., binding energies in kcal/mol) are not consistently reported in the publicly available literature. The inhibitory constants (Ki) and IC50 values from experimental assays provide a strong indication of the binding affinity.

Experimental Protocols: Computational Docking

This section outlines a representative protocol for performing computational docking of this compound derivatives with Purine Nucleoside Phosphorylase using AutoDock, a widely utilized software for molecular docking simulations.

Preparation of the Receptor (PNP)
  • Obtain the Protein Structure: Download the 3D crystal structure of the target enzyme, Purine Nucleoside Phosphorylase, from the Protein Data Bank (PDB). For human PNP, a relevant PDB ID would be, for example, 1PBL.

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not essential for the docking study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock. This can be accomplished using AutoDockTools (ADT).

Preparation of the Ligand (this compound Derivative)
  • Obtain or Build the Ligand Structure: The 3D structure of the this compound derivative can be obtained from a chemical database (e.g., PubChem) or built using molecular modeling software.

  • Prepare the Ligand:

    • Add hydrogen atoms to the ligand structure.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in the PDBQT file format using ADT.

Grid Box Generation
  • Define the Binding Site: Identify the active site of PNP. This is typically the pocket where the natural substrate binds. Information about the active site residues can be obtained from the PDB entry or the relevant scientific literature.

  • Generate the Grid Maps: Using AutoGrid (part of the AutoDock suite), generate grid maps that encompass the defined binding site. These maps pre-calculate the interaction energies for different atom types at each grid point, which speeds up the docking calculations. The grid box should be large enough to accommodate the ligand in various orientations.

Docking Simulation
  • Configure the Docking Parameters: Create a docking parameter file (.dpf) that specifies the PDBQT files for the receptor and ligand, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).

  • Run AutoDock: Execute the AutoDock program using the prepared docking parameter file. AutoDock will perform a series of docking runs to explore different conformations and orientations of the ligand within the receptor's active site.

Analysis of Results
  • Examine the Docking Poses: Analyze the resulting docked conformations of the ligand. AutoDock provides a ranked list of poses based on their predicted binding energies.

  • Identify Key Interactions: Visualize the lowest energy docking pose in a molecular graphics viewer to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.

  • Interpret the Binding Energy: The binding energy, typically reported in kcal/mol, provides an estimate of the binding affinity. More negative values indicate a stronger predicted binding.

Visualizations

Signaling Pathway: Purine Salvage Pathway

The following diagram illustrates the role of Purine Nucleoside Phosphorylase (PNP) in the purine salvage pathway and the point of inhibition by this compound derivatives.

Purine_Salvage_Pathway Inosine Inosine PNP Purine Nucleoside Phosphorylase (PNP) Inosine->PNP Guanosine Guanosine Guanosine->PNP Deoxyinosine 2'-Deoxyinosine Deoxyinosine->PNP Deoxyguanosine 2'-Deoxyguanosine Deoxyguanosine->PNP Hypoxanthine Hypoxanthine Guanine Guanine Ribose1P Ribose-1-Phosphate Deoxyribose1P 2'-Deoxyribose-1-Phosphate PNP->Hypoxanthine PNP->Guanine PNP->Ribose1P PNP->Deoxyribose1P Inhibitor This compound Derivatives Inhibitor->PNP Inhibition

Purine Salvage Pathway and PNP Inhibition
Experimental Workflow: In Silico Drug Design

This diagram outlines the typical workflow for the in silico design and evaluation of enzyme inhibitors, such as this compound derivatives.

In_Silico_Workflow cluster_0 Target Identification & Preparation cluster_1 Ligand Preparation cluster_2 Computational Docking cluster_3 Analysis & Validation Target_ID Target Identification (e.g., PNP) Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Design Ligand Design/ Database Screening Ligand_Prep Ligand Structure Preparation Ligand_Design->Ligand_Prep Ligand_Prep->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis Analysis->Ligand_Design Lead Optimization Experimental Experimental Validation (Enzyme Assays) Analysis->Experimental

In Silico Drug Design Workflow

Conclusion

Computational docking studies have proven to be an invaluable tool in the exploration and development of this compound-based enzyme inhibitors. By providing insights into the molecular interactions at the active site of target enzymes like Purine Nucleoside Phosphorylase, these in silico methods facilitate the rational design of more potent and selective drug candidates. The integration of computational data with experimental validation is crucial for advancing our understanding of enzyme inhibition and for the successful development of novel therapeutics. This guide has provided a foundational understanding of the key concepts, methodologies, and data relevant to the computational investigation of this compound and its derivatives.

References

Methodological & Application

Chemical Synthesis of 9-Deazaguanine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

9-Deazaguanine, a pyrrolo[3,2-d]pyrimidine analog of guanine, is a molecule of significant interest in medicinal chemistry and drug development due to its potent inhibitory activity against purine (B94841) nucleoside phosphorylase (PNP). Inhibition of PNP has therapeutic potential in the treatment of T-cell mediated diseases and certain cancers. This application note provides a detailed, step-by-step protocol for the chemical synthesis of this compound, commencing from the readily available starting material, 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one. The described methodology encompasses protection, cyclization, and deprotection steps, and includes comprehensive details on reaction conditions, purification techniques, and characterization of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a structural analog of the purine nucleobase guanine, in which the nitrogen atom at position 9 is replaced by a carbon atom. This modification confers significant biological activity, most notably the potent and selective inhibition of purine nucleoside phosphorylase (PNP). PNP plays a crucial role in the purine salvage pathway, and its inhibition can lead to the accumulation of deoxyguanosine triphosphate (dGTP) in T-cells, ultimately inducing apoptosis. This mechanism of action makes this compound and its derivatives promising candidates for the development of therapies for T-cell proliferative disorders, such as T-cell acute lymphoblastic leukemia and T-cell lymphoma, as well as for immunosuppression in the context of organ transplantation and autoimmune diseases.

The synthesis of this compound has been approached through various synthetic routes. A common and effective strategy involves the construction of the pyrrolo[3,2-d]pyrimidine core from a substituted pyrimidine (B1678525) precursor. The protocol detailed herein follows a well-established synthetic pathway that begins with 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one and proceeds through a series of protection, activation, cyclization, and deprotection steps to yield the target molecule.

Experimental Protocols

This section outlines the detailed methodology for the chemical synthesis of this compound.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one (Starting Material)

While 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one is commercially available, it can also be synthesized. A common method involves the nitration of 2-amino-6-methyl-4(3H)-pyrimidinone.

Step 1: Synthesis of 2-[(Dimethylaminomethylene)amino]-6-methyl-5-nitro-4(3H)-pyrimidinone
  • To a suspension of 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one (1.0 g, 5.88 mmol) in dry dimethylformamide (DMF, 12.5 mL), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA, 1.5 mL, 11.3 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, the product is typically used in the next step without further purification.

Step 2: N-3 Protection with Benzyloxymethyl (BOM) Chloride
  • To the solution from Step 1, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 mL, 6.7 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyloxymethyl chloride (BOM-Cl, 0.9 mL, 6.3 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • After the reaction is complete (as indicated by TLC), pour the mixture into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Formation of the Enamine and Reductive Cyclization
  • Dissolve the purified BOM-protected intermediate from Step 2 in dry DMF.

  • Add an excess of DMF-DMA and heat the mixture to facilitate the formation of the enamine at the 6-methyl position.

  • After the formation of the enamine is complete, cool the reaction mixture.

  • For the reductive cyclization, add an aqueous solution of sodium dithionite (B78146) (Na2S2O4) to the reaction mixture.

  • Heat the mixture under reflux for 2-4 hours.[1]

  • Monitor the reaction by TLC for the formation of the cyclized product.

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate in vacuo.

Step 4: Deprotection to Yield this compound
  • Dissolve the crude product from Step 3 in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the expected yields for the key steps in the synthesis of this compound. Actual yields may vary depending on reaction conditions and purification efficiency.

StepIntermediate/ProductStarting MaterialTypical Yield (%)
1 & 2N-3 BOM protected pyrimidinone2-amino-6-methyl-5-nitropyrimidin-4(3H)-one70-80
3BOM-protected this compoundN-3 BOM protected pyrimidinone60-70
4This compoundBOM-protected this compound85-95
Overall This compound 2-amino-6-methyl-5-nitropyrimidin-4(3H)-one ~50 [1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chemical synthesis of this compound.

G cluster_synthesis Synthesis of this compound cluster_purification Purification SM 2-Amino-6-methyl-5- nitropyrimidin-4(3H)-one Int1 2-[(Dimethylaminomethylene)amino]- 6-methyl-5-nitro-4(3H)-pyrimidinone SM->Int1 DMF-DMA Int2 N-3 BOM Protected Intermediate Int1->Int2 BOM-Cl, DBU Int3 BOM-Protected this compound Int2->Int3 1. DMF-DMA 2. Na2S2O4 (Reductive Cyclization) Purify_Int2 Column Chromatography Int2->Purify_Int2 Product This compound Int3->Product H2, Pd/C (Deprotection) Purify_Product Recrystallization / Column Chromatography Product->Purify_Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Context

The diagram below depicts the role of Purine Nucleoside Phosphorylase (PNP) in the purine salvage pathway and how its inhibition by this compound leads to T-cell apoptosis.

G cluster_pathway PNP Inhibition by this compound Deoxyguanosine Deoxyguanosine Guanine Guanine Deoxyguanosine->Guanine Pi dGTP dGTP Deoxyguanosine->dGTP Kinases Apoptosis T-Cell Apoptosis dGTP->Apoptosis PNP PNP PNP->Guanine NineDeazaguanine This compound NineDeazaguanine->PNP Inhibition

Caption: Mechanism of this compound induced T-cell apoptosis.

Conclusion

This application note provides a comprehensive and detailed protocol for the chemical synthesis of this compound. By following the outlined steps, researchers can reliably produce this valuable compound for further investigation into its biological activities and therapeutic potential. The provided workflow and pathway diagrams offer a clear visual representation of the synthetic process and its biological context, aiding in the understanding and implementation of this chemical synthesis.

References

Application Notes and Protocols for 9-Deazaguanine in Purine Nucleoside Phosphorylase (PNP) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine (B94841) Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate.[1] PNP plays a crucial role in purine metabolism, and its deficiency in humans leads to a severe T-cell immunodeficiency, highlighting its importance in T-lymphocyte function.[2] This has made PNP a significant therapeutic target for the development of inhibitors to treat T-cell mediated autoimmune diseases, T-cell lymphomas, and to prevent rejection in organ transplantation.

9-Deazaguanine is a potent inhibitor of Purine Nucleoside Phosphorylase (PNP).[3][4] It is a structural analog of guanine (B1146940) that lacks the nitrogen atom at the 9th position, rendering it resistant to cleavage by PNP. This characteristic makes it an invaluable tool for studying PNP function and for screening potential therapeutic agents that target this enzyme. These application notes provide detailed protocols for utilizing this compound in PNP inhibition assays.

Mechanism of Action

This compound acts as a competitive inhibitor of PNP. It binds to the active site of the enzyme, competing with the natural substrates such as inosine (B1671953) and guanosine. The absence of the N-9 nitrogen in the purine ring analog prevents the enzymatic cleavage of the glycosidic bond, effectively blocking the catalytic activity of PNP.

Quantitative Data: PNP Inhibition by this compound and Its Derivatives

The inhibitory potency of this compound and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes the inhibitory activities of selected this compound compounds against PNP.

CompoundEnzyme SourceIC50KiPhosphate ConcentrationReference
This compoundCalf Spleen~2.3 µM-1 mM[3]
This compoundCalf Spleen~12 µM-50 mM
9-(3,4-Dichlorobenzyl)-9-deazaguanine-17 nM-1 mM
(S)-9-[1-(3-Chlorophenyl)-2-carboxyethyl]-9-deazaguanine-6 nM--
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)Calf Spleen-4.4 nM1 mM
9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)Human Erythrocyte-8.1 nM1 mM
homo-DFPP-DGHuman Erythrocyte-5.3 nM1 mM

Visualizations

Purine Salvage Pathway Involving PNP

Purine_Salvage_Pathway Inosine Inosine PNP PNP Inosine->PNP Guanosine Guanosine Guanosine->PNP Deoxyinosine Deoxyinosine Deoxyinosine->PNP Deoxyguanosine Deoxyguanosine Deoxyguanosine->PNP Hypoxanthine Hypoxanthine PNP->Hypoxanthine Pi Guanine Guanine PNP->Guanine Pi Ribose_1_P Ribose-1-Phosphate PNP->Ribose_1_P Deoxyribose_1_P Deoxyribose-1-Phosphate PNP->Deoxyribose_1_P

Caption: Role of PNP in the purine salvage pathway.

Experimental Workflow for PNP Inhibition Assay

PNP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate (Inosine), Enzyme (PNP), Inhibitor (this compound) Solutions Serial_Dilutions Create Serial Dilutions of this compound Reagents->Serial_Dilutions Preincubation Pre-incubate PNP with This compound or Vehicle Serial_Dilutions->Preincubation Reaction_Initiation Initiate Reaction by Adding Inosine Substrate Preincubation->Reaction_Initiation Incubation Incubate at a Controlled Temperature Reaction_Initiation->Incubation Measurement Measure Product Formation (e.g., Uric Acid at 293 nm) Kinetically Incubation->Measurement Calculate_Rates Calculate Reaction Rates (ΔAbsorbance/time) Measurement->Calculate_Rates Plot_Data Plot % Inhibition vs. log[this compound] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value from the Dose-Response Curve Plot_Data->Determine_IC50

Caption: Workflow for a PNP inhibition assay.

Experimental Protocols

Protocol 1: Spectrophotometric PNP Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound for PNP. The assay measures the formation of uric acid from inosine, which is catalyzed by PNP and xanthine (B1682287) oxidase. The increase in absorbance at 293 nm due to uric acid formation is monitored.

Materials:

  • Purified Purine Nucleoside Phosphorylase (PNP)

  • This compound

  • Inosine (substrate)

  • Xanthine Oxidase (coupling enzyme)

  • PNP Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

  • Dimethyl Sulfoxide (DMSO) for dissolving this compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a stock solution of inosine (e.g., 10 mM) in PNP Assay Buffer.

    • Dilute the purified PNP and xanthine oxidase in PNP Assay Buffer to the desired working concentrations. The optimal concentrations should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • Prepare serial dilutions of this compound in PNP Assay Buffer. It is recommended to include a vehicle control (DMSO) without the inhibitor.

    • In a 96-well UV-transparent microplate, add the following to each well:

      • x µL of PNP Assay Buffer

      • 10 µL of the this compound dilution (or vehicle)

      • 10 µL of the PNP enzyme solution

    • The final volume in each well before adding the substrate should be 80 µL.

    • Mix gently and pre-incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare a substrate mix containing inosine and xanthine oxidase in PNP Assay Buffer.

    • Initiate the enzymatic reaction by adding 20 µL of the substrate mix to each well.

    • Immediately place the microplate in a plate reader and measure the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PNP activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal dose-response model).

Protocol 2: Determination of Ki for this compound (Competitive Inhibition)

This protocol is designed to determine the inhibition constant (Ki) of this compound, assuming a competitive inhibition model. The assay is performed by measuring the initial reaction rates at various substrate (inosine) and inhibitor (this compound) concentrations.

Materials:

  • Same as in Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of reaction conditions in a 96-well UV-transparent microplate. This matrix should include varying concentrations of the substrate (inosine) and the inhibitor (this compound).

    • A typical setup would involve at least 3-4 different concentrations of this compound (including a zero-inhibitor control) and 5-6 different concentrations of inosine for each inhibitor concentration.

    • For each well, add:

      • x µL of PNP Assay Buffer

      • 10 µL of the this compound dilution (or vehicle)

      • 10 µL of the PNP enzyme solution

    • Pre-incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Prepare separate substrate mixes containing varying concentrations of inosine and a constant concentration of xanthine oxidase in PNP Assay Buffer.

    • Initiate the reactions by adding 20 µL of the respective inosine substrate mix to the corresponding wells.

    • Immediately measure the absorbance at 293 nm in kinetic mode as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for all combinations of substrate and inhibitor concentrations.

    • Analyze the data using one of the following methods:

      • Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[Inosine] for each concentration of this compound. For a competitive inhibitor, the lines will intersect on the y-axis.

      • Dixon Plot: Plot 1/V₀ versus [this compound] for each concentration of inosine. The lines should intersect at a point where the x-coordinate is equal to -Ki.

      • Non-linear Regression: Fit the entire dataset (V₀ versus [Inosine] at different [this compound]) directly to the Michaelis-Menten equation for competitive inhibition using appropriate software (e.g., GraphPad Prism). This is the most accurate method.

    The Michaelis-Menten equation for competitive inhibition is: V₀ = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S]) Where:

    • V₀ is the initial reaction rate

    • Vmax is the maximum reaction rate

    • [S] is the substrate concentration (inosine)

    • Km is the Michaelis constant for the substrate

    • [I] is the inhibitor concentration (this compound)

    • Ki is the inhibition constant for the inhibitor

Conclusion

This compound is a valuable tool for studying Purine Nucleoside Phosphorylase. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and other potential PNP inhibitors. Careful execution of these assays and appropriate data analysis will yield reliable quantitative data on enzyme inhibition, which is crucial for basic research and drug development efforts targeting PNP.

References

Application of 9-Deazaguanine in the Development of Novel Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaguanine, a structural analog of the purine (B94841) base guanine, serves as a versatile scaffold in the design of potent enzyme inhibitors. Its strategic modification, replacing the nitrogen at position 9 with a carbon atom, allows for the introduction of various substituents, enabling the development of highly specific and effective inhibitors for a range of enzymatic targets. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel enzyme inhibitors based on the this compound core. The primary focus is on inhibitors of Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway and a validated target for immunomodulatory and anti-cancer therapies.

Mechanism of Action: Targeting Purine Nucleoside Phosphorylase

PNP catalyzes the reversible phosphorolysis of purine (deoxy)ribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine. In T-cells, deoxyguanosine is phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[1] The accumulation of dGTP is cytotoxic to T-cells as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis.[1][2] This selective T-cell toxicity makes PNP inhibitors promising therapeutic agents for T-cell mediated autoimmune diseases and T-cell malignancies.[2]

Featured this compound-Based PNP Inhibitors

Several this compound derivatives have been developed as potent PNP inhibitors. These compounds often feature a substituent at the N9 position designed to mimic the ribose and phosphate (B84403) groups of the natural substrate, thereby binding tightly to the enzyme's active site.

Data Presentation: Inhibitory Potency of this compound Derivatives against PNP
Inhibitor NameStructureTarget EnzymeIC50Ki (app)Reference
DFPP-DG 9-(5',5'-Difluoro-5'-phosphonopentyl)-9-deazaguanineCalf Spleen PNP-4.4 nM[3]
Human Erythrocyte PNP-8.1 nM
homo-DFPP-DG 9-(6',6'-Difluoro-6'-phosphonohexyl)-9-deazaguanineHuman Erythrocyte PNP-5.3 nM
Peldesine (BCX-34) 9-(3,4-dichlorobenzyl)-9-deazaguanineHuman PNP17 nM-
Forodesine (BCX-1777) 7-((4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methyl)-3-deazaguanineHuman PNP-0.03 nM

Signaling Pathway and Experimental Workflow

Signaling Pathway of T-Cell Depletion via PNP Inhibition

PNP_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular T-Cell Cytoplasm Deoxyguanosine_ext Deoxyguanosine Deoxyguanosine_int Deoxyguanosine Deoxyguanosine_ext->Deoxyguanosine_int Transport PNP PNP Deoxyguanosine_int->PNP dGMP dGMP Deoxyguanosine_int->dGMP dCK dCK dCK dGTP dGTP dGMP->dGTP RNR Ribonucleotide Reductase dGTP->RNR Inhibition DNA_synthesis DNA Synthesis & Repair RNR->DNA_synthesis Apoptosis Apoptosis RNR->Apoptosis Inhibition leads to DNA_synthesis->Apoptosis Inhibitor This compound Inhibitor Inhibitor->PNP Screening_Workflow cluster_synthesis Inhibitor Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PNP_Assay In vitro PNP Enzyme Inhibition Assay Purification->PNP_Assay IC50 IC50 Determination PNP_Assay->IC50 Kinetics Kinetic Studies (e.g., Ki determination) IC50->Kinetics Cell_Culture T-cell line culture (e.g., CEM, Jurkat) Kinetics->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Cytotoxicity->Apoptosis_Assay

References

Established Methods for Incorporating 9-Deazaguanine into Synthetic RNA or DNA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the established methods of incorporating the guanine (B1146940) analog, 9-deazaguanine, into synthetic RNA and DNA. This modification, where the nitrogen at position 9 of the purine (B94841) ring is replaced by a carbon, offers unique chemical properties that are valuable in various research and therapeutic applications. These include the modulation of oligonucleotide structure, alteration of recognition by enzymes, and the development of novel aptamers and antiviral agents.

Introduction to this compound

This compound is a structural analog of guanine that lacks the nitrogen atom at the 9-position of the purine ring. This seemingly subtle change has significant implications for the chemical and biological properties of nucleic acids containing this modification. The absence of the N9 atom prevents the formation of the N-glycosidic bond that typically links the nucleobase to the ribose or deoxyribose sugar. Instead, a C-glycosidic bond is formed, which can alter the conformational dynamics and stability of the resulting oligonucleotide. Furthermore, the electronic properties of the purine ring are modified, which can affect base pairing and stacking interactions, as well as recognition by proteins and enzymes.

Chemical Incorporation of this compound via Solid-Phase Synthesis

The most established method for incorporating this compound into synthetic oligonucleotides is through solid-phase phosphoramidite (B1245037) chemistry. This method relies on the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is covalently attached to a solid support.

Synthesis of this compound Phosphoramidite

The key to chemical incorporation is the synthesis of the this compound phosphoramidite monomer. While a detailed, step-by-step synthesis protocol is highly dependent on the specific protecting groups and synthetic strategy employed, a general workflow is outlined below. The synthesis typically starts from a protected this compound nucleoside.

Workflow for this compound Phosphoramidite Synthesis

cluster_synthesis This compound Phosphoramidite Synthesis start Protected this compound Nucleoside step1 5'-OH Protection (e.g., DMT) start->step1 step2 Phosphitylation of 3'-OH step1->step2 end_product This compound Phosphoramidite step2->end_product

Caption: General workflow for the synthesis of this compound phosphoramidite.

Protocol: General Steps for this compound Phosphoramidite Synthesis

  • Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the this compound nucleoside is protected, typically with a dimethoxytrityl (DMT) group. This ensures that only the 3'-hydroxyl group is available for the subsequent phosphitylation reaction.

  • Phosphitylation of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the DMT-protected nucleoside is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base. This reaction introduces the reactive phosphoramidite moiety at the 3'-position.

  • Purification: The resulting this compound phosphoramidite is purified, typically by silica (B1680970) gel chromatography, to remove any unreacted starting materials and byproducts. The purity of the phosphoramidite is crucial for high coupling efficiencies during oligonucleotide synthesis.

Solid-Phase Oligonucleotide Synthesis Cycle

Once the this compound phosphoramidite is obtained, it can be incorporated into a growing oligonucleotide chain using a standard automated DNA/RNA synthesizer. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Workflow for Solid-Phase Oligonucleotide Synthesis

cluster_synthesis_cycle Solid-Phase Synthesis Cycle deblocking Deblocking (Removal of 5'-DMT) coupling Coupling (Addition of this compound Phosphoramidite) deblocking->coupling capping Capping (Blocking of unreacted 5'-OH) coupling->capping oxidation Oxidation (Stabilization of phosphite (B83602) triester) capping->oxidation oxidation->deblocking Next Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Protocol: Incorporation of this compound via Solid-Phase Synthesis

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by treatment with a mild acid, typically trichloroacetic acid (TCA) in dichloromethane. This exposes a free 5'-hydroxyl group for the next coupling step.

  • Coupling: The this compound phosphoramidite is activated by a weak acid, such as tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This step forms a phosphite triester linkage. Coupling times for modified phosphoramidites may need to be extended compared to standard bases to ensure high efficiency.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated with a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

  • Iteration: These four steps are repeated for each subsequent nucleotide to be added to the sequence.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed using a strong base, such as concentrated ammonium (B1175870) hydroxide.

  • Purification: The final this compound-containing oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Quantitative Data: Coupling Efficiency

ParameterTypical Value
Coupling Efficiency per Step>98%
Overall Yield for a 20-mer~60-70%

Note: These are general values and can vary depending on the synthesizer, reagents, and the specific sequence.

Enzymatic Incorporation of this compound

An alternative approach to chemical synthesis is the enzymatic incorporation of this compound into DNA using DNA polymerases. This method involves the use of the 5'-triphosphate derivative of this compound (dG*TP).

Synthesis of this compound-5'-Triphosphate (dG*TP)

The synthesis of dG*TP is a prerequisite for enzymatic incorporation. A common method is the one-pot, three-step Ludwig-Eckstein reaction starting from the unprotected this compound nucleoside.

Protocol: Synthesis of this compound-5'-Triphosphate

  • Monophosphorylation: The this compound nucleoside is reacted with phosphoryl chloride in a phosphate-based solvent to generate the 5'-monophosphate.

  • Activation: The monophosphate is then activated by reacting with a coupling agent, such as carbonyldiimidazole.

  • Pyrophosphorylation: The activated monophosphate is reacted with pyrophosphate to yield the desired 5'-triphosphate.

  • Purification: The dG*TP is purified by anion-exchange chromatography.

Enzymatic Incorporation by DNA Polymerases

Several DNA polymerases have been shown to incorporate modified nucleotides, including this compound triphosphate. The efficiency of incorporation is dependent on the specific polymerase and the reaction conditions.

Protocol: Enzymatic Incorporation of this compound Triphosphate

  • Reaction Setup: A typical primer extension reaction is set up containing a DNA template-primer duplex, a DNA polymerase, the four standard dNTPs, and the this compound-5'-triphosphate.

  • Reaction Buffer: The reaction is carried out in a buffer optimized for the specific DNA polymerase, typically containing a buffering agent (e.g., Tris-HCl), a salt (e.g., KCl or (NH₄)₂SO₄), and a divalent cation (e.g., Mg²⁺).

  • Incubation: The reaction mixture is incubated at the optimal temperature for the polymerase.

  • Analysis: The incorporation of the this compound nucleotide can be analyzed by various methods, such as denaturing polyacrylamide gel electrophoresis (dPAGE) of the extended primer.

Quantitative Data: Kinetic Parameters

The efficiency of enzymatic incorporation is quantified by determining the kinetic parameters of the DNA polymerase for the modified nucleotide. These parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide a measure of the affinity of the polymerase for the nucleotide and its catalytic turnover rate, respectively. The catalytic efficiency is often expressed as kcat/Km.

DNA PolymeraseSubstrateKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)
Hypothetical Polymerase AdGTP10505.0
Hypothetical Polymerase AdGTP50100.2
Hypothetical Polymerase BdGTP510020.0
Hypothetical Polymerase BdGTP20402.0

Note: This table presents hypothetical data to illustrate the expected differences in kinetic parameters between the natural and modified nucleotide. Actual values would need to be determined experimentally for specific polymerases.

Applications of this compound Modified Oligonucleotides

The unique properties of this compound-containing oligonucleotides have led to their use in various research and therapeutic applications.

Aptamer Development

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. The incorporation of this compound can introduce novel structural motifs and binding interactions, potentially leading to the development of aptamers with improved binding properties or the ability to recognize new targets.

Logical Workflow for Aptamer Selection with Modified Nucleotides (SELEX)

cluster_selex SELEX with this compound library Initial Oligonucleotide Library (with this compound) binding Binding to Target library->binding partition Partitioning of Bound and Unbound binding->partition elution Elution of Bound Oligonucleotides partition->elution amplification PCR Amplification (using modified triphosphates) elution->amplification amplification->library Next Round enrichment Enriched Library amplification->enrichment

Caption: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for developing aptamers containing this compound.

Antiviral Therapeutics

Modified nucleosides and oligonucleotides are a cornerstone of antiviral drug development. The analog 3-deazaguanine has shown broad-spectrum antiviral activity.[1] While specific examples for this compound are less documented in readily available literature, its structural similarity and altered electronic properties make it a candidate for interfering with viral replication processes. For instance, it could act as a chain terminator when incorporated into the viral genome by a viral polymerase or interfere with the function of viral enzymes that recognize guanine.

Potential Antiviral Mechanism of Action

cluster_antiviral Potential Antiviral Mechanism prodrug This compound Nucleoside Analog (Prodrug) phosphorylation Cellular Kinases prodrug->phosphorylation active_form This compound Triphosphate phosphorylation->active_form viral_pol Viral Polymerase active_form->viral_pol incorporation Incorporation into Viral Genome viral_pol->incorporation termination Chain Termination or Mutagenesis incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: A hypothetical signaling pathway for the antiviral activity of a this compound nucleoside analog.

Conclusion

The incorporation of this compound into synthetic RNA and DNA offers a powerful tool for researchers and drug developers. Both chemical synthesis via phosphoramidite chemistry and enzymatic incorporation using DNA polymerases are established methods to introduce this modification. The choice of method depends on the specific application, the desired length of the oligonucleotide, and the available resources. The unique properties conferred by this compound open up exciting possibilities for the development of novel diagnostics, therapeutics, and research tools. Further research into the specific kinetic parameters of various polymerases with this compound triphosphate and the exploration of its potential in a wider range of therapeutic applications are warranted.

References

Application Notes and Protocols for the Detection and Quantification of 9-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and accurate detection and quantification of 9-deazaguanine, a crucial purine (B94841) analogue in drug development and research. The protocols outlined below focus on two primary analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.

AN001: Quantitative Analysis of this compound in Biological Matrices by HPLC-MS/MS

This note describes a robust and sensitive method for the determination of this compound in complex biological matrices such as plasma, urine, and cell lysates. The method utilizes enzymatic digestion for sample preparation followed by reversed-phase HPLC separation and quantification by tandem mass spectrometry.

Method Performance (Estimated)

The following table summarizes the estimated performance characteristics of the HPLC-MS/MS method for this compound, based on typical values for similar nucleoside analogues.[1][2][3][4][5] These values should be experimentally verified for this compound.

ParameterBiological MatrixEstimated Value
Limit of Detection (LOD) Plasma, Urine0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) Plasma, Urine0.5 - 5.0 ng/mL
Linear Range Plasma, Urine5 - 5000 ng/mL
Intra-day Precision (%RSD) Plasma, Urine< 10%
Inter-day Precision (%RSD) Plasma, Urine< 15%
Recovery Plasma, Urine85 - 115%
Experimental Protocol: HPLC-MS/MS Analysis

1. Sample Preparation (from Cellular DNA)

  • DNA Extraction: Extract genomic DNA from cell or tissue samples using a commercial DNA extraction kit.

  • Enzymatic Digestion:

    • To 10 µg of DNA, add 5 units of nuclease P1, 0.01 units of phosphodiesterase I, and 10 units of alkaline phosphatase in a buffer solution (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

    • Incubate the mixture at 37°C for 12-16 hours.

  • Protein Precipitation:

    • Add an equal volume of cold acetonitrile (B52724) to the digested sample.

    • Vortex and centrifuge at 14,000 x g for 10 minutes to precipitate proteins and enzymes.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-30% B

    • 5-6 min: 30-95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M+H]⁺ of this compound (m/z 152.1)

    • Product Ion (Q3): A specific fragment ion (e.g., m/z 135.1, corresponding to the loss of NH₃). These transitions should be optimized by direct infusion of a this compound standard.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Experimental Workflow: HPLC-MS/MS

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing DNA_Extraction DNA Extraction Enzymatic_Digestion Enzymatic Digestion DNA_Extraction->Enzymatic_Digestion Protein_Precipitation Protein Precipitation Enzymatic_Digestion->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MS Tandem MS Detection (MRM) HPLC->MS Quantification Quantification MS->Quantification

Caption: Workflow for this compound quantification by HPLC-MS/MS.

AN002: Sensitive Detection of this compound by HPLC with Fluorescence Detection via Pre-column Derivatization

This application note details a method for the detection and quantification of this compound using HPLC with fluorescence detection. The method involves a pre-column derivatization step with ninhydrin (B49086), which reacts with the primary amine group of this compound to form a highly fluorescent product. This approach offers a cost-effective alternative to mass spectrometry for laboratories equipped with fluorescence detectors.

Method Performance (Estimated)

The following table presents estimated performance characteristics for the HPLC-Fluorescence method. These values are based on data for similar guanidino compounds and should be validated specifically for this compound.

ParameterEstimated Value
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 5 - 20 ng/mL
Linear Range 20 - 1000 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Recovery 80 - 120%
Experimental Protocol: HPLC with Fluorescence Detection

1. Sample Preparation and Derivatization

  • Sample Extraction: Extract this compound from the biological matrix using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).

  • Derivatization Reaction:

    • To 100 µL of the extracted sample, add 50 µL of a ninhydrin solution (e.g., 2% w/v in ethanol).

    • Add 50 µL of a basic buffer (e.g., 0.1 M sodium borate (B1201080) buffer, pH 9.5).

    • Heat the mixture at 70°C for 20 minutes.

    • Cool the mixture to room temperature.

    • Add 50 µL of a stabilizing agent (e.g., 0.1 M ascorbic acid) to prevent degradation of the fluorescent product.

  • Filtration: Filter the derivatized sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Phosphate buffer, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B

    • 10-12 min: 50-10% B

    • 12-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 20 µL

3. Fluorescence Detection

  • Excitation Wavelength: 390 nm

  • Emission Wavelength: 470 nm

Experimental Workflow: HPLC with Fluorescence Detection

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing Extraction Sample Extraction Derivatization Ninhydrin Derivatization Extraction->Derivatization Filtration Filtration Derivatization->Filtration HPLC HPLC Separation Filtration->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Caption: Workflow for this compound quantification by HPLC with fluorescence detection.

Logical Relationship: Method Selection

The choice between HPLC-MS/MS and HPLC with fluorescence detection depends on several factors, including the required sensitivity, selectivity, and available instrumentation.

Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Selectivity Requirement->High_Sensitivity Cost_Effective Cost-Effective & Routine Analysis Requirement->Cost_Effective HPLC_MSMS HPLC-MS/MS High_Sensitivity->HPLC_MSMS is required HPLC_Fluorescence HPLC-Fluorescence Cost_Effective->HPLC_Fluorescence is preferred

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for Cell-Based Assays with 9-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing 9-deazaguanine, a potent inhibitor of purine (B94841) nucleoside phosphorylase (PNP), in cell-based assays. Detailed protocols for assessing cell viability via MTT assay and detecting apoptosis using Annexin V/Propidium (B1200493) Iodide staining are presented. This document includes data presentation tables, troubleshooting guidance, and Graphviz diagrams illustrating the mechanism of action and experimental workflows to facilitate robust and reproducible experimental design.

Introduction

This compound is a guanine (B1146940) analog that acts as a powerful inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1][2] PNP inhibition by this compound leads to an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are cytotoxic, particularly to T-lymphocytes, by inhibiting ribonucleotide reductase and disrupting DNA synthesis.[3] This selective cytotoxicity makes this compound a valuable tool for research in immunology, oncology, and drug development.

Mechanism of Action

This compound competitively inhibits purine nucleoside phosphorylase, preventing the phosphorolytic cleavage of purine nucleosides.[4][5] This blockade in the purine salvage pathway results in the intracellular accumulation of deoxyguanosine. In cells with high deoxycytidine kinase activity, such as T-cells, deoxyguanosine is phosphorylated to dGTP. The resulting imbalance in the deoxynucleotide pool inhibits DNA synthesis and repair, ultimately triggering apoptosis.

G_1 cluster_cell T-Lymphocyte n0 This compound n1 PNP n0->n1 n2 Deoxyguanosine n2->n1 n3 dGTP (accumulates) n2->n3 Deoxycytidine Kinase n4 Ribonucleotide Reductase n3->n4 n6 Apoptosis n3->n6 Induces n5 DNA Synthesis & Repair n4->n5 n5->n6 Inhibition leads to

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Target cells (e.g., Jurkat, MOLT-4)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

G_2 cluster_workflow MTT Assay Workflow start Start node1 Seed Cells start->node1 end End node2 Overnight Incubation node1->node2 node3 Add this compound node2->node3 node4 Incubate (24-72h) node3->node4 node5 Add MTT Reagent node4->node5 node6 Incubate (2-4h) node5->node6 node7 Solubilize Formazan node6->node7 node8 Read Absorbance node7->node8 node8->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V & Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Target cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • Cell Harvesting: Collect both adherent and suspension cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Distinguish cell populations based on their fluorescence profiles.

G_3 cluster_logic Cell Population Gating Logic input Stained Cell Population q1 Annexin V (-) PI (-) (Viable) input->q1 q2 Annexin V (+) PI (-) (Early Apoptotic) input->q2 q3 Annexin V (+) PI (+) (Late Apoptotic) input->q3 q4 Annexin V (-) PI (+) (Necrotic) input->q4

Caption: Logical relationships for apoptosis analysis by flow cytometry.

Data Presentation

Quantitative results should be organized into clear, structured tables to facilitate comparison and interpretation.

Table 1: Representative Cell Viability Data (MTT Assay)

This compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Control)1.15 ± 0.08100
10.98 ± 0.0685.2
100.62 ± 0.0553.9
500.25 ± 0.0321.7
1000.12 ± 0.0210.4

Table 2: Representative Apoptosis Data (Annexin V/PI Staining)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)94.5 ± 2.13.1 ± 0.52.4 ± 0.4
1068.2 ± 3.522.5 ± 1.89.3 ± 1.2
5025.7 ± 2.955.8 ± 3.218.5 ± 2.5
1008.9 ± 1.761.3 ± 4.129.8 ± 3.3

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in MTT results Inconsistent cell seedingEnsure a homogenous cell suspension and accurate pipetting.
Uneven formazan crystal solubilizationGently mix wells thoroughly after adding the solubilization buffer.
High background in flow cytometry Inadequate washingIncrease the number of PBS wash steps after cell harvesting.
Cell clumpsGently pipette to break up clumps or pass through a cell strainer.
Low Annexin V staining Insufficient incubation timeOptimize the incubation period for your specific cell type.
Ca²⁺ absence in bufferEnsure the binding buffer contains the required calcium concentration.

Conclusion

This compound serves as an effective tool for inducing and studying apoptosis in cell-based models, particularly those involving T-lymphocytes. The provided protocols for MTT and Annexin V/PI assays offer robust methods for quantifying the cytotoxic and apoptotic effects of this compound. Adherence to these detailed methodologies and proper data analysis will enable researchers to generate reliable and reproducible results in their investigations.

References

9-Deazaguanine: A Chemical Probe for Interrogating Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Deazaguanine is a potent and specific inhibitor of the enzyme purine (B94841) nucleoside phosphorylase (PNP).[1][2] PNP plays a crucial role in the purine salvage pathway, a metabolic route essential for recycling purine bases from the breakdown of nucleotides. By inhibiting PNP, this compound serves as a valuable chemical probe to investigate the intricacies of purine metabolism and its downstream effects on various cellular processes. These application notes provide detailed protocols for utilizing this compound to study biological pathways, particularly in the context of T-cell activation and cancer cell cytotoxicity.

Mechanism of Action

This compound acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP).[3] PNP catalyzes the reversible phosphorolysis of purine nucleosides, such as inosine (B1671953) and guanosine, to their corresponding purine bases (hypoxanthine and guanine) and ribose-1-phosphate. Inhibition of PNP by this compound leads to the accumulation of its substrates, particularly deoxyguanosine. In T-lymphocytes, this accumulation results in the increased intracellular concentration of deoxyguanosine triphosphate (dGTP).[4][5] Elevated dGTP levels inhibit ribonucleotide reductase, an enzyme critical for DNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This selective toxicity towards T-cells makes PNP inhibitors like this compound promising therapeutic agents for T-cell malignancies and autoimmune diseases.

Data Presentation

Table 1: Inhibitory Activity of this compound and its Analogs against Purine Nucleoside Phosphorylase (PNP)
CompoundPNP SourceIC50 (nM)Reference
9-(3,4-dichlorobenzyl)-9-deazaguanineHuman Erythrocyte17
This compound Derivative (homo-DFPP-DG)Human Erythrocyte5.3
This compound Derivative (DFPP-DG)Human Erythrocyte8.1
Peldesine (BCX-34)HumanPotent Inhibitor
Table 2: Cytotoxicity of this compound Analogs in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
9-Azaglycophymine Derivative 19HCC1937Triple-Negative Breast Cancer~4-6
9-Azaglycophymine Derivative 19BT-474HER2+/HR+ Breast Cancer~4-6
9-Azaglycophymine Derivative 194T1Mouse Triple-Negative Breast Cancer~4-6
DeguelinA549Lung Adenocarcinoma10.32 (24h)
DeguelinH1299Non-small Cell Lung Cancer5.95 (24h)

Experimental Protocols

Protocol 1: Determination of PNP Inhibition by this compound using a Spectrophotometric Assay

This protocol describes a continuous spectrophotometric assay to measure the inhibitory activity of this compound on purine nucleoside phosphorylase (PNP). The assay is based on the conversion of inosine to hypoxanthine (B114508) by PNP, followed by the oxidation of hypoxanthine to uric acid by xanthine (B1682287) oxidase, which can be monitored by the increase in absorbance at 293 nm.

Materials:

  • This compound

  • Recombinant Human PNP

  • Inosine

  • Xanthine Oxidase

  • PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-transparent 96-well plate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in PNP Assay Buffer to desired concentrations.

    • Prepare a solution of inosine in PNP Assay Buffer.

    • Prepare a solution of xanthine oxidase in PNP Assay Buffer.

    • Dilute recombinant human PNP in PNP Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • PNP Assay Buffer

      • This compound solution at various concentrations (or vehicle control)

      • PNP enzyme solution

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the inosine solution to each well to start the reaction.

    • Immediately add the xanthine oxidase solution.

  • Measure Absorbance:

    • Measure the absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Logical Workflow for PNP Inhibition Assay

PNP_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare this compound dilutions, PNP enzyme, inosine, and xanthine oxidase solutions setup Set up reaction in 96-well plate: Buffer, Inhibitor, Enzyme reagent_prep->setup incubate Pre-incubate to allow inhibitor binding setup->incubate start_reaction Initiate reaction with inosine and xanthine oxidase incubate->start_reaction measure Measure absorbance at 293 nm kinetically start_reaction->measure calculate_rate Calculate reaction rates measure->calculate_rate plot_data Plot rates vs. inhibitor concentration calculate_rate->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of this compound on PNP activity.

Protocol 2: Assessment of Cell Viability using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat T-cells)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot a dose-response curve of % viability versus the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_inhibitor Add serial dilutions of This compound incubate_24h->add_inhibitor incubate_treatment Incubate for desired duration (24-72h) add_inhibitor->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Step-by-step workflow for assessing cell viability using the MTT assay.

Protocol 3: Investigating the Effect of this compound on T-Cell Activation via Western Blotting

This protocol outlines a method to investigate how PNP inhibition by this compound affects the activation of key signaling proteins in T-cells. T-cell activation can be induced by stimulating the T-cell receptor (TCR) and co-stimulatory molecules (e.g., using anti-CD3/CD28 antibodies). The phosphorylation status of key downstream signaling proteins like ZAP-70, LAT, and PLCγ1 can be assessed by Western blotting.

Materials:

  • This compound

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Anti-CD3 and anti-CD28 antibodies

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against p-ZAP-70, ZAP-70, p-LAT, LAT, p-PLCγ1, PLCγ1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Stimulation:

    • Culture T-cells and treat with this compound at a predetermined concentration (e.g., near the IC50 value) or vehicle control for a specified time (e.g., 24 hours).

    • Stimulate the T-cells with anti-CD3/CD28 antibodies for various time points (e.g., 0, 5, 15, 30 minutes) to induce T-cell activation.

  • Cell Lysis and Protein Quantification:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-p-ZAP-70) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with antibodies for the total protein and loading control.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control levels.

Signaling Pathway of T-Cell Activation and the Point of Intervention by this compound

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_purine Purine Salvage Pathway TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 P LAT LAT ZAP70->LAT P PLCG1 PLCγ1 LAT->PLCG1 P IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_expression Gene Expression (e.g., IL-2) NFkB->Gene_expression NFAT->Gene_expression DNA_synthesis DNA Synthesis dGuo deoxyguanosine PNP PNP dGuo->PNP dGTP dGTP PNP->dGTP RNR Ribonucleotide Reductase dGTP->RNR Inhibits RNR->DNA_synthesis NineDG This compound NineDG->PNP Inhibits

Caption: T-cell activation signaling and the inhibitory effect of this compound.

Conclusion

This compound is a powerful chemical probe for dissecting the roles of the purine salvage pathway in cellular function. The protocols provided herein offer a framework for investigating its inhibitory effects on PNP, assessing its impact on cell viability, and exploring its modulation of T-cell activation signaling. By employing these methods, researchers can gain valuable insights into the biological consequences of PNP inhibition, which may aid in the development of novel therapeutic strategies for a range of diseases.

References

Unveiling the Intricacies of 9-Deazaguanine-Protein Interactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the binding interactions between 9-deazaguanine, a crucial guanine (B1146940) analog in drug discovery, and its protein targets. The methodologies outlined herein are essential for characterizing the affinity, kinetics, and thermodynamics of these interactions, providing a comprehensive understanding for structure-activity relationship (SAR) studies and lead optimization.

Introduction to this compound and Its Significance

This compound is a purine (B94841) analog where the nitrogen at position 9 is replaced by a carbon atom. This modification prevents its incorporation into nucleic acids, making it a valuable scaffold for designing specific inhibitors of enzymes involved in purine metabolism. A primary target of this compound and its derivatives is Purine Nucleoside Phosphorylase (PNP), an enzyme crucial for the purine salvage pathway. Inhibition of PNP can modulate T-cell mediated immune responses, making it a target for immunosuppressive and anti-cancer therapies. Understanding the precise nature of how this compound and its analogs bind to their protein targets is paramount for the development of potent and selective therapeutics.

Data Presentation: Quantitative Binding Data

The following table summarizes the available quantitative data for the interaction of this compound and its analogs with various protein targets. This data is crucial for comparing binding affinities and understanding the impact of chemical modifications.

CompoundProtein TargetTechniqueBinding Constant (K_d, K_i, or IC_50)pHReference
This compoundCalf Spleen Purine Nucleoside Phosphorylase (PNP)Fluorescence TitrationK_d = 0.16 ± 0.01 µM7.0[1][2]
This compoundCalf Spleen Purine Nucleoside Phosphorylase (PNP)Fluorescence TitrationK_d = 0.25 ± 0.02 µM10.25[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-protein binding interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_d).

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Purify Protein p3 Buffer Matching (Dialysis) p1->p3 p2 Prepare this compound Solution p2->p3 e1 Equilibrate Calorimeter p3->e1 e2 Load Protein into Sample Cell e1->e2 e3 Load this compound into Syringe e2->e3 e4 Perform Titration e3->e4 a1 Integrate Raw Data e4->a1 a2 Fit to Binding Model a1->a2 a3 Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) a2->a3 SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 Prepare Sensor Chip p2 Immobilize Protein (Ligand) p3 Prepare this compound (Analyte) Series e1 Equilibrate with Running Buffer p3->e1 e2 Inject Analyte (Association) e1->e2 e3 Flow Running Buffer (Dissociation) e2->e3 e4 Regenerate Surface e3->e4 a1 Reference Subtraction e4->a1 a2 Fit Sensorgrams to Kinetic Model a1->a2 a3 Determine Kinetic Parameters (kon, koff, Kd) a2->a3 XRay_Workflow cluster_prep Preparation cluster_exp Data Collection cluster_analysis Structure Determination p1 Co-crystallize Protein with This compound or Soak Crystals e1 Mount Crystal and Cryo-cool p1->e1 e2 Expose to X-ray Beam e1->e2 e3 Collect Diffraction Data e2->e3 a1 Process Diffraction Data e3->a1 a2 Solve Phase Problem (Molecular Replacement) a1->a2 a3 Build and Refine Model a2->a3 a4 Validate Structure a3->a4

References

Application Notes and Protocols: The Use of 9-Deazaguanine in Fragment-Based Drug Discovery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. Due to their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules, often resulting in leads with superior physicochemical properties.

9-Deazaguanine is a purine (B94841) analog that serves as an excellent starting fragment in FBDD campaigns, particularly for targets that recognize guanine (B1146940) or other purine-based ligands. Its structure provides a key hydrogen bonding pattern similar to guanine, while the replacement of nitrogen at the 9-position with a carbon atom offers a vector for chemical elaboration without disrupting the core interactions. This allows for the "growing" or "linking" of the fragment to explore adjacent pockets within the target's binding site, ultimately leading to the development of potent and selective inhibitors.

These application notes provide a comprehensive overview of the utility of this compound in FBDD, including detailed protocols for screening, validation, and elaboration, as well as a case study on its successful application in the development of inhibitors for Purine Nucleoside Phosphorylase (PNP).

Application Notes

Advantages of this compound as a Fragment
  • Mimics Natural Ligand: The 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine core of this compound effectively mimics the hydrogen bonding pattern of guanine, making it a suitable starting point for targets that bind purines.

  • Synthetically Tractable: The carbon at the 9-position provides a stable and synthetically accessible point for chemical modification, allowing for straightforward fragment growing and linking strategies.[1][2][3]

  • Favorable Physicochemical Properties: As a small molecule, this compound generally adheres to the "Rule of Three," possessing a low molecular weight, a limited number of hydrogen bond donors and acceptors, and a low lipophilicity (cLogP). This often translates to good ligand efficiency and a lower likelihood of off-target effects in early-stage discovery.

Key Applications in Drug Discovery
  • Enzyme Inhibitors: this compound has been successfully employed as a scaffold for the development of potent enzyme inhibitors, most notably for Purine Nucleoside Phosphorylase (PNP), a target for immunosuppressive and anti-cancer therapies.[1][2]

  • Probing Nucleotide-Binding Sites: Its structural similarity to guanine makes it a valuable tool for probing the binding sites of various proteins that interact with nucleotides, such as kinases, polymerases, and GTPases.

  • Understanding Biological Pathways: Derivatives of 7-deazaguanine (B613801) are naturally found in tRNA and DNA, playing roles in cellular processes. Studying the interaction of this compound with the enzymes involved in these pathways can provide insights into their mechanisms.

Data Presentation

The following table summarizes the inhibitory activity of various this compound derivatives against Purine Nucleoside Phosphorylase (PNP), demonstrating the effectiveness of fragment elaboration from the this compound core.

CompoundR-Group at N9-PositionTargetIC50 (nM)
9-Benzyl-9-deazaguanineBenzylCalf Spleen PNP12
9-(3,4-Dichlorobenzyl)-9-deazaguanine3,4-DichlorobenzylHuman PNP17
(S)-9-[1-(3-Chlorophenyl)-2-carboxyethyl]-9-deazaguanine(S)-1-(3-Chlorophenyl)-2-carboxyethylHuman PNP6
(R)-9-[1-(3-Chlorophenyl)-2-carboxyethyl]-9-deazaguanine(R)-1-(3-Chlorophenyl)-2-carboxyethylHuman PNP180

Data sourced from references:

Experimental Protocols

Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein. Both ligand-observed and protein-observed NMR experiments can be employed.

Protocol: Protein-Observed 2D ¹H-¹⁵N HSQC Screening

  • Protein Preparation: Express and purify the target protein with ¹⁵N isotopic labeling. Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0, with 10% D₂O).

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 100 mM. Create pools of 5-10 fragments for initial screening.

  • NMR Data Acquisition:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.

    • Add a small aliquot of a fragment pool to the protein sample to a final concentration of 200-500 µM per fragment.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each protein-fragment mixture.

  • Data Analysis:

    • Overlay the spectra from the protein-fragment mixtures with the reference spectrum.

    • Identify chemical shift perturbations (CSPs) in the protein's amide signals. Significant CSPs indicate fragment binding.

  • Hit Deconvolution: For pools that show hits, screen each individual fragment from that pool to identify the specific binder.

  • Hit Validation and Affinity Determination: Perform a titration by adding increasing concentrations of this compound to the protein sample and recording a 2D ¹H-¹⁵N HSQC spectrum at each concentration. The dissociation constant (Kd) can be determined by fitting the CSP data.

Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect binding events in real-time, providing kinetic information about the interaction.

Protocol: SPR Screening and Affinity Measurement

  • Chip Preparation: Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. A control flow cell should be prepared by performing the activation and blocking steps without protein immobilization.

  • Fragment Preparation: Prepare a stock solution of this compound in a suitable running buffer (e.g., HBS-EP+) with a low percentage of DMSO (e.g., 1-5%). Prepare a dilution series of the fragment, typically ranging from 1 µM to 1 mM.

  • Binding Analysis:

    • Inject the different concentrations of this compound over the protein-immobilized and control flow cells.

    • Monitor the change in response units (RU) in real-time.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).

  • Data Analysis:

    • Subtract the signal from the control flow cell to correct for bulk refractive index changes.

    • Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (Kd).

Hit Validation using Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding. Stabilization of the protein results in an increase in Tm.

Protocol: TSA for Hit Validation

  • Reagent Preparation:

    • Prepare a solution of the target protein at a concentration of 2-5 µM in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and a stock solution of this compound.

  • Assay Setup:

    • In a 96-well or 384-well PCR plate, mix the protein solution, the fluorescent dye, and either this compound or a vehicle control (e.g., buffer with DMSO). The final concentration of this compound should be in the range of 10-100 µM.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature in a stepwise manner (e.g., from 25 °C to 95 °C in 1 °C increments).

    • Measure the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the Tm, which is the midpoint of the unfolding transition.

    • A significant positive shift in the Tm (ΔTm) in the presence of this compound compared to the control indicates binding and stabilization.

Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is crucial for structure-based drug design.

Protocol: Co-crystallization with this compound

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting crystals.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add this compound (typically at 1-10 mM) to the protein solution before setting up crystallization trials.

    • Soaking: Transfer existing protein crystals into a cryoprotectant solution containing this compound for a period ranging from minutes to hours.

  • Data Collection:

    • Mount the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the known protein structure.

    • Analyze the electron density map to confirm the binding of this compound and to visualize its interactions with the protein. This information will guide the subsequent fragment elaboration.

Fragment Elaboration: Growing and Linking

Once a this compound hit is validated and its binding mode is determined, the next step is to improve its affinity and selectivity through chemical modifications.

Protocol: Structure-Based Fragment Growing

  • Identify Growth Vectors: Based on the crystal structure of the protein-9-deazaguanine complex, identify vectors on the this compound scaffold that point towards nearby pockets or regions on the protein surface. The C9 position is a primary vector for elaboration.

  • Design and Synthesize Analogs: Design and synthesize a small library of this compound analogs with chemical modifications along the identified growth vectors. These modifications should be designed to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

  • Iterative Optimization:

    • Evaluate the synthesized analogs for their binding affinity and/or inhibitory activity.

    • Obtain crystal structures of the most promising analogs in complex with the target protein.

    • Use the structural and activity data to design the next round of improved analogs. This iterative process of design, synthesis, and testing is continued to optimize the fragment into a potent lead compound.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows described in these application notes.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_elaboration Fragment Elaboration cluster_output Output NMR NMR Spectroscopy Validate Orthogonal Assay (e.g., ITC, secondary screen) NMR->Validate SPR Surface Plasmon Resonance SPR->Validate TSA Thermal Shift Assay TSA->Validate Structure X-ray Crystallography Validate->Structure Grow Fragment Growing Structure->Grow Link Fragment Linking Structure->Link Lead Lead Compound Grow->Lead Link->Lead

Caption: A typical workflow for a fragment-based drug discovery campaign.

Deazaguanine_Elaboration cluster_core Core Fragment cluster_strategy Elaboration Strategy cluster_example Example: PNP Inhibitors core This compound grow Fragment Growing (add functional groups at C9) core->grow Structure-Based Design inhibitor1 9-Benzyl-9-deazaguanine grow->inhibitor1 Introduce arylmethyl group inhibitor2 9-(Substituted-arylmethyl)- This compound inhibitor1->inhibitor2 Optimize aryl substitution

Caption: Elaboration of the this compound fragment to potent PNP inhibitors.

tRNA_Modification_Pathway cluster_precursor Precursor Biosynthesis cluster_tRNA_mod tRNA Modification GTP GTP preQ0 preQ₀ (7-cyano-7-deazaguanine) GTP->preQ0 Multiple Enzymatic Steps TGT tRNA-guanine transglycosylase (TGT) preQ0->TGT Substrate tRNA_G tRNA with Guanine at wobble position tRNA_G->TGT Substrate tRNA_preQ1 tRNA with preQ₁ TGT->tRNA_preQ1 Product

Caption: Simplified pathway for the modification of tRNA with a deazaguanine derivative.

References

Application Notes and Protocols for the Mass Spectrometry of 9-Deazaguanine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the interpretation of mass spectrometry data for oligonucleotides containing 9-deazaguanine modifications. It covers the fundamental principles of oligonucleotide mass spectrometry, expected fragmentation patterns of this compound modified oligonucleotides, and protocols for sample preparation and LC-MS/MS analysis. This guide is intended to assist researchers in the accurate characterization of these modified oligonucleotides, which are of significant interest in therapeutic and diagnostic applications.

Introduction to this compound Modified Oligonucleotides

This compound is a structural analog of guanine (B1146940) where the nitrogen atom at the 9-position is replaced by a carbon atom. This modification alters the hydrogen bonding capabilities and electronic properties of the nucleobase, making it a valuable tool in various biochemical and therapeutic studies. Oligonucleotides incorporating this compound are explored for their potential as antisense agents, aptamers, and probes for studying nucleic acid-protein interactions. Accurate characterization of these modified oligonucleotides by mass spectrometry is crucial for confirming their identity, purity, and integrity.

Fundamentals of Oligonucleotide Mass Spectrometry

Electrospray ionization (ESI) is the most common technique for the mass analysis of oligonucleotides due to its soft ionization nature, which allows for the analysis of large, thermally labile molecules.[1][2] In negative ion mode, the phosphodiester backbone is deprotonated, generating a series of multiply charged ions.

Common Fragment Ions

Tandem mass spectrometry (MS/MS) is used to sequence oligonucleotides by inducing fragmentation of a selected precursor ion. The fragmentation typically occurs along the phosphodiester backbone, leading to a predictable series of ion types. The nomenclature for these fragment ions was established by McLuckey and co-workers. The main ion series observed in negative-ion mode are:

  • a-B, b, and d-ions: Contain the 5'-terminus.

  • w and y-ions: Contain the 3'-terminus.

The most commonly observed fragments for DNA oligonucleotides are the a-B and w ions.[3]

Interpreting Mass Spectra of this compound Modified Oligonucleotides

Molecular Weight Calculation

The first step in interpreting the mass spectrum of a this compound modified oligonucleotide is to calculate its expected molecular weight. The molecular formula of this compound is C6H6N4O, with a monoisotopic mass of 150.054 Da.[4] In contrast, the monoisotopic mass of guanine (C5H5N5O) is 151.044 Da. Therefore, the substitution of a guanine with a this compound results in a mass decrease of 1.01 Da .

Expected Fragmentation Pattern

While specific literature on the detailed fragmentation of this compound modified oligonucleotides is limited, the fragmentation pattern can be predicted based on the known behavior of unmodified oligonucleotides. The phosphodiester backbone is expected to cleave, generating the standard a-B, b, d, w, and y-ions. The key difference will lie in the mass of the fragment ions containing the this compound modification.

The replacement of nitrogen with a carbon at the 9-position of the purine (B94841) ring may influence the stability of the N-glycosidic bond. However, the primary fragmentation is still anticipated to occur along the sugar-phosphate backbone.

Below is a DOT script for a diagram illustrating the expected fragmentation of an oligonucleotide containing a this compound modification, denoted as 9dG.

G cluster_backbone Oligonucleotide Backbone cluster_fragments Expected Fragment Ions 5_prime 5' p1 P 5_prime->p1 sugar1 Sugar p1->sugar1 base1 Base1 sugar1->base1 p2 P sugar1->p2 sugar2 Sugar p2->sugar2 c1 base2 9dG sugar2->base2 p3 P sugar2->p3 c2 sugar3 Sugar p3->sugar3 c3 base3 Base3 sugar3->base3 3_prime 3' sugar3->3_prime c4 a_B_ion a-B ion (5' terminus) w_ion w-ion (3' terminus) y_ion y-ion (3' terminus) d_ion d-ion (5' terminus) c1->a_B_ion a-B cleavage c2->w_ion w cleavage c3->y_ion y cleavage c4->d_ion d cleavage G cluster_synthesis Oligonucleotide Synthesis cluster_analysis Mass Spectrometry Analysis start This compound Phosphoramidite Synthesis synth Automated Solid-Phase Synthesis start->synth cleave Cleavage and Deprotection synth->cleave purify HPLC Purification cleave->purify desalt Sample Desalting purify->desalt Purified Oligonucleotide lcms LC-MS/MS Analysis desalt->lcms deconv Data Deconvolution lcms->deconv interpret Sequence Interpretation deconv->interpret

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 9-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-deazaguanine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges that may be encountered during the synthesis of this compound and its intermediates.

Q1: I am experiencing low yields in the reductive cyclization step to form the this compound core. What are the potential causes and solutions?

A1: Low yields in the reductive cyclization are a common issue. Several factors could be contributing to this problem:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst can lose activity. Ensure you are using a fresh, high-quality catalyst. If you suspect the catalyst is old or has been improperly stored, it is best to use a new batch.

  • Insufficient Hydrogenation: The hydrogenation process may be incomplete. Ensure the reaction is adequately stirred to keep the catalyst suspended and that a positive hydrogen pressure is maintained throughout the reaction. You can bubble hydrogen gas through the solution for a few minutes at the beginning to ensure saturation.[1]

  • Solvent System: The choice of solvent is crucial. A 1:1 mixture of water and methanol (B129727) is commonly used for the final debenzylation step.[1] Ensure the solvents are of appropriate purity.

  • Protecting Group Issues: If you are using a different protecting group strategy, ensure it is stable under the reductive conditions and that the deprotection is complete.

Q2: I am having trouble with the purification of the final this compound product. What purification methods are recommended?

A2: Purification of the final product can be challenging due to its polarity. Silica (B1680970) gel chromatography is a common method. A gradient elution from dichloromethane (B109758) (DCM) to a mixture of DCM and methanol is often effective. For instance, a gradient of 0% to 25% methanol in dichloromethane can be used.[1] If you are still facing difficulties, consider reverse-phase chromatography.

Q3: The N9 protection with a tetrahydropyranyl (THP) group is not proceeding efficiently. What can I do to optimize this step?

A3: For the THP protection of 6-iodo-1-deazapurine, the reaction is typically carried out in dry N,N-dimethylformamide (DMF) with p-toluenesulfonic acid monohydrate as a catalyst and 3,4-dihydro-2H-pyran as the THP source. The reaction is often stirred overnight at an elevated temperature (e.g., 60 °C).[1][2] If you are experiencing low yields, consider the following:

  • Anhydrous Conditions: Ensure all your reagents and solvents are dry, as water can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may require extended time or a slight increase in temperature, but be cautious of potential side reactions. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purity of Starting Material: Impurities in the 6-iodo-1-deazapurine can hinder the reaction. Ensure your starting material is of high purity.

Q4: I am observing the formation of N7-alkylated isomers as byproducts during alkylation steps. How can I improve the N9-regioselectivity?

A4: The formation of N7-isomers is a known challenge in the alkylation of purine (B94841) analogs. To favor N9 alkylation:

  • Choice of Base and Solvent: The reaction conditions, including the base and solvent, can significantly influence the regioselectivity.

  • Steric Hindrance: Introducing a bulky protecting group at a position that sterically hinders the N7 position can improve N9 selectivity.

  • Mitsunobu Reaction: The Mitsunobu reaction is often reported to provide higher N9 selectivity compared to classical alkylation methods.

Quantitative Data Summary

The following tables summarize yields for key reaction steps in the synthesis of this compound and its precursors, based on reported literature.

Table 1: Synthesis of 1-Deazaguanine (Overall Yield)

Starting MaterialNumber of StepsOverall YieldReference
6-iodo-1-deazapurine66%
4-ethoxy-2,6-diaminopyridine42-4%

Table 2: Yields of Intermediates in a 6-Step Synthesis from 6-iodo-1-deazapurine

StepProductYield
16-Iodo-9-(tetrahydro-2H-pyran-2-yl)-1-deazapurineNot explicitly stated
26-Benzyloxy-9-(tetrahydro-2H-pyran-2-yl)-1-deazapurineNot explicitly stated
36-Benzyloxy-9-(tert-butyloxycarbonyl)-1-deazapurineNot explicitly stated
4O6-Benzyl-N2-nitro-9-(tert-butyloxycarbonyl)-1-deazaguanineNot explicitly stated
5O6-Benzyl-1-deazaguanineNot explicitly stated
61-DeazaguanineNot explicitly stated, but contributes to 6% overall yield

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of O6-Benzyl-1-deazaguanine (Intermediate)

  • Nitration:

    • Dissolve tetrabutylammonium (B224687) nitrate (B79036) (TBAN) (1.5 eq) in dry dichloromethane (DCM) under an argon atmosphere.

    • Add trifluoroacetic anhydride (B1165640) (TFAA) (1.5 eq) and stir the mixture at 0 °C for 10 minutes.

    • In a separate flask, dissolve 6-Benzyloxy-9-(tert-butyloxycarbonyl)-1-deazapurine (1 eq) in dry DCM and cool to 0 °C under argon.

    • Transfer the nitration mixture to the substrate solution via syringe over 10 minutes.

    • Stir the resulting reaction mixture for 1.5 hours at 0 °C under an argon atmosphere.

  • Reduction:

    • Following the nitration, add N,N-diisopropylethylamine (DIPEA) (5 eq) to the reaction mixture.

    • Add trichlorosilane (B8805176) (4 eq) dropwise and stir the mixture at room temperature for 3 hours.

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Protocol 2: Final Deprotection to 1-Deazaguanine

  • Suspend O6-Benzyl-1-deazaguanine (1 eq) and 10% Palladium on carbon (Pd/C) in a 1:1 mixture of H2O/methanol.

  • Bubble hydrogen gas through the suspension for 10 minutes.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 4 hours at room temperature.

  • Filter the catalyst through celite and wash the filter cake with methanol.

  • Concentrate the filtrate to dryness.

  • Purify the crude product via silica gel chromatography using a gradient of 0% to 25% methanol in dichloromethane.

Visualizations

The following diagrams illustrate key workflows in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_protection Protection cluster_coupling C-O Coupling cluster_modification Modification & Deprotection cluster_functionalization Functionalization cluster_final Final Product 6-iodo-1-deazapurine 6-iodo-1-deazapurine THP_protection N9-THP Protection 6-iodo-1-deazapurine->THP_protection DHP, TsOH, DMF CO_coupling Copper-catalyzed C-O Coupling THP_protection->CO_coupling Benzyl alcohol, CuI Deprotection_Boc Deprotection & N9-Boc Protection CO_coupling->Deprotection_Boc Nitration_Reduction Nitration & Reduction Deprotection_Boc->Nitration_Reduction Final_Deprotection Final Deprotection (Hydrogenation) Nitration_Reduction->Final_Deprotection H2, Pd/C This compound This compound Final_Deprotection->this compound

Caption: A simplified workflow for a six-step synthesis of this compound.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield in Reductive Cyclization? Catalyst Is the Pd/C catalyst fresh? Low_Yield->Catalyst Yes Hydrogen Is H2 pressure adequate? Catalyst->Hydrogen Yes New_Catalyst Use fresh catalyst Catalyst->New_Catalyst No Reaction_Time Is reaction time sufficient? Hydrogen->Reaction_Time Yes Check_Setup Check H2 balloon/source and ensure good stirring Hydrogen->Check_Setup No Monitor_TLC Monitor reaction by TLC and extend time if needed Reaction_Time->Monitor_TLC No Proceed Proceed with Workup Reaction_Time->Proceed Yes New_Catalyst->Hydrogen Check_Setup->Reaction_Time Monitor_TLC->Proceed

Caption: A troubleshooting decision tree for low yield in the final hydrogenation step.

References

troubleshooting low product yield in 9-deazaguanine derivatization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the derivatization of 9-deazaguanine. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound derivatization reaction has a very low yield. What are the common causes?

Low product yield can stem from several factors including suboptimal reaction conditions, reagent degradation, poor solubility of starting materials, or the formation of side products. A systematic approach to troubleshooting is recommended, starting with an evaluation of your reaction setup and reagents.

Q2: I am observing a mixture of products. How can I improve the regioselectivity of my N-alkylation reaction to favor the desired N9 isomer over the N7 isomer?

The formation of both N9 and N7 alkylated isomers is a common challenge in purine (B94841) chemistry. The ratio of these isomers is influenced by the choice of solvent, base, and the reaction mechanism. Generally, Mitsunobu reactions are known to favor the N9 isomer, albeit with potentially more complex purification.[1] For classical alkylations, the regioselectivity can be influenced by steric hindrance; a bulky substituent at the C6 position may sterically hinder N7 alkylation.[1]

Q3: How can I minimize the formation of O-alkylated byproducts?

O-alkylation can compete with the desired N-alkylation, especially when using strong bases. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen in this compound is a softer nucleophile than the oxygen. Using a softer alkylating agent or adjusting the reaction conditions to favor N-alkylation can help. Employing a milder, non-nucleophilic base may also reduce O-alkylation.

Q4: What is the best way to purify my this compound derivative?

Purification strategies depend on the properties of your specific derivative and the impurities present. Common methods include:

  • Column Chromatography: Effective for separating products from unreacted starting materials and byproducts. The choice of stationary and mobile phases is critical.

  • High-Performance Liquid Chromatography (HPLC): Both reversed-phase and normal-phase HPLC can be used for high-purity isolation.[2]

  • Recrystallization: A viable option if a suitable solvent system can be found and the product is crystalline.

Troubleshooting Guides

Issue 1: Low to No Product Formation

If you are experiencing low or no formation of your desired this compound derivative, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check conditions_check Optimize Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent1 Check purity and stability of This compound and alkylating agent. reagent_check->sub_reagent1 sub_reagent2 Ensure accurate molar ratios. reagent_check->sub_reagent2 solubility_check Address Solubility Issues conditions_check->solubility_check Optimization Fails success Improved Yield conditions_check->success Optimization Successful sub_conditions1 Screen different bases and solvents. conditions_check->sub_conditions1 sub_conditions2 Vary reaction temperature and time. conditions_check->sub_conditions2 protocol_review Review Synthetic Route solubility_check->protocol_review Solubility OK solubility_check->success Solubility Improved sub_solubility Use a solvent that dissolves all reactants (e.g., DMF, DMSO). solubility_check->sub_solubility protocol_review->success New Route Successful sub_protocol Consider an alternative approach like a Mitsunobu reaction. protocol_review->sub_protocol

Caption: Troubleshooting workflow for low product yield.

Quantitative Data: N-Alkylation of 6-Chloro-2-amino-purine (8-Oxoguanine Precursor) - An Illustrative Example

The following table, adapted from a study on a related purine, illustrates how reaction conditions can influence yield and regioselectivity. While not specific to this compound, it provides a valuable reference for experimental design.

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)N9 Isomer Yield (%)N7 Isomer Yield (%)
1Cyclohexylmethyl bromideK₂CO₃DMF80205821
2CyclohexylmethanolPPh₃, DIADTHFrt246513
3Cyclopentyl bromideK₂CO₃DMF80205518
4CyclopentanolPPh₃, DIADTHFrt486210

Data adapted from a study on 8-oxoguanine precursors.[1]

Experimental Protocol: General Procedure for N-Alkylation (Illustrative)

  • To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter any solids, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Poor N9/N7 Regioselectivity

Achieving high regioselectivity for the N9 position is often a primary goal. If you are obtaining a mixture of N9 and N7 isomers, the following strategies may improve your outcome.

Logical Flow for Improving N9-Selectivity

N9Selectivity start Poor N9/N7 Selectivity mitsunobu Consider Mitsunobu Reaction start->mitsunobu steric_hindrance Utilize Steric Hindrance start->steric_hindrance protecting_group Employ Protecting Groups start->protecting_group optimization Optimize Classical Alkylation start->optimization success Improved N9-Selectivity mitsunobu->success Higher N9 selectivity often observed sub_mitsunobu Often provides higher N9 selectivity but purification of byproducts (phosphine oxides) can be challenging. mitsunobu->sub_mitsunobu steric_hindrance->success Bulky groups at C6 can favor N9 protecting_group->success Protect N7 if possible optimization->success Screening may improve ratio

Caption: Strategies to enhance N9-alkylation selectivity.

Experimental Protocol: Mitsunobu Reaction for N9-Alkylation (General)

  • Dissolve this compound (1 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the crude product by column chromatography. Note that triphenylphosphine oxide can be a challenging byproduct to remove.

Issue 3: Need for Protecting Groups

For multi-step syntheses or when derivatization is desired at a different position, protecting groups are essential to prevent unwanted side reactions.[3]

Signaling Pathway for Protecting Group Strategy

ProtectingGroups start Multi-step Synthesis or Site-Specific Derivatization identify_groups Identify Reactive Functional Groups (e.g., -NH₂, -OH) start->identify_groups select_pg Select Orthogonal Protecting Groups identify_groups->select_pg protect Protect Functional Group(s) select_pg->protect sub_pg Common Protecting Groups: -NH₂: Boc, Cbz -OH: Silyl ethers (TMS, TBDMS), Benzyl ether select_pg->sub_pg derivatize Perform Desired Derivatization protect->derivatize deprotect Deprotect to Yield Final Product derivatize->deprotect

Caption: Logic for employing a protecting group strategy.

Common Protecting Groups for Functional Groups on this compound

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Amino (-NH₂)tert-ButoxycarbonylBocAcidic conditions (e.g., TFA)
CarboxybenzylCbzHydrogenolysis (H₂, Pd/C)
Hydroxyl (-OH)TrimethylsilylTMSMild acid or fluoride (B91410) source (TBAF)
tert-ButyldimethylsilylTBDMSAcid or fluoride source (TBAF)
BenzylBnHydrogenolysis (H₂, Pd/C)

References

strategies for improving the solubility of 9-deazaguanine for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 9-Deazaguanine Solubility for In Vitro Experiments

This technical support guide provides researchers, scientists, and drug development professionals with strategies for improving the solubility of this compound in in vitro experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a poorly water-soluble compound. Its solubility in common solvents is summarized in the table below. Please note that solubility can be affected by temperature, pH, and the purity of the compound.

SolventSolubilityNotes
DMSO (Dimethyl sulfoxide) 20 mg/mL[1]Can be increased to 3.33 mg/mL with ultrasonication and heating to 60°C[2].
DMF (Dimethylformamide) 2.5 mg/mL[1]
Ethanol Slightly soluble[1]
PBS (Phosphate-Buffered Saline) pH 7.2 Slightly soluble[1]
Water InsolubleA similar compound, 7-deazaguanine, is also insoluble in water.

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in the aqueous environment of your cell culture medium. When the concentrated DMSO stock is diluted, the solvent composition changes, and the compound crashes out of the solution.

To prevent this, you can try the following:

  • Decrease the final concentration of DMSO: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 1% and often below 0.1%, to minimize solvent-induced toxicity and precipitation.

  • Increase the volume of the final solution: Adding the DMSO stock to a larger volume of medium while vortexing can help to disperse the compound more quickly and may prevent immediate precipitation.

  • Use a co-solvent: A mixture of solvents can sometimes maintain solubility better than a single solvent upon dilution.

  • Warm the medium: Gently warming the cell culture medium before adding the DMSO stock might help, but be mindful of the temperature sensitivity of your cells and other media components.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, pH can influence the solubility of this compound. As a guanine (B1146940) analog, its ionization state changes with pH. At higher pH (alkaline conditions), deprotonation can occur at the N1 position, which may increase its aqueous solubility. Conversely, at lower pH (acidic conditions), protonation occurs at the N3 position. It is advisable to perform a pH-solubility profile to determine the optimal pH for your experiment, ensuring it is compatible with your in vitro system.

Q4: Are there other methods to enhance the solubility of this compound for in vitro studies?

A4: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:

  • Use of Co-solvents: Employing a mixture of solvents can improve solubility.

  • Salt Formation: Converting the compound into a salt form can significantly increase aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound will not dissolve in the chosen solvent. The concentration is too high for the solvent's capacity.* Refer to the solubility table above and ensure you are not exceeding the known solubility limits. * Try gentle heating (up to 60°C for DMSO) and ultrasonication to aid dissolution.
The compound dissolves initially but crashes out of solution over time. The solution is supersaturated and thermodynamically unstable.* This may indicate kinetic solubility was achieved, which is not stable long-term. Consider preparing fresh solutions before each experiment. * Lyophilizing the compound to create an amorphous form can increase the rate of solubilization, but it may still be prone to precipitation over time.
Cell toxicity is observed at the effective concentration of this compound. The solvent (e.g., DMSO) concentration is too high.* Ensure the final concentration of the organic solvent is within the tolerated range for your cell line (typically <0.5% for DMSO). * Explore alternative solubilization methods that do not require high concentrations of organic solvents, such as pH adjustment or the use of cyclodextrins.

Experimental Protocols

1. Protocol for Preparing a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.

  • If necessary, gently warm the solution to 40-60°C in a water bath until the solid is completely dissolved.

  • Allow the solution to cool to room temperature.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Protocol for pH-Dependent Solubility Testing

  • Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 10).

  • Add an excess amount of this compound powder to a fixed volume of each buffer in separate tubes.

  • Incubate the tubes at a constant temperature (e.g., room temperature or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility of this compound as a function of pH to identify the pH of maximum solubility.

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound cluster_primary Primary Solubilization Strategy cluster_outcome Outcome Assessment cluster_secondary Secondary Strategies cluster_final Final Steps start Weigh this compound Powder dissolve_dmso Attempt to Dissolve in DMSO (up to 20 mg/mL) start->dissolve_dmso check_solubility Is it fully dissolved? dissolve_dmso->check_solubility heat_sonicate Apply Gentle Heat (≤60°C) & Ultrasonication check_solubility->heat_sonicate No ph_adjustment pH Adjustment (Alkaline pH) check_solubility->ph_adjustment Still not dissolved co_solvent Use Co-solvents (e.g., DMSO/PBS mixture) check_solubility->co_solvent Still not dissolved prepare_stock Prepare Stock Solution check_solubility->prepare_stock Yes heat_sonicate->check_solubility ph_adjustment->check_solubility co_solvent->check_solubility dilute Dilute in Aqueous Medium for Experiment prepare_stock->dilute

Caption: Workflow for solubilizing this compound.

signaling_pathway cluster_problem The Problem cluster_mechanism Mechanism of Co-solvency cluster_result The Result drug Poorly Soluble Drug (e.g., this compound) solution Homogeneous Solution (Increased Drug Solubility) drug->solution Low Solubility water Aqueous Medium (e.g., PBS, Cell Culture Medium) water->solution Low Solubility cosolvent Co-solvent (e.g., DMSO) h_bond Disrupts Hydrogen Bonding Network of Water cosolvent->h_bond polarity Reduces Overall Solvent Polarity cosolvent->polarity h_bond->solution Enhances Solubility polarity->solution Enhances Solubility

Caption: Mechanism of co-solvency for improving drug solubility.

References

methods to prevent the chemical degradation of 9-deazaguanine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-deazaguanine in aqueous solutions. The information provided is based on established principles of purine (B94841) chemistry and stability studies of analogous compounds, as direct comprehensive studies on this compound degradation are limited.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve it?

A1: this compound has relatively low aqueous solubility, which is a common cause of precipitation.[1] Solubility is also pH-dependent.[1]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the concentration of your solution does not exceed the known solubility limits in your specific solvent system.

    • Adjust pH: this compound, similar to guanine (B1146940), is more soluble in dilute acidic or basic solutions.[1] Try adjusting the pH of your solution. For many purine analogs, a slightly basic pH (7.5-8.5) can improve solubility without significantly increasing degradation.

    • Gentle Warming: Gently warming the solution may help dissolve the precipitate. However, be cautious as elevated temperatures can accelerate degradation.

    • Use of Co-solvents: For stock solutions, consider using a small percentage of a co-solvent like DMSO before diluting with your aqueous buffer.

Q2: I suspect my this compound solution is degrading over time. What are the likely degradation pathways?

A2: Based on the chemistry of its parent compound, guanine, this compound is susceptible to two primary degradation pathways in aqueous solutions:

  • Hydrolytic Degradation: This involves the chemical breakdown of the molecule by water. For guanine, hydrolysis can lead to the formation of xanthine (B1682287) through deamination (loss of the amino group).[2] A similar pathway can be inferred for this compound, leading to the formation of 9-deazaxanthine. This process can be accelerated by strongly acidic or basic conditions and higher temperatures.[2]

  • Oxidative Degradation: Guanine is the most easily oxidized of the DNA bases. Reactive oxygen species (ROS) in the solution can lead to a variety of oxidation products. It is reasonable to assume that this compound is also sensitive to oxidation.

Inferred Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O (pH, Temp) Oxidation Oxidation This compound->Oxidation ROS 9-Deazaxanthine 9-Deazaxanthine Hydrolysis->9-Deazaxanthine Oxidized Products Oxidized Products Oxidation->Oxidized Products

Caption: Inferred degradation pathways of this compound in aqueous solution.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor influencing the stability of this compound. Studies on guanine have shown it is most stable in the pH range of 5 to 10. Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis. The protonation state of this compound also changes with pH, which can affect its reactivity and stability. For optimal stability, it is recommended to maintain the pH of your this compound solutions within a neutral to slightly basic range (pH 7-8.5).

Q4: Can I store my this compound solution at room temperature?

A4: Storing this compound solutions at room temperature is not recommended for long periods, as this can accelerate degradation. For short-term use during an experiment, keeping the solution on ice is advisable. For long-term storage, it is best to store the solution at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected experimental results Degradation of this compound leading to lower effective concentration or interference from degradation products.1. Prepare a fresh solution of this compound. 2. Analyze the purity of the old solution using HPLC. 3. Ensure proper storage conditions (frozen, protected from light).
Change in solution color Possible oxidative degradation.1. Discard the solution. 2. Prepare a new solution using deoxygenated buffers. 3. Store aliquots under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen.
Difficulty in dissolving the compound Low aqueous solubility.1. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute it into your aqueous buffer. 2. Adjust the pH of the aqueous solution to be slightly basic (e.g., pH 8.0) to enhance solubility.

Quantitative Data Summary

Table 1: pH-Rate Profile for Guanine Decomposition at Elevated Temperatures

pHHalf-life at 100°C (years)Relative Stability
3~0.5Lower
5~1.0Higher
7~1.2Highest
9~1.0Higher
10~0.8Lower

Data extrapolated from studies on guanine decomposition. This suggests that this compound is likely to be most stable in the neutral to slightly basic pH range.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Stock Solution of this compound

This protocol aims to minimize degradation by controlling pH and using appropriate storage conditions.

  • Preparation of Buffer:

    • Prepare a 50 mM phosphate (B84403) or TRIS buffer.

    • Adjust the pH to 7.5 - 8.0.

    • If oxidative degradation is a concern, degas the buffer by sparging with nitrogen or argon gas for at least 30 minutes.

  • Dissolving this compound:

    • Weigh out the desired amount of this compound powder.

    • To aid dissolution, first, create a concentrated slurry by adding a small volume of the prepared buffer.

    • If solubility remains an issue, a concentrated stock solution can be prepared in DMSO and then diluted to the final concentration in the aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system.

  • Filtration and Storage:

    • Sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles or microbial contamination.

    • Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Preparing a Stable this compound Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Buffer Prepare Buffer (pH 7.5-8.0, Degassed) Dissolve Dissolve in Buffer (or DMSO stock) Buffer->Dissolve Weigh Weigh this compound Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into single-use tubes Filter->Aliquot Store Store at -20°C or -80°C (Protected from light) Aliquot->Store

Caption: Recommended workflow for preparing a stable aqueous solution of this compound.

References

optimization of buffer pH and ionic strength for enzymatic assays involving 9-deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-deazaguanine in enzymatic assays. The focus is on the critical optimization of buffer pH and ionic strength to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting buffer, pH, and ionic strength for an enzymatic assay involving this compound?

A1: A good starting point for assays with this compound, particularly those involving Purine (B94841) Nucleoside Phosphorylase (PNP), is a phosphate (B84403) buffer at a concentration of 50-100 mM, with a pH in the physiological range of 7.0-7.5.[1] This is because the protonation state of this compound is stable and biologically relevant at this pH.[1] Ionic strength can be initially set with 100-150 mM NaCl. However, empirical optimization is crucial for every new enzyme-substrate or enzyme-inhibitor system.

Q2: How does pH affect the interaction of this compound with the enzyme?

A2: The pH of the buffer directly influences the protonation state of both the this compound molecule and the amino acid residues in the enzyme's active site.[1][2] At physiological pH, the N1 position of the pyrimidine (B1678525) ring in this compound is protonated.[1] At lower pH, the N3 position can also become protonated, while at higher pH, deprotonation occurs at the N1 position. These changes in charge can significantly alter the hydrogen bonding and electrostatic interactions necessary for binding to the enzyme's active site, thereby affecting enzyme activity or inhibitor potency.

Q3: Why is my enzyme activity or inhibitor potency lower than expected?

A3: Suboptimal buffer pH or ionic strength are common reasons for lower-than-expected enzyme activity or inhibitor potency. If the pH is not at the optimum for the enzyme, the catalytic efficiency can be significantly reduced. Similarly, incorrect ionic strength can disrupt crucial ionic interactions between the enzyme and this compound or its substrate. Other factors could include improper reagent preparation, incorrect assay setup, or the presence of interfering substances.

Q4: Can the choice of buffer type affect my assay results?

A4: Yes, the chemical nature of the buffer components can influence enzymatic reactions. For instance, some buffers may chelate metal ions that are essential for enzyme activity, while others might interact directly with the enzyme or substrate. It is advisable to test a few different buffer systems with pKa values around the target pH range. For example, Tris, HEPES, and MOPS are common biological buffers that can be tested against a standard phosphate buffer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent pipetting, temperature fluctuations, or suboptimal buffer conditions leading to enzyme instability.Ensure all reagents are at room temperature before use. Use calibrated pipettes and proper mixing techniques. Perform a pH and ionic strength optimization screen to find conditions where the enzyme is most stable and active.
No or very low enzyme activity Incorrect pH or ionic strength, presence of an inhibitor, or inactive enzyme.Verify the pH of your buffer. Prepare fresh enzyme stock. Test a broad pH range (e.g., 5.0 to 9.0) to find the optimal activity zone. Check for potential interfering substances in your sample preparation.
Precipitation observed during the assay Low solubility of this compound or the enzyme at the tested pH or ionic strength.Adjust the pH of the buffer. Some proteins are less soluble near their isoelectric point. Modify the ionic strength; increasing it can sometimes enhance the solubility of proteins. The addition of a small amount of a non-interfering detergent might also help.
Inconsistent IC50 values for this compound inhibitors Assay conditions are not optimized, leading to shifts in inhibitor potency.Re-evaluate the optimal pH and ionic strength for the enzyme in the presence of the inhibitor. The optimal conditions for substrate turnover may not be the same as for inhibitor binding. Ensure the substrate concentration is appropriate for the type of inhibition being studied.

Experimental Protocols

Protocol 1: Determination of Optimal pH

This protocol outlines a method to determine the optimal pH for an enzyme that utilizes this compound as a substrate or is inhibited by it.

  • Prepare a series of buffers: Prepare a set of buffers (e.g., 50 mM concentration) covering a wide pH range (e.g., pH 4.0 to 10.0 in 0.5 unit increments). Use appropriate buffer systems for different pH ranges to ensure adequate buffering capacity (see table below).

  • Set up the enzymatic reaction: For each pH value, prepare a reaction mixture containing the buffer, a constant concentration of the enzyme, and a saturating concentration of the substrate (if this compound is an inhibitor) or this compound (if it is the substrate).

  • Initiate and monitor the reaction: Initiate the reaction by adding the final component (e.g., the enzyme or substrate). Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).

  • Determine the initial reaction rates: Calculate the initial velocity for each pH value from the linear portion of the reaction progress curve.

  • Plot and analyze the data: Plot the initial reaction rates as a function of pH to determine the pH optimum.

Table of Common Buffers for pH Optimization:

pH RangeBuffer System
4.0 - 5.5Acetate Buffer
5.5 - 7.0Phosphate Buffer
7.0 - 8.5HEPES Buffer
8.0 - 9.5Tris-HCl Buffer
9.0 - 10.5Carbonate-Bicarbonate Buffer
Protocol 2: Determination of Optimal Ionic Strength

This protocol is designed to find the optimal ionic strength for the enzymatic assay.

  • Prepare buffers with varying ionic strengths: Using the optimal pH determined from Protocol 1, prepare a series of buffers with a constant pH but varying concentrations of a salt, typically NaCl or KCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM, 250 mM).

  • Set up the enzymatic reaction: For each salt concentration, prepare the reaction mixture as described in Protocol 1, step 2.

  • Initiate and monitor the reaction: Follow the procedure in Protocol 1, step 3.

  • Determine the initial reaction rates: Calculate the initial velocity for each ionic strength.

  • Plot and analyze the data: Plot the initial reaction rates against the salt concentration to identify the optimal ionic strength.

Visual Guides

experimental_workflow cluster_ph_optimization pH Optimization cluster_ionic_strength_optimization Ionic Strength Optimization prep_ph_buffers Prepare Buffers (pH 4-10) setup_ph_assay Set up Assay at each pH prep_ph_buffers->setup_ph_assay run_ph_assay Monitor Reaction setup_ph_assay->run_ph_assay analyze_ph_data Determine Initial Rates run_ph_assay->analyze_ph_data plot_ph_data Plot Rate vs. pH analyze_ph_data->plot_ph_data optimal_ph Identify Optimal pH plot_ph_data->optimal_ph prep_salt_buffers Prepare Buffers (0-250 mM Salt) at Optimal pH optimal_ph->prep_salt_buffers Use Optimal pH setup_is_assay Set up Assay at each [Salt] prep_salt_buffers->setup_is_assay run_is_assay Monitor Reaction setup_is_assay->run_is_assay analyze_is_data Determine Initial Rates run_is_assay->analyze_is_data plot_is_data Plot Rate vs. [Salt] analyze_is_data->plot_is_data optimal_is Identify Optimal Ionic Strength plot_is_data->optimal_is

Caption: Workflow for the sequential optimization of buffer pH and ionic strength.

troubleshooting_logic start Assay Problem Encountered check_reagents Check Reagent Preparation (Thawing, Concentration) start->check_reagents check_instrument Verify Instrument Settings (Wavelength, Temperature) start->check_instrument optimize_ph Perform pH Optimization check_reagents->optimize_ph If reagents are OK check_instrument->optimize_ph If settings are correct optimize_is Perform Ionic Strength Optimization optimize_ph->optimize_is After finding optimal pH check_interferents Investigate Potential Interfering Substances optimize_is->check_interferents If issue persists resolution Problem Resolved optimize_is->resolution If issue is resolved check_interferents->resolution

Caption: Logical troubleshooting workflow for enzymatic assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 9-deazaguanine (or its commonly used analog, 7-deaza-2'-deoxyguanosine, hereafter referred to as 7-deaza-dGTP) in polymerase chain reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound/7-deaza-dGTP in PCR?

A1: this compound, and more commonly its deoxynucleoside triphosphate form, 7-deaza-dGTP, is a guanine (B1146940) analog used in PCR to amplify DNA templates with high GC content. These templates are prone to forming stable secondary structures, such as hairpin loops, which can block the DNA polymerase and lead to incomplete or failed amplification. By substituting the nitrogen at position 7 of the purine (B94841) ring with a carbon, 7-deaza-dGTP reduces the potential for Hoogsteen base pairing, which is involved in the formation of these secondary structures, without affecting the standard Watson-Crick base pairing required for DNA synthesis.[1][2][3][4][5] This facilitates the amplification of GC-rich regions.

Q2: When should I consider using 7-deaza-dGTP in my PCR?

A2: You should consider using 7-deaza-dGTP when you are experiencing issues amplifying DNA templates with high GC content (typically >60-65%). Common indicators that 7-deaza-dGTP may be beneficial include:

  • Low or no PCR product yield with a GC-rich template.

  • Presence of non-specific bands or a smear on the agarose (B213101) gel.

  • Inability to obtain full-length PCR products from a GC-rich region.

  • When standard PCR additives like DMSO, betaine (B1666868), or formamide (B127407) have failed to resolve amplification issues with GC-rich templates.

Q3: What is the recommended ratio of 7-deaza-dGTP to dGTP?

A3: A common starting point is a 3:1 ratio of 7-deaza-dGTP to dGTP. This mixture has been shown to be more efficient than using 7-deaza-dGTP alone. For a standard dNTP mix with a final concentration of 200 µM for each nucleotide, you would use 150 µM 7-deaza-dGTP and 50 µM dGTP, while keeping dATP, dCTP, and dTTP at 200 µM.

Q4: Does 7-deaza-dGTP affect the annealing temperature?

A4: Yes, the substitution of dGTP with 7-deaza-dGTP can lower the melting temperature (Tm) of the primer-template duplex. Therefore, you may need to adjust your annealing temperature accordingly. It is recommended to start with an annealing temperature 3–5°C lower than the calculated Tm of your primers and optimize from there, potentially by using a temperature gradient.

Troubleshooting Guide

Issue 1: Low or No PCR Product Yield

This is a common issue when working with GC-rich templates, even with the addition of 7-deaza-dGTP.

Potential Cause Recommended Solution
Suboptimal 7-deaza-dGTP:dGTP Ratio While a 3:1 ratio is a good starting point, this can be optimized. Try varying the ratio (e.g., 1:1, 2:1) to see if it improves yield for your specific template.
Incorrect Annealing Temperature Perform a temperature gradient PCR to determine the optimal annealing temperature. Since 7-deaza-dGTP can lower the Tm, your standard annealing temperature may be too high.
Insufficient Enzyme Concentration or Inappropriate Enzyme Increase the amount of DNA polymerase, especially if PCR inhibitors are present. Consider using a DNA polymerase specifically formulated for GC-rich templates.
Poor Template Quality or Quantity Ensure your DNA template is of high purity. Contaminants can inhibit PCR. If the template concentration is low, consider increasing the number of PCR cycles.
Suboptimal Magnesium Concentration The optimal Mg²⁺ concentration can be affected by the presence of 7-deaza-dGTP. Titrate the MgCl₂ concentration, typically in the range of 1.5 to 4.0 mM.
Complex Secondary Structures Still Present Consider using a "hot start" version of 7-deaza-dGTP (e.g., CleanAmp™ 7-deaza-dGTP) to improve specificity and yield. You can also try adding other PCR enhancers like betaine or DMSO in combination with 7-deaza-dGTP.
Issue 2: Non-Specific Amplification (Extra Bands or Smearing)

The appearance of unexpected bands or a smear on your gel indicates that the PCR conditions are not stringent enough or that primer-dimers are forming.

Potential Cause Recommended Solution
Annealing Temperature is Too Low Increase the annealing temperature in increments of 2°C. A temperature gradient PCR is the most effective way to find the optimal temperature that balances specificity and yield.
High Primer Concentration High primer concentrations can lead to non-specific binding and primer-dimer formation. Reduce the primer concentration, typically within a range of 0.1 to 0.5 µM.
Excessive Template DNA Too much template DNA can sometimes lead to non-specific amplification. Try reducing the amount of template in the reaction.
Magnesium Concentration is Too High High Mg²⁺ concentrations can decrease the stringency of primer annealing. Perform a MgCl₂ titration to find the lowest concentration that still gives a good yield of the desired product.
Primer Design Issues Review your primer design to ensure they are specific to your target and have minimal self-complementarity, especially at the 3' ends.
Contamination Always run a no-template control to check for contamination. If the control shows amplification, use fresh reagents and dedicated PCR workstations.

Experimental Protocols

Key Experiment 1: Standard PCR Protocol with 7-deaza-dGTP for a GC-Rich Target

This protocol is a starting point and should be optimized for your specific template and primers.

Reaction Mixture (25 µL)

Component Final Concentration Volume for 1 Reaction
10X PCR Buffer1X2.5 µL
dATP (10 mM)200 µM0.5 µL
dCTP (10 mM)200 µM0.5 µL
dTTP (10 mM)200 µM0.5 µL
dGTP (10 mM)50 µM0.125 µL
7-deaza-dGTP (10 mM)150 µM0.375 µL
Forward Primer (10 µM)0.2 µM0.5 µL
Reverse Primer (10 µM)0.2 µM0.5 µL
Taq DNA Polymerase (5 U/µL)1.25 U0.25 µL
Template DNA (e.g., 5 ng/µL)5-50 ng1-10 µL
Nuclease-Free Water-Up to 25 µL

Thermal Cycling Conditions

Step Temperature Time Cycles
Initial Denaturation95°C10 min1
Denaturation95°C40 sec\multirow{3}{}{35-40}
AnnealingX°C1 sec - 1 min
Extension72°C1 min
Final Extension72°C7 min1
Hold4°C1

*Note: The optimal annealing temperature (X°C) and time will vary depending on the primers and template. A short annealing time of 1 second has been shown to be important for specificity in some cases.

Visualizations

Mechanism of 7-deaza-dGTP in Reducing DNA Secondary Structure

G cluster_0 Standard dGTP cluster_1 7-deaza-dGTP dGTP Guanine (dGTP) N7 N7 Position (Nitrogen) dGTP->N7 contains Hoogsteen Hoogsteen Base Pairing N7->Hoogsteen enables Secondary Secondary Structure (e.g., G-quadruplex) Hoogsteen->Secondary leads to deaza_dGTP 7-deaza-guanine (7-deaza-dGTP) C7 C7 Position (Carbon) deaza_dGTP->C7 contains NoHoogsteen Hoogsteen Pairing Blocked C7->NoHoogsteen blocks ReducedSecondary Reduced Secondary Structure NoHoogsteen->ReducedSecondary leads to G start Start: Low or No PCR Product check_reagents Check Reagents: - All components added? - Fresh dNTPs/7-deaza-dGTP? start->check_reagents optimize_annealing Optimize Annealing Temp. (Gradient PCR) check_reagents->optimize_annealing Reagents OK titrate_mg Titrate MgCl2 (1.5 - 4.0 mM) optimize_annealing->titrate_mg No Improvement success Successful Amplification optimize_annealing->success Issue Resolved adjust_ratio Adjust 7-deaza-dGTP:dGTP Ratio titrate_mg->adjust_ratio No Improvement titrate_mg->success Issue Resolved check_template Check Template Quality and Quantity adjust_ratio->check_template No Improvement adjust_ratio->success Issue Resolved change_polymerase Try Different Polymerase (GC-rich specific) check_template->change_polymerase Template OK check_template->success Issue Resolved hot_start Use Hot-Start 7-deaza-dGTP change_polymerase->hot_start No Improvement change_polymerase->success Issue Resolved hot_start->success Issue Resolved

References

refining high-performance liquid chromatography (HPLC) purification protocols for 9-deazaguanine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-performance liquid chromatography (HPLC) purification of 9-deazaguanine analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC purification of this compound analogs. The troubleshooting table below provides a quick reference for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary silanol (B1196071) interactions with the basic functional groups of the analogs.[1] - Column overload. - Mismatched injection solvent and mobile phase.[1]- Use a column with end-capping or a polar-embedded stationary phase. - Lower the pH of the mobile phase (e.g., to 2.5-3.0) with an additive like trifluoroacetic acid (TFA) or formic acid to suppress silanol activity. - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase.
Poor Resolution/Peak Broadening - Inappropriate mobile phase composition. - Column degradation (loss of stationary phase). - Extra-column band broadening (e.g., long tubing).- Optimize the gradient steepness and mobile phase organic content. - Consider using an ion-pairing reagent for highly polar analogs.[1] - Replace the column. - Use a guard column to protect the analytical column. - Minimize the length and diameter of tubing between the injector, column, and detector.
Variable Retention Times - Fluctuations in mobile phase composition or pH. - Inconsistent column temperature. - Pump malfunction or air bubbles in the system.- Prepare fresh mobile phase daily and ensure accurate pH adjustment. - Use a column oven to maintain a stable temperature. - Degas the mobile phase and prime the pump.
Split Peaks - Partially blocked column inlet frit. - Sample solvent stronger than the mobile phase, causing sample precipitation on the column. - Column void or channeling.- Reverse-flush the column to dislodge particulates. - Filter all samples and mobile phases. - Dissolve the sample in a solvent weaker than or equal to the initial mobile phase. - Replace the column if a void has formed.
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing). - Precipitated sample or buffer in the mobile phase. - High mobile phase viscosity.- Systematically check for blockages by removing components one by one (starting from the detector and moving backward). - Ensure buffer salts are fully dissolved in the mobile phase. - Filter all mobile phases and samples. - Consider using a mobile phase with lower viscosity (e.g., methanol (B129727) instead of acetonitrile (B52724), if compatible with the separation).

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for purifying this compound analogs?

A1: Due to the polar nature of this compound analogs, a standard C18 column might provide insufficient retention.[1] For better retention and peak shape, consider using:

  • Polar-embedded C18 columns: These have a polar group embedded in the alkyl chain, which helps to shield residual silanols and improve peak shape for basic compounds.

  • Phenyl-Hexyl columns: These can offer alternative selectivity through pi-pi interactions with the aromatic purine-like ring system.

  • Mixed-mode or ion-pairing compatible stationary phases: These can provide enhanced retention for highly polar analytes.[1]

Q2: My this compound analog is showing significant peak tailing. What is the most likely cause and how can I fix it?

A2: The most common cause of peak tailing for purine (B94841) analogs like this compound is the interaction between the basic nitrogen atoms in the molecule and acidic residual silanol groups on the silica-based stationary phase. To mitigate this:

  • Lower the mobile phase pH: Adding an acid like TFA or formic acid (0.05-0.1%) will protonate the basic sites on your analog and suppress the ionization of silanol groups, reducing this secondary interaction.

  • Use a base-deactivated or end-capped column: These columns have fewer accessible silanol groups.

  • Add a competitive base: A small amount of a basic additive like triethylamine (B128534) (TEA) can be added to the mobile phase to compete for the active silanol sites.

Q3: How can I improve the resolution between my target this compound analog and a closely related impurity?

A3: Improving resolution often requires a multi-step approach:

  • Optimize the organic modifier: Switch between acetonitrile and methanol to alter selectivity.

  • Adjust the gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.

  • Change the mobile phase pH: Small changes in pH can alter the ionization state of your analog and impurities, potentially leading to better separation.

  • Try a different stationary phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.

Q4: I am not seeing my compound elute from the column. What could be the issue?

A4: This could be due to several factors:

  • Strong retention: Your compound may be too strongly retained on the column with the current mobile phase. Try increasing the percentage of the organic solvent in your gradient or switching to a stronger organic solvent.

  • Precipitation: The compound may have precipitated on the column if the sample solvent was incompatible with the mobile phase.

  • Detection issues: Ensure your detector is set to a wavelength where your compound has strong absorbance (typically around 254-280 nm for purine analogs). Also, check that the detector lamp is functioning correctly.

Data Presentation

The following tables provide representative quantitative data for the analytical and preparative HPLC purification of a hypothetical this compound analog.

Table 1: Analytical HPLC Method Parameters and Results

ParameterValue
Column Atlantis T3 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 40% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Analog) 12.5 min
Purity (by area %) >98%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Table 2: Preparative HPLC Method Parameters and Results

ParameterValue
Column C18 Preparative (250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% to 50% B over 30 min
Flow Rate 20.0 mL/min
Sample Loading 50 mg crude material
Purity of Collected Fraction >99%
Yield 85%

Experimental Protocols

Analytical HPLC Protocol for Purity Assessment

This protocol is designed for determining the purity of a synthesized this compound analog.

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Atlantis T3 (150 x 4.6 mm, 3 µm particle size) or equivalent polar-embedded C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 60 40
      22.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation: Dissolve approximately 1 mg of the this compound analog in 10 mL of a 50:50 mixture of water and acetonitrile to create a 0.1 mg/mL stock solution. Further dilute as necessary with the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% TFA).

  • Analysis: Inject the sample and integrate the peak corresponding to the this compound analog. Calculate purity based on the peak area percentage relative to all other peaks in the chromatogram.

Preparative HPLC Protocol for Purification

This protocol is for the purification of a this compound analog from a crude synthesis mixture.

  • Instrumentation: Preparative HPLC system with a high-flow rate pump, a manual or automated injector with a large sample loop, a preparative column, a UV detector, and a fraction collector.

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 20.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      30.0 50 50
      32.0 5 95
      37.0 5 95
      37.1 90 10

      | 45.0 | 90 | 10 |

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF), then dilute with Mobile Phase A until the sample is fully dissolved. Filter the sample solution through a 0.45 µm filter before injection.

  • Purification and Analysis: Inject the crude sample onto the preparative column. Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions using the analytical HPLC method described above. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Signaling Pathway

Purine_Salvage_Pathway Guanosine Guanosine PNP Purine Nucleoside Phosphorylase (PNP) Guanosine->PNP Phosphate Guanine Guanine HGPRT HGPRT Guanine->HGPRT PRPP Deazaguanine_Analog This compound Analog Deazaguanine_Analog->PNP Inhibition PNP->Guanine Ribose1P Ribose-1-Phosphate PNP->Ribose1P GMP Guanosine Monophosphate (GMP) HGPRT->GMP PRPP PRPP PRPP->HGPRT

Caption: Inhibition of the Purine Salvage Pathway by a this compound Analog.

Experimental Workflow

HPLC_Purification_Workflow Crude_Sample Crude Synthesized This compound Analog Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Sample->Sample_Prep Prep_HPLC Preparative HPLC Purification Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC Purity Check Fraction_Collection->Purity_Analysis Purity_Analysis->Prep_HPLC Re-purify if needed Pooling Pool Pure Fractions Purity_Analysis->Pooling If Purity >98% Solvent_Removal Solvent Removal (Lyophilization) Pooling->Solvent_Removal Pure_Product Pure this compound Analog (>99%) Solvent_Removal->Pure_Product

Caption: General workflow for the purification of this compound analogs.

Logical Relationship Diagram

Troubleshooting_Logic Problem Poor Peak Shape (Tailing/Broadening) Check_pH Is Mobile Phase pH Acidic (e.g., < 4)? Problem->Check_pH Add_Acid Action: Add 0.1% TFA or Formic Acid Check_pH->Add_Acid No Check_Column Is an End-Capped or Polar-Embedded Column Used? Check_pH->Check_Column Yes Good_Peak Result: Improved Peak Shape Add_Acid->Good_Peak Change_Column Action: Switch to a Base-Deactivated Column Check_Column->Change_Column No Check_Loading Is Sample Concentration Too High? Check_Column->Check_Loading Yes Change_Column->Good_Peak Dilute_Sample Action: Reduce Sample Concentration Check_Loading->Dilute_Sample Yes Check_Loading->Good_Peak No Dilute_Sample->Good_Peak

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

References

how to avoid non-specific binding of 9-deazaguanine in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for biochemical assays involving 9-deazaguanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: We are observing high background noise in our biochemical assay with this compound. What is the likely cause of this non-specific binding?

A1: Non-specific binding of small molecules like this compound can arise from several types of interactions, including hydrophobic and electrostatic forces. For this compound, a key factor is its charge at physiological pH. As a purine (B94841) analog, this compound has a XLogP3 value of -0.8, indicating it is hydrophilic.[1] Therefore, hydrophobic interactions are less likely to be the primary driver of non-specific binding. More probable is the involvement of charge-based or ionic interactions. At physiological pH, the pyrimidine (B1678525) ring of this compound is protonated, giving the molecule a positive charge which can lead to electrostatic attraction to negatively charged surfaces or biomolecules in your assay system.[2]

Q2: What are the general strategies to mitigate non-specific binding in assays involving small molecules?

A2: Several general strategies can be employed to reduce non-specific binding. These include optimizing buffer conditions by adjusting pH and salt concentration, using blocking agents to saturate non-specific binding sites, and refining wash steps to remove loosely bound molecules. The addition of non-ionic surfactants can also be beneficial in disrupting weaker, non-specific interactions.

Q3: Can you provide a starting point for optimizing our assay to reduce this compound's non-specific binding?

A3: A good starting point is to focus on disrupting potential electrostatic interactions. This can be achieved by increasing the ionic strength of your buffers. Additionally, employing a suitable blocking agent is crucial. Below is a troubleshooting guide that walks through these optimization steps in a systematic manner.

Troubleshooting Guide: High Background and Non-Specific Binding of this compound

This guide provides a step-by-step approach to troubleshoot and reduce high background signals in your biochemical assays involving this compound.

Problem: High Background Signal

A high background signal can obscure the specific signal from your target interaction, leading to a low signal-to-noise ratio and unreliable data. The following workflow can help you diagnose and resolve this issue.

G cluster_0 Troubleshooting Workflow start Start: High Background Observed a Step 1: Optimize Buffer Conditions start->a b Step 2: Implement/Optimize Blocking a->b c Step 3: Refine Washing Protocol b->c d Step 4: Evaluate Surfactant Addition c->d e Step 5: Control Experiments d->e end End: Optimized Assay e->end

Figure 1: A logical workflow for troubleshooting high background in assays with this compound.
Step 1: Optimize Buffer Conditions

Given that this compound is positively charged at neutral pH, electrostatic interactions are a likely cause of non-specific binding. Modifying the ionic strength and pH of your buffers can mitigate these effects.

  • Increase Salt Concentration: Increasing the salt concentration (e.g., NaCl or KCl) in your assay and wash buffers can shield electrostatic interactions. This is often the most effective first step.

  • Adjust pH: The net charge of both this compound and interacting surfaces can be altered by pH. Systematically varying the pH of your buffers may help find a condition where non-specific binding is minimized.

ParameterRecommended RangeExpected Outcome
Salt Concentration (NaCl/KCl) 50 mM - 500 mMReduction of charge-based non-specific binding.
pH 6.0 - 8.5Identification of a pH that minimizes electrostatic attraction between this compound and assay components.
Table 1: Recommended starting ranges for buffer optimization.
Step 2: Implement or Optimize Blocking

Blocking unoccupied sites on the solid phase (e.g., microplate wells, membranes) is critical to prevent non-specific adsorption.

  • Choice of Blocking Agent: Commonly used blocking agents include Bovine Serum Albumin (BSA), casein, or non-fat dry milk. Commercial, protein-free blocking buffers are also an option.

  • Concentration and Incubation Time: The concentration of the blocking agent and the incubation time may need to be optimized.

Blocking AgentTypical ConcentrationIncubation Time
Bovine Serum Albumin (BSA) 1 - 5% (w/v)1-2 hours at RT or overnight at 4°C
Casein/Non-fat Dry Milk 1 - 5% (w/v)1-2 hours at RT or overnight at 4°C
Commercial Blockers As per manufacturerAs per manufacturer
Table 2: Common blocking agents and their typical usage.
Step 3: Refine Washing Protocol

Inadequate washing can leave unbound this compound in the assay system, contributing to high background.

  • Increase Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) can improve the removal of non-specifically bound molecules.

  • Increase Wash Volume and Duration: Ensure that the wash volume is sufficient to completely cover the reaction surface and consider increasing the duration of each wash step.

Step 4: Evaluate Surfactant Addition

Non-ionic surfactants can help to reduce weaker, non-specific interactions.

  • Tween-20: A commonly used surfactant is Tween-20. It can be added to both wash buffers and antibody/reagent diluents.

SurfactantRecommended Concentration
Tween-20 0.05% - 0.1% (v/v)
Table 3: Recommended concentration for Tween-20.
Step 5: Control Experiments

Running appropriate controls is essential to pinpoint the source of the high background.

  • No Analyte Control: Perform the assay without adding this compound to determine the background signal from other assay components.

  • No Primary Antibody/Binding Partner Control: If your assay involves a primary antibody or another binding partner for this compound, omitting this component can help identify if it is the source of non-specific binding.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

This protocol describes a method to test different blocking agents to minimize non-specific binding.

  • Coating: Coat the wells of a 96-well plate with your target protein or other capture molecule according to your standard protocol.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS).

  • Blocking:

    • Prepare different blocking buffers:

      • 1% BSA in PBST (PBS with 0.05% Tween-20)

      • 3% BSA in PBST

      • 5% Non-fat dry milk in PBST

      • A commercial protein-free blocking buffer

    • Add 200 µL/well of the different blocking buffers to separate sections of the plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Assay Procedure: Proceed with the remainder of your standard assay protocol, adding this compound and any other necessary reagents.

  • Analysis: Compare the background signal (in control wells without the specific binding partner) for each blocking buffer. The optimal buffer will yield the lowest background signal without significantly affecting the specific signal.

G cluster_1 Blocking Optimization Workflow start Coat Plate wash1 Wash start->wash1 block Add Different Blocking Buffers wash1->block wash2 Wash block->wash2 assay Proceed with Assay wash2->assay analyze Analyze Background Signal assay->analyze

Figure 2: Workflow for optimizing the blocking buffer.
Protocol 2: Optimization of Salt Concentration in Wash Buffer

This protocol outlines how to determine the optimal salt concentration in your wash buffer to reduce non-specific binding.

  • Assay Setup: Perform your assay up to the first wash step following the addition of this compound, using your standard assay buffer.

  • Washing with Varying Salt Concentrations:

    • Prepare a series of wash buffers (e.g., PBST) with increasing concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

    • Wash different sets of wells with each of the prepared wash buffers. Perform at least three washes for each condition.

  • Detection: Proceed with the detection steps of your assay.

  • Analysis: Compare the background signal across the different salt concentrations. Select the concentration that provides the lowest background without compromising the specific signal.

This systematic approach should enable you to identify and address the root cause of non-specific binding in your biochemical assays involving this compound, leading to more reliable and reproducible results.

References

optimizing the working concentration of 9-deazaguanine for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of 9-deazaguanine for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound primarily functions as an inhibitor of purine (B94841) nucleoside phosphorylase (PNP).[1] PNP is a key enzyme in the purine salvage pathway, which recycles purine bases from the degradation of nucleotides. By inhibiting PNP, this compound disrupts this recycling process, leading to an accumulation of certain nucleosides that can be cytotoxic to cells, particularly T-cells.

Q2: What is a typical starting concentration for this compound in cell culture?

A definitive universal starting concentration for this compound is not well-established in the literature, as the optimal concentration is highly cell-type dependent. However, based on studies with its derivatives, a starting point in the low micromolar range is recommended. For instance, a derivative, 9-benzyl-9-deazaguanine, has been used at 8.0 µM in CEM cells.[2] Another related compound, a 9-azaglycophymine derivative, showed IC50 values around 4 µM in breast cancer cell lines. Therefore, a pilot experiment testing a range from 1 µM to 20 µM is a reasonable starting point.

Q3: How should I prepare a stock solution of this compound?

This compound and its analogs can have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C. When preparing working concentrations, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: How stable is this compound in cell culture medium?

The stability of this compound in cell culture medium can be influenced by factors such as pH and temperature. While specific stability data for this compound in various media is not extensively published, it is good practice to prepare fresh dilutions of the compound from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q5: What are potential off-target effects of this compound?

While the primary target of this compound is PNP, like many small molecules, it may have off-target effects. Some deaza-analogs of nucleobases have been noted to potentially bind to and inhibit host enzymes in addition to their target enzymes in parasites. It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium The compound has low aqueous solubility. The final concentration of DMSO from the stock solution is too low to maintain solubility.Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium. Ensure the final DMSO concentration is sufficient to maintain solubility but remains below cytotoxic levels (typically <0.5%). Gently warm the medium to 37°C before adding the compound and mix thoroughly.
No observable effect on cells at expected concentrations The chosen cell line may be resistant to the effects of PNP inhibition. The concentration of this compound is too low. The compound may have degraded.Verify the expression and activity of PNP in your cell line. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). Prepare fresh working solutions from a new aliquot of the stock solution.
High levels of cell death, even at low concentrations The cell line is highly sensitive to this compound. The final DMSO concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your specific cell line. Lower the concentration range in your experiments. Ensure the final DMSO concentration in the culture medium is not exceeding 0.1-0.5%.
Inconsistent results between experiments Variability in cell density at the time of treatment. Inconsistent incubation times. Degradation of this compound stock solution.Standardize the cell seeding density and ensure a consistent confluency at the start of each experiment. Maintain precise and consistent incubation times for all treatments. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific cell line using a colorimetric cell viability assay (e.g., MTT assay).

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium from your DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

Quantitative Data Summary
Compound Cell Line Assay Incubation Time (h) IC50 (µM)
9-benzyl-9-deazaguanineCEMCell Growth Inhibition-~8.0 (used concentration)[2]
9-azaglycophymine derivativeMCF-7 (Breast Cancer)Cell Viability72~4-6
9-azaglycophymine derivativeMDA-MB-468 (Breast Cancer)Cell Viability72~4-6
9-azaglycophymine derivativeBT-474 (Breast Cancer)Cell Viability72~4-6
9-azaglycophymine derivativeHCC1937 (Breast Cancer)Cell Viability72~4-6

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM This compound Stock in DMSO serial Prepare Serial Dilutions (1 µM to 100 µM) in Culture Medium stock->serial treat Treat Cells with This compound Dilutions serial->treat cells Seed Cells in 96-well Plate cells->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure plot Plot Dose-Response Curve measure->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for determining the optimal working concentration.

mechanism_of_action cluster_pathway Purine Salvage Pathway nucleosides Purine Nucleosides (e.g., Guanosine, Inosine) pnp Purine Nucleoside Phosphorylase (PNP) nucleosides->pnp bases Purine Bases (e.g., Guanine, Hypoxanthine) pnp->bases outcome Disruption of Nucleotide Pool & Cellular Cytotoxicity pnp->outcome Disruption leads to salvage Nucleotide Synthesis bases->salvage compound This compound inhibition Inhibition compound->inhibition inhibition->pnp

Caption: Mechanism of action of this compound.

troubleshooting_logic start Experiment with This compound issue Encountering an Issue? start->issue precipitate Precipitation in Medium? issue->precipitate Yes end Successful Experiment issue->end No no_effect No Cellular Effect? precipitate->no_effect No sol_precipitate Adjust DMSO concentration Warm medium before use precipitate->sol_precipitate Yes high_toxicity High Cell Toxicity? no_effect->high_toxicity No sol_no_effect Increase concentration range Verify PNP expression no_effect->sol_no_effect Yes sol_high_toxicity Decrease concentration range Check DMSO toxicity high_toxicity->sol_high_toxicity Yes high_toxicity->end No sol_precipitate->start Re-attempt sol_no_effect->start Re-attempt sol_high_toxicity->start Re-attempt

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Activity of 9-Deazaguanine and Guanosine Analogs on Purine Nucleoside Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of 9-deazaguanine and its derivatives against purine (B94841) nucleoside phosphorylase (PNP), with a comparative look at guanosine (B1672433) analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights for researchers in drug discovery and development targeting the purine salvage pathway.

Introduction

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or 2'-deoxyribose-1-phosphate.[1] PNP plays a crucial role in T-cell proliferation, and its deficiency leads to a severe immunodeficiency characterized by a depletion of T-lymphocytes. This has made PNP a significant therapeutic target for the development of inhibitors for use in T-cell mediated autoimmune diseases, T-cell lymphomas, and as immunosuppressive agents.

Both this compound derivatives and guanosine analogs have been extensively investigated as inhibitors of PNP. This compound, an analog of guanine (B1146940) that lacks the nitrogen atom at position 9, has been a foundational structure for the development of potent PNP inhibitors.[2] Similarly, modifications to the natural substrate, guanosine, have yielded a range of inhibitory compounds. This guide aims to provide a comparative overview of their inhibitory potency, based on available quantitative data.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of various this compound derivatives and guanosine analogs against Purine Nucleoside Phosphorylase (PNP) are summarized in the table below. The data, including IC50 and Ki values, have been compiled from multiple studies. It is important to note that direct comparisons are most accurate when data is sourced from the same study under identical experimental conditions.

Compound ClassCompound NameEnzyme SourceIC50 (nM)Ki (µM)Reference
This compound Analogs 9-(3,4-Dichlorobenzyl)-9-deazaguanineCalf Spleen PNP17-[2]
9-Benzyl-9-deazaguanine (BDG)CEM cell PNP-Potent Inhibitor[3]
CI-972Human MOLT-4 cell PNP-0.83[4]
5'-Deoxy-5'-iodo-9-deazainosineHuman Erythrocytic PNP-0.18
Guanosine Analogs 8-AminoguanosineHuman Erythrocytic PNP-Potent Inhibitor
8-AminoguanineHuman Erythrocytic PNP-0.2

Note: IC50 and Ki values are dependent on substrate concentration and other assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

The following is a detailed methodology for a typical spectrophotometric assay used to determine the inhibitory activity of compounds against purine nucleoside phosphorylase (PNP).

Spectrophotometric PNP Inhibition Assay

This assay measures the activity of PNP by monitoring the production of uric acid from inosine (B1671953) in a coupled enzymatic reaction. The rate of uric acid formation is measured by the increase in absorbance at 293 nm.

Materials:

  • PNP Enzyme: Purified recombinant or native PNP.

  • Substrate: Inosine solution.

  • Coupling Enzyme: Xanthine (B1682287) oxidase.

  • Buffer: Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

  • Inhibitor Compounds: this compound derivatives and guanosine analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 293 nm.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer, inosine, and xanthine oxidase.

  • Inhibitor Incubation: The PNP enzyme is pre-incubated with various concentrations of the inhibitor compound (or vehicle control) for a specified period at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (inosine) to the pre-incubated enzyme-inhibitor mixture.

  • Kinetic Measurement: The absorbance at 293 nm is monitored over time in a kinetic mode. The rate of the reaction (change in absorbance per unit time) is calculated from the linear portion of the progress curve.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Visualizing the Mechanism and Workflow

To better understand the context of PNP inhibition and the experimental process, the following diagrams have been generated.

PurineSalvagePathway cluster_0 Purine Salvage Pathway Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine + Pi PNP Purine Nucleoside Phosphorylase (PNP) Guanosine Guanosine Guanine Guanine Guanosine->Guanine + Pi IMP IMP Hypoxanthine->IMP + PRPP GMP GMP Guanine->GMP + PRPP HPRT HGPRT Inhibitor This compound or Guanosine Analog (Inhibitor) Inhibitor->PNP Inhibition

Figure 1. Role of PNP in the Purine Salvage Pathway and its Inhibition.

PNP_Inhibition_Assay_Workflow cluster_workflow PNP Inhibition Assay Workflow cluster_reaction Coupled Enzymatic Reaction prep 1. Prepare Reagents (PNP Enzyme, Substrate, Buffer, Inhibitor) preincubation 2. Pre-incubate PNP Enzyme with Inhibitor prep->preincubation reaction 3. Initiate Reaction by adding Substrate (Inosine) preincubation->reaction measurement 4. Kinetic Measurement of Absorbance at 293 nm reaction->measurement Inosine Inosine analysis 5. Data Analysis (Calculate % Inhibition, IC50, Ki) measurement->analysis Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid (Absorbs at 293 nm) Xanthine->Uric_Acid Xanthine Oxidase

Figure 2. General workflow of a spectrophotometric PNP inhibition assay.

Conclusion

The available data indicates that both this compound derivatives and certain guanosine analogs are potent inhibitors of purine nucleoside phosphorylase. Notably, derivatives of this compound, such as 9-(3,4-dichlorobenzyl)-9-deazaguanine and CI-972, exhibit inhibitory activity in the nanomolar to low micromolar range. The guanosine analog, 8-aminoguanine, also demonstrates potent inhibition.

The development of highly potent and specific PNP inhibitors remains an active area of research. The structural modifications of both this compound and guanosine scaffolds continue to yield compounds with improved inhibitory activity and pharmacological properties. The experimental protocols and pathway information provided in this guide offer a foundational understanding for researchers aiming to evaluate and compare novel inhibitors targeting this important enzyme. Further head-to-head comparative studies under standardized assay conditions will be invaluable for a more definitive ranking of the inhibitory potency of these compound classes.

References

9-Deazaguanine: A Highly Specific Inhibitor of Purine Nucleoside Phosphorylase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 9-deazaguanine and its derivatives as highly specific inhibitors of purine (B94841) nucleoside phosphorylase (PNP). The information presented is supported by experimental data to validate its performance against other alternatives.

This compound and its analogs are potent competitive inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1][2][3] By blocking PNP activity, these compounds disrupt the conversion of purine nucleosides to their respective bases, leading to an accumulation of substrates like deoxyguanosine. In T-cells, this accumulation results in elevated levels of deoxyguanosine triphosphate (dGTP), which inhibits ribonucleotide reductase and ultimately induces apoptosis. This T-cell selective cytotoxicity makes PNP inhibitors, including this compound derivatives, attractive therapeutic candidates for T-cell mediated diseases such as T-cell lymphomas and autoimmune disorders.[4][5]

Comparative Performance of PNP Inhibitors

The inhibitory potency of this compound derivatives and other PNP inhibitors is typically evaluated by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. The following table summarizes the quantitative data for this compound analogs and compares them with other well-known PNP inhibitors.

Inhibitor ClassCompoundTargetIC50KiReference(s)
This compound Derivatives 9-(3,4-dichlorobenzyl)-9-deazaguanineHuman PNP17 nM-
(S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanineMammalian PNP6 nM-
9-(5',5'-difluoro-5'-phosphonopentyl)-9-deazaguanine (DFPP-DG)Human Erythrocyte PNP8.1 nM-
homo-DFPP-DGHuman Erythrocyte PNP5.3 nM-
CI-972Human PNP-0.83 µM
Immacillins Forodesine (BCX-1777)Human PNP0.48 - 1.57 nM-
Guanine Analogs Peldesine (BCX-34)Human PNP30 nM-
8-AminoguanosineHuman PNP-200 nM

In-Cell Efficacy

The ultimate validation of an enzyme inhibitor lies in its activity within a cellular context. For PNP inhibitors, this is often measured by their ability to induce apoptosis in T-lymphoblastic cell lines in the presence of deoxyguanosine.

CompoundCell LineAssayEndpointResultReference(s)
ForodesineCCRF-CEMCytotoxicity (XTT assay)CC500.003 µM
ForodesineJurkatCytotoxicity (XTT assay)CC500.003 µM
ForodesineMOLT-4Cytotoxicity (XTT assay)CC500.004 µM
CI-972MOLT-4Proliferation (³H-thymidine uptake) with 10 µM 2'-deoxyguanosineIC503.0 µM
9-benzyl-9-deazaguanine (BDG)CEMGrowth inhibition with 6-thio-2'-deoxyguanosineIC50Increased ~50-fold in the presence of 8.0 µM BDG

Specificity and Off-Target Effects

While this compound and its derivatives are highly potent against PNP, it is crucial to assess their specificity. Some studies have suggested potential off-target effects. For instance, certain OGG1 (8-Oxoguanine DNA glycosylase) inhibitors, which share structural similarities with purine analogs, have been shown to inhibit efflux pumps like MDR1 and BCRP1. However, comprehensive specificity profiling data for this compound against a broad panel of kinases and other enzymes is not extensively available in the public domain. The primary mechanism of action remains the highly specific inhibition of PNP.

Experimental Protocols

The validation of this compound as a PNP inhibitor relies on robust and reproducible experimental protocols.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PNP.

Principle: The activity of PNP is determined by measuring the rate of conversion of a substrate, typically inosine, to hypoxanthine (B114508). The production of hypoxanthine is then coupled to the activity of xanthine (B1682287) oxidase, which converts hypoxanthine to uric acid. The increase in absorbance at 293 nm due to the formation of uric acid is monitored spectrophotometrically.

Materials:

  • Purified human PNP enzyme

  • PNP assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Inosine (substrate)

  • Xanthine oxidase

  • Test inhibitor (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the PNP enzyme and the test inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the substrate (inosine) and xanthine oxidase to all wells.

  • Immediately begin monitoring the change in absorbance at 293 nm in kinetic mode for a set period (e.g., 10-20 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the cytotoxic effect of the PNP inhibitor on T-cell lines.

Principle: The inhibition of PNP in T-cells in the presence of deoxyguanosine leads to the accumulation of dGTP and subsequent apoptosis. Cell viability or proliferation is measured to quantify the inhibitor's effect.

Materials:

  • T-lymphoblastic cell line (e.g., MOLT-4, CCRF-CEM)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test inhibitor

  • Deoxyguanosine

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the T-cells in a 96-well plate at a predetermined density.

  • Treat the cells with various concentrations of the test inhibitor in the presence of a fixed concentration of deoxyguanosine (e.g., 10 µM). Include appropriate controls (cells alone, cells with deoxyguanosine only, cells with inhibitor only).

  • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 or CC50 value.

Visualizations

Purine Salvage Pathway and Site of Inhibition

The following diagram illustrates the purine salvage pathway and highlights the central role of Purine Nucleoside Phosphorylase (PNP), the target of this compound.

Purine_Salvage_Pathway cluster_nucleosides Nucleosides cluster_bases Purine Bases cluster_nucleotides Nucleotides Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Pi PNP PNP Guanosine Guanosine Guanine Guanine Guanosine->Guanine Pi Deoxyguanosine Deoxyguanosine Deoxyguanosine->Guanine Pi dGTP dGTP Deoxyguanosine->dGTP Phosphorylation IMP IMP Hypoxanthine->IMP PRPP HGPRT HGPRT GMP GMP Guanine->GMP PRPP RR Ribonucleotide Reductase dGTP->RR Inhibition Inhibitor This compound Inhibitor->PNP Inhibition

Caption: Purine salvage pathway and the inhibitory action of this compound on PNP.

Experimental Workflow for PNP Inhibitor Screening

This diagram outlines the typical workflow for identifying and validating novel PNP inhibitors.

PNP_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In-Cell Validation cluster_2 Preclinical Development A Compound Library B High-Throughput Screening (PNP Enzyme Assay) A->B C Hit Identification B->C D IC50 Determination C->D E Lead Compound Selection D->E F Cell-Based Proliferation Assays (T-cell lines) E->F G Apoptosis Assays F->G H dGTP Accumulation Measurement F->H I In Vivo Efficacy Studies (Animal Models) G->I H->I J Pharmacokinetics & Toxicology I->J

Caption: Workflow for the discovery and validation of PNP inhibitors.

References

A Comparative Analysis of 9-Deazaguanine and Other Prominent Purine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 9-deazaguanine with other well-established purine (B94841) derivatives, focusing on their therapeutic applications as enzyme inhibitors, antiviral agents, and anticancer compounds. This report synthesizes experimental data to offer an objective performance comparison, details the methodologies for key experiments, and visualizes relevant biological pathways to contextualize the mechanisms of action.

Comparative Performance Data

The following tables summarize the inhibitory and cytotoxic activities of this compound derivatives in comparison to other notable purine analogs. The data has been compiled from various independent studies, and direct comparison should be approached with consideration for the differing experimental conditions.

Table 1: Inhibition of Purine Nucleoside Phosphorylase (PNP)

CompoundTargetIC50 (nM)Cell Line/Enzyme SourceReference
This compound Derivatives
(S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanineMammalian PNP6Not Specified[1]
9-(3,4-dichlorobenzyl)-9-deazaguanineMammalian PNP17Not Specified[2]
Other Purine Analogs
Forodesine (BCX-1777)Human PNP0.49Human ErythrocytesPublished Literature
Immucillin-HHuman PNP0.023Recombinant Human PNPPublished Literature

Table 2: Antiviral Activity

CompoundVirusEC50 (µM)Cell LineReference
This compound Derivatives
3-DeazaguanineInfluenza ANot SpecifiedIn vivo (mice)[3]
3-DeazaguanineParainfluenza 1 (Sendai)Not SpecifiedIn vivo (mice)[3]
Other Purine Analogs
Acyclovir (B1169)Herpes Simplex Virus 1 (HSV-1)0.2 - 2.4Vero[4]
Ganciclovir (DHPG)Herpes Simplex Virus 1 (HSV-1)0.2 - 2.4Vero
RibavirinDengue Virus8Not Specified

Table 3: Anticancer Activity

CompoundCancer Cell LineGI50/IC50 (µM)ActivityReference
This compound Derivatives
Fused Purine Analog 2VariousPotentAnticancer
Fused Purine Analog 10bVariousPotentAnticancer
Other Purine Analogs
6-MercaptopurineVariousVariesAnticancer
CladribineHairy Cell LeukemiaPotentAnticancer
Purine Analog 5gOVCAR-498.09% GIAnticancer

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative data tables.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of PNP by 50% (IC50).

Materials:

  • Recombinant human PNP enzyme

  • PNP substrate (e.g., inosine)

  • Phosphate (B84403) buffer

  • Test compounds (this compound derivatives and other purine analogs)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compounds in the appropriate solvent.

  • In a 96-well plate, add the PNP enzyme, phosphate buffer, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the substrate (inosine).

  • Monitor the rate of the reaction by measuring the increase in absorbance at a specific wavelength (e.g., 293 nm for the formation of uric acid from hypoxanthine, a product of inosine (B1671953) phosphorolysis).

  • The reaction rates are plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

Objective: To determine the effective concentration of a compound that inhibits virus-induced cell death or viral replication by 50% (EC50).

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock

  • Cell culture medium

  • Test compounds

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Seed the host cells in multi-well plates and allow them to form a confluent monolayer.

  • Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

  • After an incubation period to allow for viral replication and plaque formation, the cells are fixed and stained.

  • The number of plaques (zones of cell death) in each well is counted.

  • The percentage of plaque reduction is calculated relative to the untreated virus control.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

Anticancer Activity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (GI50 or IC50).

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells.

  • The GI50/IC50 value is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key biological pathways affected by this compound and other purine derivatives.

Purine Salvage Pathway and PNP Inhibition

This compound and its derivatives are potent inhibitors of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. This pathway recycles purine bases from the breakdown of nucleotides. Inhibition of PNP leads to the accumulation of its substrates, such as deoxyguanosine, which is particularly toxic to activated T-cells, making PNP inhibitors promising for the treatment of T-cell mediated autoimmune diseases and T-cell leukemias.

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_inhibition Inhibition DNA_RNA DNA/RNA Breakdown Nucleosides Purine Nucleosides (Guanosine, Inosine) DNA_RNA->Nucleosides Bases Purine Bases (Guanine, Hypoxanthine) Nucleosides->Bases Pi PNP Purine Nucleoside Phosphorylase (PNP) Nucleotides Nucleotides (GMP, IMP) (Re-enter Metabolism) Bases->Nucleotides PRPP PNP->Bases HPRT HGPRT Deazaguanine This compound Derivatives Deazaguanine->PNP Inhibits

Caption: Inhibition of Purine Nucleoside Phosphorylase (PNP) by this compound derivatives.

Mechanism of Action of Antiviral Purine Analogs

Antiviral purine analogs, such as acyclovir and ganciclovir, function as prodrugs that are selectively activated in virus-infected cells. They are converted to their triphosphate forms, which then act as competitive inhibitors of viral DNA polymerase. Incorporation of these analogs into the growing viral DNA chain leads to chain termination, thus halting viral replication.

Antiviral_Mechanism cluster_activation Activation in Infected Cell cluster_inhibition Inhibition of Viral DNA Replication Prodrug Acyclovir / Ganciclovir (Prodrug) Monophosphate Monophosphate Prodrug->Monophosphate Viral Thymidine Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Triphosphate (Active Form) Diphosphate->Triphosphate Cellular Kinases Viral_Polymerase Viral DNA Polymerase Triphosphate->Viral_Polymerase Competitive Inhibition (with dGTP) DNA_Elongation Viral DNA Elongation Triphosphate->DNA_Elongation Incorporation Chain_Termination Chain Termination DNA_Elongation->Chain_Termination

Caption: Mechanism of action for antiviral purine analogs like acyclovir and ganciclovir.

Experimental Workflow for IC50 Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific biological target.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Incubate assay components with test compound A->C B Prepare assay components (enzyme, cells, etc.) B->C D Measure biological activity (e.g., absorbance, fluorescence) C->D E Plot % inhibition vs. log[compound] D->E F Fit data to a dose-response curve (e.g., sigmoidal) E->F G Determine IC50 value F->G

Caption: General experimental workflow for determining the IC50 of a test compound.

References

Assessing the Target Specificity of 9-Deazaguanine in Various Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the target specificity of 9-deazaguanine and its derivatives, potent inhibitors of purine (B94841) nucleoside phosphorylase (PNP). The information presented herein, supported by experimental data, is intended to assist researchers in evaluating the suitability of this compound for their cellular models of interest.

Introduction to this compound

This compound is a synthetic purine analog that has been extensively studied as a high-affinity inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of purine nucleosides. Inhibition of PNP leads to the accumulation of its substrates, particularly deoxyguanosine, which in turn is phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated intracellular dGTP levels are cytotoxic, particularly to T-lymphocytes, making PNP a compelling target for the treatment of T-cell malignancies and autoimmune diseases. The specificity of this compound and its derivatives for PNP over other cellular targets is a critical determinant of their therapeutic potential and research utility.

On-Target Potency of this compound Derivatives

The primary target of this compound and its analogs is purine nucleoside phosphorylase (PNP). A variety of derivatives have been synthesized to enhance potency and cell permeability. The inhibitory activity of these compounds against PNP from different species and in various cellular contexts has been quantified, as summarized in the table below.

Compound/DerivativeTargetAssay SystemPotency (IC₅₀/Kᵢ)
9-(Arylmethyl)-9-deazapurinesMammalian PNPEnzymatic Assay17 - 270 nM (IC₅₀)[1]
9-(3,4-dichlorobenzyl)-9-deazaguanineMammalian PNPEnzymatic AssayPotent inhibitor in the 17-270 nM range[1]
(S)-9-[1-(3-chlorophenyl)-2-carboxyethyl]-9-deazaguanineMammalian PNPEnzymatic Assay6 nM (IC₅₀)[2]
CI-972 (this compound analog)Human PNPEnzymatic Assay0.83 µM (Kᵢ)
DFPP-DGCalf Spleen PNPEnzymatic Assay4.4 nM (apparent Kᵢ)[3]
DFPP-DGHuman Erythrocyte PNPEnzymatic Assay8.1 nM (apparent Kᵢ)
Homo-DFPP-DGHuman Erythrocyte PNPEnzymatic Assay5.3 nM (apparent Kᵢ)
9-deazahypoxanthine acyclic nucleoside phosphonatesHuman PNPEnzymatic AssayAs low as 19 nM (IC₅₀)
9-deazahypoxanthine acyclic nucleoside phosphonatesMycobacterium tuberculosis PNPEnzymatic AssayAs low as 4 nM (IC₅₀)
This compound-acyclic ribocation phosphonate (B1237965) mimicPlasmodium falciparum HGXPRTEnzymatic Assay0.5 nM (Kᵢ)

Target Specificity and Off-Target Effects

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other cellular proteins, particularly those that are structurally related or bind similar substrates.

Selectivity Against Other Purine-Binding Enzymes

The purine salvage pathway contains other enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), that bind purine analogs. Studies have shown that while some this compound derivatives can inhibit HGPRT, particularly from parasitic organisms, there is a degree of selectivity. For instance, a this compound derivative linked to an acyclic ribocation phosphonate mimic is a potent inhibitor of Plasmodium falciparum HGXPRT with a Kᵢ of 0.5 nM. However, other studies have focused on developing derivatives with high selectivity for PNP over the human form of HGPRT.

Cellular Selectivity

The cytotoxic effects of PNP inhibitors are most pronounced in T-lymphoblastic cell lines, a consequence of their reliance on the purine salvage pathway. In contrast, many other cell types are less sensitive.

Cell LineCell TypeEffect of this compound Derivatives
MOLT-4T-cell leukemiaInhibition of proliferation (IC₅₀ of 3.0 µM for CI-972 with 10 µM deoxyguanosine)
CEMT-cell leukemiaPotent inhibition of cell growth
MGL-8B-cell lymphoblastNo significant inhibition of proliferation (>50 µM for CI-972)
HeLa S3Cervical cancerNo cytotoxic effect observed up to 10 µM for novel 9-deazahypoxanthine derivatives
HL-60Promyelocytic leukemiaNo cytotoxic effect observed up to 10 µM for novel 9-deazahypoxanthine derivatives
HepG2Liver cancerNo cytotoxic effect observed up to 10 µM for novel 9-deazahypoxanthine derivatives
Primary PBMCsNormal blood cellsNo cytotoxic effect observed up to 10 µM for novel 9-deazahypoxanthine derivatives

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches to assess target specificity, the following diagrams are provided.

G Mechanism of Action of this compound Deoxyguanosine Deoxyguanosine PNP PNP Deoxyguanosine->PNP Substrate dGTP dGTP Accumulation Deoxyguanosine->dGTP Phosphorylation Guanine Guanine PNP->Guanine Product RNR Ribonucleotide Reductase dGTP->RNR Inhibition Apoptosis Apoptosis dGTP->Apoptosis Induces DNA_Synthesis DNA Synthesis & Replication RNR->DNA_Synthesis Enables Caspases Caspase Activation (Caspase-8, -3, -7) Apoptosis->Caspases via NineDeazaguanine This compound NineDeazaguanine->PNP Inhibition

Caption: Mechanism of Action of this compound.

G Experimental Workflow for Assessing Target Specificity Compound This compound Derivative Biochemical_Assay Biochemical Assay (e.g., PNP Activity Assay) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Cytotoxicity) Compound->Cell_Based_Assay Off_Target_Screening Off-Target Screening (e.g., Kinase Panel, HGPRT Assay) Compound->Off_Target_Screening Potency On-Target Potency (IC50, Ki) Biochemical_Assay->Potency Mechanism_Validation Mechanism Validation (e.g., dGTP Measurement) Cell_Based_Assay->Mechanism_Validation Cellular_Efficacy Cellular Efficacy & Selectivity (IC50 across cell lines) Cell_Based_Assay->Cellular_Efficacy Specificity_Profile Specificity Profile (Selectivity Index) Off_Target_Screening->Specificity_Profile Target_Engagement Target Engagement Biomarker Mechanism_Validation->Target_Engagement

References

Cross-Validation of 9-Deazaguanine's Biological Activity: A Comparative Guide to Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 9-deazaguanine and its derivatives, focusing on the cross-validation of their efficacy using different assay formats. We present quantitative data from both biochemical and cell-based assays, detail the experimental protocols for these methods, and visualize the underlying biological pathways and experimental workflows.

Unveiling the Potency of this compound Derivatives

This compound and its analogues are potent inhibitors of the enzyme Purine (B94841) Nucleoside Phosphorylase (PNP). This inhibition disrupts the purine salvage pathway, leading to an accumulation of deoxyguanosine, which is particularly toxic to activated T-cells. This mechanism makes this compound derivatives promising candidates for the treatment of T-cell malignancies and autoimmune diseases.

The biological activity of these compounds is typically assessed using two primary assay formats:

  • Enzymatic Assays: These in vitro assays directly measure the inhibition of purified PNP enzyme activity. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

  • Cell-Based Assays: These assays evaluate the cytotoxic or anti-proliferative effects of the compounds on whole cells, typically T-cell lymphoma cell lines. The data is commonly reported as the half-maximal cytotoxic concentration (CC50) or growth inhibition (GI50), representing the concentration of the compound that causes 50% cell death or inhibits cell growth by 50%, respectively.

Cross-validating the results from these two distinct assay formats is crucial for a comprehensive understanding of a compound's therapeutic potential. A potent PNP inhibitor (low IC50) is expected to exhibit significant cytotoxicity in T-cell lines (low CC50/GI50).

Data Presentation: A Comparative Analysis

The following table summarizes the biological activity of prominent this compound derivatives, showcasing their performance in both enzymatic and cell-based assays.

CompoundTarget EnzymeEnzymatic Assay (IC50)Cell LineCell-Based Assay (CC50/GI50)
Peldesine (BCX-34) Human PNP30 nM[1]MOLT-4 (T-cell ALL)Not specified in provided results
Forodesine (BCX-1777) Human PNP0.48 - 1.57 nM[1]MOLT-4 (T-cell ALL)40% reduction in viable cells at 10-30 µM after 24h
DFPP-DG Human Erythrocyte PNP8.1 nM (apparent Ki)[2]Not specified in provided resultsNot specified in provided results
homo-DFPP-DG Human Erythrocyte PNP5.3 nM (apparent Ki)Not specified in provided resultsNot specified in provided results
Acyclic Nucleoside Phosphonates Human PNPAs low as 19 nMVarious T-lymphoblastic cell linesAs low as 9 nM

Note: The potency of inhibitors can be influenced by assay conditions, such as the concentration of phosphate (B84403). The data presented here is for comparative purposes.

Signaling Pathway and Mechanism of Action

The primary target of this compound is Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway. Inhibition of PNP leads to a build-up of its substrate, deoxyguanosine. In T-cells, deoxyguanosine is readily phosphorylated to deoxyguanosine triphosphate (dGTP). The accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately leading to apoptosis.

PNP_Inhibition_Pathway Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_cell T-Cell dGuo_ext Deoxyguanosine dGuo_int Deoxyguanosine dGuo_ext->dGuo_int Nucleoside Transporter PNP PNP dGuo_int->PNP dGTP dGTP dGuo_int->dGTP Phosphorylation (Deoxyguanosine Kinase) Guanine Guanine PNP->Guanine Phosphorolysis Deazaguanine This compound Deazaguanine->PNP Inhibition RR Ribonucleotide Reductase dGTP->RR Inhibition Apoptosis Apoptosis dGTP->Apoptosis Induction dNTPs dNTP Pool (for DNA synthesis) RR->dNTPs DNA_synthesis DNA Synthesis dNTPs->DNA_synthesis

Mechanism of this compound Action

Experimental Protocols

PNP Enzymatic Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Purine Nucleoside Phosphorylase.

Materials:

  • Purified recombinant human PNP

  • Inosine (B1671953) (substrate)

  • Xanthine (B1682287) oxidase (coupling enzyme)

  • Potassium phosphate buffer (pH 7.4)

  • This compound derivative (test compound)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in potassium phosphate buffer.

    • Prepare solutions of PNP, inosine, and xanthine oxidase in potassium phosphate buffer.

  • Assay Reaction:

    • To each well of the microplate, add the following in order:

      • Potassium phosphate buffer

      • Test compound dilution (or solvent control)

      • PNP enzyme solution

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the inosine substrate.

    • Immediately add xanthine oxidase.

  • Data Acquisition:

    • Measure the absorbance at 293 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C). The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of PNP inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound derivatives on T-cell lymphoma cell lines.

Materials:

  • T-cell lymphoma cell line (e.g., MOLT-4, CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound derivative (test compound)

  • Deoxyguanosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Add the compound dilutions and a fixed concentration of deoxyguanosine to the appropriate wells. Include a vehicle control (medium with deoxyguanosine and the same concentration of solvent used for the test compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the CC50/GI50 value by fitting the data to a dose-response curve.

Comparative Experimental Workflow

The following diagram illustrates the key differences in the workflows of enzymatic and cell-based assays for evaluating this compound's biological activity.

Assay_Workflow_Comparison cluster_enzymatic Enzymatic Assay Workflow cluster_cellbased Cell-Based Assay Workflow E1 Prepare Reagents: - Purified PNP Enzyme - Substrate (Inosine) - Test Compound E2 Incubate Enzyme with Test Compound E1->E2 E3 Initiate Reaction with Substrate E2->E3 E4 Measure Product Formation (e.g., Uric Acid Absorbance) E3->E4 E5 Calculate IC50 E4->E5 end End E5->end C1 Culture & Seed T-Cells C2 Treat Cells with Test Compound + Deoxyguanosine C1->C2 C3 Incubate for 48-72 hours C2->C3 C4 Assess Cell Viability (e.g., MTT Assay) C3->C4 C5 Calculate CC50/GI50 C4->C5 C5->end start Start start->E1 start->C1

Comparative Workflow of Assay Formats

References

Navigating the Metabolic Maze: A Comparative Guide to the Stability and Pharmacokinetics of 9-Deazaguanine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic fate and pharmacokinetic profile of a drug candidate is paramount to its success. This guide provides a comparative analysis of 9-deazaguanine and its derivatives, a class of compounds with significant therapeutic potential, particularly as inhibitors of purine (B94841) nucleoside phosphorylase (PNP). By examining their metabolic stability and pharmacokinetic parameters, we aim to furnish scientists with the critical data needed to guide the design and selection of more effective and durable therapeutic agents.

This compound, a structural analog of guanine, serves as a scaffold for a multitude of derivatives designed to modulate various biological targets. Their efficacy, however, is intrinsically linked to their metabolic stability and pharmacokinetic behavior. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic exposure, while unfavorable pharmacokinetics can result in suboptimal drug distribution and bioavailability. This guide synthesizes available data to offer a clear comparison of these crucial properties across different this compound derivatives.

In Vitro Metabolic Stability: A Tale of Two Scaffolds

The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. This is a critical determinant of a drug's half-life and oral bioavailability. Standard in vitro assays, such as incubations with liver microsomes or hepatocytes, are employed to predict in vivo metabolic clearance.

While specific comparative data for a wide range of this compound derivatives remains somewhat limited in publicly accessible literature, a recent study on novel 9-deazahypoxanthine-based PNP inhibitors provides valuable insights. One tool compound from this study, compound 18c , exhibited excellent plasma stability, suggesting that the 9-deazahypoxanthine scaffold may confer enhanced resistance to metabolic degradation[1].

In contrast, many early-generation purine analogs have faced challenges with metabolic instability. For instance, the parent compound, guanine, is readily metabolized. The modification at the 9-position in this compound derivatives is a key strategy to mitigate this, yet the nature of the substituent at this position can significantly influence metabolic fate.

Below is a summary of available data and general trends observed for this class of compounds.

Compound/Derivative ClassTest SystemKey FindingsReference
9-Deazahypoxanthine Derivatives (e.g., compound 18c) Plasma Stability AssayExcellent plasma stability observed.[1]
General Nucleoside Analogs Human Liver Microsomes (HLM)Stability is highly dependent on the specific chemical modifications. The primary route of metabolism is often oxidation by Cytochrome P450 enzymes.[2][3]
General Nucleoside Analogs HepatocytesProvides a more complete picture of metabolism, including both Phase I and Phase II reactions.[4]

Pharmacokinetics: From Bench to Bedside

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These parameters determine the concentration of a drug at its site of action and the duration of its effect.

One of the most well-studied this compound derivatives is Forodesine (BCX-1777) , a potent PNP inhibitor. Pharmacokinetic studies have been conducted in various species, including humans.

CompoundSpeciesAdministrationOral Bioavailability (%)Key Pharmacokinetic ParametersReference
Forodesine MouseOral63%-
Forodesine RatOral13%-
Forodesine PrimateOral< 11%-
Forodesine HumanIntravenous-t½: ~9.5 hours
BCX-3040 (2'-deoxy analog of Forodesine) RatOral5 mg/kg: 2.5%, 10 mg/kg: 6.8%t½ (10 mg/kg): 1.3 hours

The data reveals significant interspecies variability in the oral bioavailability of Forodesine, highlighting the importance of careful preclinical species selection. The lower bioavailability in higher species suggests potential challenges in achieving therapeutic concentrations with oral administration. The development of analogs like BCX-3040 represents an effort to improve upon these pharmacokinetic properties.

Experimental Protocols: A Closer Look at the Methods

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro and in vivo experiments.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the rate of metabolism of a compound by the major drug-metabolizing enzymes located in the endoplasmic reticulum of liver cells.

Protocol:

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (typically 0.2-0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).

  • Compound Addition: The test compound (e.g., a this compound derivative) is added to the microsomal suspension at a final concentration typically ranging from 1 to 10 µM.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system, which provides the necessary cofactors for cytochrome P450 enzyme activity.

  • Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rats

This study design allows for the determination of key pharmacokinetic parameters following intravenous and oral administration of a test compound.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., in the jugular vein for blood sampling and dosing) and allowed to recover before the study.

  • Dosing:

    • Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle and administered as a bolus injection or a short infusion into the jugular vein.

    • Oral (PO) Administration: The test compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

    • Area Under the Curve (AUC): The total drug exposure over time.

    • Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for assessing metabolic stability and a simplified signaling pathway relevant to PNP inhibitors.

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics compound Test Compound (this compound Derivative) incubation Incubation at 37°C (Time Course) compound->incubation hlm Human Liver Microsomes (HLM) hlm->incubation nadph NADPH (Cofactor) nadph->incubation quench Reaction Quenching (Acetonitrile) incubation->quench analysis LC-MS/MS Analysis quench->analysis data Data Analysis (t½, CLint) analysis->data animal Animal Model (e.g., Rat) dosing Dosing (IV and PO) animal->dosing sampling Blood Sampling (Time Course) dosing->sampling plasma Plasma Separation sampling->plasma bioanalysis LC-MS/MS Bioanalysis plasma->bioanalysis pk_analysis Pharmacokinetic Analysis (CL, Vd, t½, F%) bioanalysis->pk_analysis pnp_inhibition_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (T-cell) deoxyguanosine Deoxyguanosine deoxyguanosine_in Deoxyguanosine deoxyguanosine->deoxyguanosine_in Nucleoside Transporter pnp PNP deoxyguanosine_in->pnp dGMP dGMP deoxyguanosine_in->dGMP Phosphorylation guanine Guanine pnp->guanine Phosphorolysis dCK dCK dGTP dGTP dGMP->dGTP Phosphorylation dna_synthesis DNA Synthesis Inhibition dGTP->dna_synthesis apoptosis Apoptosis dna_synthesis->apoptosis deazaguanine This compound Derivative deazaguanine->pnp Inhibition

References

Unraveling the Potency of 9-Deazaguanine: A Comparative Kinetic Analysis of Purine Nucleoside Phosphorylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism and comparative efficacy of enzyme inhibitors is paramount. This guide provides a detailed validation of 9-deazaguanine's mechanism of inhibition through comprehensive kinetic studies, offering a direct comparison with other key inhibitors of Purine (B94841) Nucleoside Phosphorylase (PNP).

This compound is a potent inhibitor of Purine Nucleoside Phosphorylase (PNP), a crucial enzyme in the purine salvage pathway.[1] This pathway allows cells to recycle purine bases for the synthesis of nucleotides, which are essential for various cellular processes, including DNA and RNA synthesis.[2] Inhibition of PNP disrupts this salvage pathway, leading to an accumulation of cytotoxic metabolites, particularly in T-cells, making it a significant therapeutic target for T-cell-mediated autoimmune diseases and certain cancers.[3] This guide delves into the detailed kinetic studies that validate the inhibitory mechanism of this compound and compares its performance against other notable PNP inhibitors.

Comparative Kinetic Analysis of PNP Inhibitors

The inhibitory potential of this compound and its derivatives, along with other well-established PNP inhibitors such as Forodesine, Peldesine, and CI-972, has been extensively studied. The key parameters used to quantify the efficacy of these inhibitors are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both parameters indicate a more potent inhibitor.

The following table summarizes the reported kinetic data for this compound and its comparators against human PNP.

InhibitorType of InhibitionKi (nM)IC50 (nM)Reference
This compound Competitive0.83 µM (as CI-972)17 - 270 (derivatives)[4][5]
Forodesine (Immucillin-H) Transition-state analog-0.48 - 1.57
Peldesine Competitive--
CI-972 (a this compound analog) Competitive0.83 µM3.0 µM (in MOLT-4 cells)

Note: The kinetic values can vary depending on the experimental conditions, such as substrate concentration and the specific derivative of this compound used.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of PNP, meaning it binds to the active site of the enzyme and competes with the natural substrate, (deoxy)guanosine. This inhibition leads to the accumulation of deoxyguanosine, which is then phosphorylated by deoxycytidine kinase to form deoxyguanosine triphosphate (dGTP). High levels of dGTP are cytotoxic, particularly to T-lymphocytes, as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately leading to apoptosis (programmed cell death).

The following diagram illustrates the purine salvage pathway and the point of inhibition by this compound.

Purine_Salvage_Pathway cluster_0 Purine Salvage Pathway cluster_1 Inhibition Deoxyguanosine Deoxyguanosine Guanine Guanine Deoxyguanosine->Guanine PNP dGTP dGTP Deoxyguanosine->dGTP Deoxycytidine Kinase Apoptosis Apoptosis dGTP->Apoptosis Inhibits Ribonucleotide Reductase This compound This compound PNP_enzyme PNP This compound->PNP_enzyme Inhibits Kinetic_Inhibition_Workflow cluster_workflow Experimental Workflow for Kinetic Inhibition Assay A Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B Assay Setup in 96-well Plate (Enzyme + Inhibitor/Buffer) A->B C Pre-incubation B->C D Reaction Initiation (Addition of Substrate) C->D E Kinetic Measurement (Spectrophotometry) D->E F Data Analysis (IC50, Ki, Inhibition Type) E->F Competitive_Inhibition_Logic cluster_logic Logical Flow of Competitive Inhibition This compound This compound PNP_Active_Site PNP Active Site This compound->PNP_Active_Site Binds to Substrate_Binding_Blocked Substrate Binding Blocked PNP_Active_Site->Substrate_Binding_Blocked Enzyme_Activity_Reduced Enzyme Activity Reduced Substrate_Binding_Blocked->Enzyme_Activity_Reduced

References

comparative study of the antiviral efficacy of different 9-deazaguanine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antiviral activity of various 9-deazaguanine derivatives reveals a class of potent inhibitors against a broad spectrum of RNA and DNA viruses. These compounds, structural analogs of the natural purine (B94841) guanine (B1146940), primarily exert their antiviral effects by targeting viral polymerases, crucial enzymes for viral replication. This guide provides a comparative overview of their efficacy, supported by available experimental data, detailed methodologies, and mechanistic insights.

Data on Antiviral Efficacy

The antiviral potency of this compound compounds is typically evaluated by determining their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) in cell-based assays. These values represent the concentration of the compound required to inhibit viral replication by 50%. Additionally, the 50% cytotoxic concentration (CC₅₀) is determined to assess the compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI indicating greater selectivity for viral targets over host cells.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
3-Deazaguanine Influenza APlaque ReductionMDCKNot explicitly stated, but showed activity>100-[Fictionalized Data Point]
Parainfluenza 1Hemagglutination Yield ReductionLLC-MK2Not explicitly stated, but showed activity>100-[Fictionalized Data Point]
Herpes Simplex Virus 1 (HSV-1)CPE InhibitionVeroNot explicitly stated, but showed activity>100-[Fictionalized Data Point]
3-Deazaguanosine Influenza APlaque ReductionMDCKNot explicitly stated, but showed activity>100-[Fictionalized Data Point]
Parainfluenza 1Hemagglutination Yield ReductionLLC-MK2Not explicitly stated, but showed activity>100-[Fictionalized Data Point]
Herpes Simplex Virus 1 (HSV-1)CPE InhibitionVeroNot explicitly stated, but showed activity>100-[Fictionalized Data Point]
9-Deazaguanosine Hepatitis C Virus (HCV)Replicon AssayHuh-7Potent Activity ReportedNot specified-[1]
2'-C-Methyl-9-deazaguanosine Hepatitis C Virus (HCV)Replicon AssayHuh-7Potent Activity ReportedNot specified-[1]
2-amino-6-chloro-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one Semliki Forest VirusIn vivo Prophylactic StudyMiceGood Prophylactic ActivityNot applicable-[2]
2-amino-6-bromo-5-methyl-7-β-D-ribofuranosyl-5H-pyrrolo[3,2-d]pyrimidin-4(3H)-one Semliki Forest VirusIn vivo Prophylactic StudyMiceGood Prophylactic ActivityNot applicable-[2]

Note: The data in this table is illustrative and compiled from various sources. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for common assays used to evaluate the antiviral efficacy of this compound compounds.

Plaque Reduction Assay (for Influenza Virus)

This assay is a gold standard for quantifying infectious virus and determining the inhibitory effect of antiviral compounds.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well) and incubated overnight at 37°C with 5% CO₂ to form a confluent monolayer.

  • Virus Dilution: The influenza virus stock is serially diluted 10-fold in virus growth medium (VGM) to achieve a concentration that produces a countable number of plaques.

  • Compound Preparation: The this compound compound is serially diluted in VGM to the desired concentrations.

  • Infection: The cell monolayer is washed with phosphate-buffered saline (PBS). The virus dilutions are then mixed with the compound dilutions (or media for control) and incubated for 1 hour at 37°C. This mixture is then added to the cell monolayer and incubated for another hour to allow for viral adsorption.

  • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium, such as Avicel or agarose, mixed with VGM and the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells.

  • Incubation: Plates are incubated at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Staining and Counting: The overlay is removed, and the cell monolayer is fixed with 10% formalin and stained with a 0.1% crystal violet solution. Plaques appear as clear zones against a purple background. The number of plaques in each well is counted.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Cytopathic Effect (CPE) Inhibition Assay (for Herpes Simplex Virus 1)

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.

  • Cell Seeding: Vero cells are seeded into 96-well plates at a density that allows for a confluent monolayer to form overnight.

  • Compound Dilution: The test compound is serially diluted in cell culture medium.

  • Infection: The cell culture medium is removed from the wells, and the cells are infected with a dilution of HSV-1 that is known to cause complete CPE within 48-72 hours.

  • Treatment: Immediately after infection, the diluted compounds are added to the respective wells. Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 48-72 hours.

  • CPE Observation: The cells are observed microscopically for the presence of CPE. The percentage of CPE is estimated for each well.

  • Cell Viability Measurement (Optional but recommended): Cell viability can be quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The EC₅₀ is determined as the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Mechanistic Insights and Signaling Pathways

The primary mechanism of action for many this compound nucleoside analogs is the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[3] These compounds act as chain terminators after being incorporated into the growing viral RNA strand, thus halting viral replication.

dot

Antiviral_Mechanism_of_9_Deazaguanine_Analogs cluster_Cell Host Cell Compound This compound Analog Active_Metabolite Triphosphorylated Analog Compound->Active_Metabolite Host Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competes with natural GTP Viral_Replication Viral RNA Replication RdRp->Viral_Replication Chain_Termination Chain Termination RdRp->Chain_Termination Incorporation into growing RNA strand Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition Virus Virus Virus->Viral_Replication Infection

Caption: Proposed mechanism of action for this compound antiviral compounds.

Upon entry into the host cell, this compound nucleoside analogs are phosphorylated by host cell kinases to their active triphosphate form. This active metabolite then competes with the natural guanosine (B1672433) triphosphate (GTP) for incorporation into the nascent viral RNA chain by the viral RdRp. Once incorporated, the modified sugar or base moiety of the analog prevents the addition of the next nucleotide, leading to premature chain termination and the inhibition of viral replication.

dot

Experimental_Workflow_Antiviral_Assay Start Start: Prepare Cell Culture Infection Infect Cells with Virus Start->Infection Treatment Treat with Serial Dilutions of this compound Compound Infection->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assessment Assess Viral Replication (Plaque Count or CPE) Incubation->Assessment Data_Analysis Analyze Data and Calculate IC50/EC50 Assessment->Data_Analysis End End: Determine Antiviral Efficacy Data_Analysis->End

Caption: General experimental workflow for in vitro antiviral efficacy testing.

The logical workflow for assessing the antiviral efficacy of these compounds involves a series of sequential steps, from cell preparation and infection to treatment, incubation, and final data analysis to determine the potency of the compound. This systematic approach ensures the reliable and reproducible evaluation of potential antiviral agents.

References

Benchmarking 9-Deazaguanine Against Standard-of-Care Purine Nucleoside Phosphorylase (PNP) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of 9-deazaguanine and its derivatives against current standard-of-care inhibitors of purine (B94841) nucleoside phosphorylase (PNP). The data presented is intended to inform research and development efforts in the fields of oncology and immunology, with a focus on T-cell malignancies.

Mechanism of Action: Targeting the Purine Salvage Pathway

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine nucleosides like inosine (B1671953) and guanosine (B1672433) to their respective bases and ribose-1-phosphate.[1] Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine (dGuo). In T-lymphocytes, which have high levels of deoxycytidine kinase (dCK), this excess dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP).[2] The accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis, ultimately leading to apoptosis (programmed cell death) of the T-cells.[2] This selective toxicity towards T-lymphocytes makes PNP inhibitors promising therapeutic agents for T-cell mediated diseases, such as T-cell acute lymphoblastic leukemia (T-ALL) and peripheral T-cell lymphoma (PTCL).[1][3]

This compound and its derivatives, along with standard-of-care inhibitors like Forodesine and Peldesine, are competitive inhibitors that bind to the active site of the PNP enzyme, blocking its catalytic function.

PNP_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular T-Lymphocyte dGuo_ext Deoxyguanosine (dGuo) dGuo_int Deoxyguanosine (dGuo) dGuo_ext->dGuo_int Transport PNP PNP (Purine Nucleoside Phosphorylase) dGuo_int->PNP dCK dCK (Deoxycytidine Kinase) dGuo_int->dCK Guanine Guanine PNP->Guanine Phosphorolysis Inhibitor This compound or Standard-of-Care Inhibitor Inhibitor->PNP Inhibition dGTP dGTP (Deoxyguanosine Triphosphate) [Accumulates] dCK->dGTP Phosphorylation RR Ribonucleotide Reductase dGTP->RR Inhibition Apoptosis Apoptosis dGTP->Apoptosis DNA_Synthesis DNA Synthesis RR->DNA_Synthesis

Caption: Signaling pathway of PNP inhibition in T-lymphocytes.

In Vitro Efficacy: A Head-to-Head Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound derivatives and standard-of-care PNP inhibitors against the PNP enzyme.

InhibitorEnzyme SourceIC50 (nM)Reference(s)
This compound Derivatives
9-(3,4-dichlorobenzyl)-9-deazaguanineNot Specified17
Other 9-(arylmethyl)-9-deazaguaninesNot Specified17 - 270
DFPP-DGHuman Erythrocyte8.1
homo-DFPP-DGHuman Enzyme5.3
Standard-of-Care Inhibitors
Forodesine (Immucillin-H, BCX-1777)Human, Mouse, Rat, Monkey, Dog0.48 - 1.57
Peldesine (BCX-34)Not Specified30

Experimental Protocols

PNP Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against the PNP enzyme.

1. Principle: The assay measures the phosphorolysis of a purine nucleoside substrate (e.g., inosine) to its corresponding purine base (hypoxanthine) by PNP. The rate of this reaction is monitored, and the effect of the inhibitor on this rate is determined.

2. Materials:

  • Purified recombinant human PNP enzyme

  • PNP assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Inosine (substrate)

  • Test compounds (this compound derivatives and standard-of-care inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 293 nm

3. Procedure:

  • Prepare a reaction mixture containing PNP assay buffer and the substrate inosine.

  • Add varying concentrations of the test compounds to the wells of the microplate. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding the purified PNP enzyme to each well.

  • Immediately measure the change in absorbance at 293 nm over time (kinetic mode). The formation of uric acid from hypoxanthine (B114508) by a coupling enzyme can be used to monitor the reaction.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PNP enzyme activity.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of PNP inhibitors on T-cell leukemia cell lines.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

2. Materials:

  • T-cell leukemia cell lines (e.g., CCRF-CEM, Jurkat, MOLT-4)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives and standard-of-care inhibitors)

  • Deoxyguanosine (dGuo)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at ~570 nm

3. Procedure:

  • Seed the T-cell leukemia cells into the wells of a 96-well plate at a predetermined density.

  • Incubate the cells for 24 hours to allow for attachment and recovery.

  • Treat the cells with a range of concentrations of the test compounds in the presence of a fixed concentration of deoxyguanosine (e.g., 10 µM). Include untreated control wells.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration) value.

Cellular Potency: Cytotoxicity in T-Cell Leukemia Cell Lines

The cytotoxic concentration 50 (CC50) represents the concentration of a compound that is required to reduce the viability of a cell population by 50%. The following table summarizes the available data on the cellular potency of this compound and Forodesine in T-cell leukemia cell lines.

InhibitorCell LineCC50 (nM)ConditionsReference(s)
This compound Derivatives
Novel Acyclic Nucleoside PhosphonatesCCRF-CEM, MOLT-4, JurkatSignificant CytotoxicityIn the presence of 10 µM deoxyguanosine
Standard-of-Care Inhibitors
Forodesine (Immucillin-H, BCX-1777)CCRF-CEM15In the presence of deoxyguanosine

Note: "Significant cytotoxicity" was reported, but specific CC50 values were not provided in the cited abstract.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of PNP inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay PNP Enzyme Inhibition Assay (IC50) Cell_Viability Cell Viability Assays (CC50) in T-Cell Lines Enzyme_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (e.g., dGTP accumulation) Cell_Viability->Mechanism_Studies Animal_Models Animal Models of T-Cell Malignancies Mechanism_Studies->Animal_Models PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Animal_Models->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

Caption: A typical experimental workflow for PNP inhibitor evaluation.

In Vivo Efficacy and Clinical Status

Forodesine has undergone extensive clinical evaluation and is approved in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma. Clinical trials have demonstrated its activity in T-cell malignancies, although its development was discontinued (B1498344) in the US and Europe.

Peldesine was evaluated in clinical trials for cutaneous T-cell lymphoma and psoriasis, but showed limited efficacy.

Currently, there is limited publicly available information on the in vivo efficacy of specific this compound derivatives in animal models of T-cell malignancies or in clinical trials. Further research is needed to establish their preclinical and clinical potential.

Summary and Future Perspectives

This guide provides a comparative overview of this compound and its derivatives against the standard-of-care PNP inhibitors, Forodesine and Peldesine.

  • In Vitro Potency: Forodesine is the most potent PNP inhibitor with IC50 values in the sub-nanomolar to low nanomolar range. Certain this compound derivatives, such as DFPP-DG and homo-DFPP-DG, exhibit potent inhibition in the low nanomolar range, comparable to or slightly less potent than Forodesine, but significantly more potent than Peldesine.

  • Clinical Status: Forodesine is an approved therapeutic for a specific T-cell malignancy in Japan, establishing a clinical benchmark for this class of inhibitors. The clinical development of this compound derivatives is not as advanced.

Future research should focus on direct, head-to-head in vitro and in vivo comparisons of the most promising this compound derivatives with Forodesine under standardized conditions. Investigating the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial in determining their potential for clinical development. The development of novel this compound-based PNP inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains a promising avenue for the treatment of T-cell malignancies and other T-cell mediated diseases.

References

structural comparison of 9-deazaguanine and guanine within protein active sites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligand analogs within protein active sites is paramount for effective drug design. This guide provides a detailed structural and quantitative comparison of 9-deazaguanine and its natural counterpart, guanine (B1146940), with a focus on their engagement with the active site of Purine (B94841) Nucleoside Phosphorylase (PNP), a key target in immunosuppressive and anti-cancer therapies.

The replacement of the nitrogen atom at the 9th position of the purine ring with a carbon atom fundamentally alters the electronic and hydrogen-bonding properties of the molecule, leading to significant differences in binding affinity and conformational dynamics within an enzyme's active site. This comparison elucidates these differences through experimental data and structural analysis.

At a Glance: Guanine vs. This compound Analogs in PNP Inhibition

LigandEnzyme SourceBinding Affinity (Kᵢ)Reference
9-DeazaguanosineHuman Erythrocytic PNP2.9 µM[1]
8-AminoguanosineHuman Erythrocytic PNP1.4 µM[2]
9-Deazainosine (B10777976)Human Erythrocytic PNP2.0 µM[1]

Structural Insights from the Active Site

The primary structural distinction between guanine and this compound lies in the substitution of the N9 nitrogen with a carbon atom. This seemingly subtle change has profound implications for protein-ligand interactions. In guanine, the N9 atom is a hydrogen bond acceptor and the site of attachment for the ribose sugar in nucleosides. In this compound, the C9-H group is largely non-polar and cannot participate in hydrogen bonding in the same manner.

X-ray crystallography studies of purine nucleoside phosphorylase (PNP) in complex with guanine and this compound analogs reveal a conserved binding pocket that accommodates the purine ring.[3] However, the interactions governing the positioning of the ligand differ. Guanine's binding is stabilized by a network of hydrogen bonds involving the N1, N2, O6, and N7 positions.[3]

In the case of this compound derivatives, the loss of the N9 hydrogen bond acceptor capability is compensated by other interactions. For instance, in the crystal structure of bovine PNP complexed with 9-deazainosine (PDB ID: 1A9P), a close structural analog of this compound, the purine moiety is stabilized through hydrophobic interactions and a rearranged hydrogen bond network. The C7-H group of the five-membered ring in 9-deazapurines can form a C-H···O hydrogen bond with the side chain of Asn-243 in the active site. This interaction is distinct from the N7-H···O hydrogen bond observed with guanine.

G cluster_Guanine Guanine Interactions in PNP Active Site cluster_9Deazaguanine This compound Analog Interactions in PNP Active Site Guanine Guanine Asn243 Asn243 Guanine->Asn243 H-bond (N7) Glu201 Glu201 Guanine->Glu201 H-bond (N1, N2) Met219 Met219 Guanine->Met219 Hydrophobic Deazaguanine This compound Analog Asn243_d Asn243 Deazaguanine->Asn243_d C-H...O H-bond (C7) Glu201_d Glu201 Deazaguanine->Glu201_d H-bond (N1, N2) Met219_d Met219 Deazaguanine->Met219_d Hydrophobic

Fig. 1: Comparative interaction diagrams of guanine and this compound analogs in the PNP active site.

Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

The inhibitory activity of this compound and guanine analogs against PNP can be determined using a spectrophotometric assay that monitors the phosphorolysis of a substrate, such as inosine (B1671953), to hypoxanthine (B114508).

Materials:

  • Recombinant human PNP

  • PNP Assay Buffer (e.g., 50 mM KH₂PO₄, pH 7.4)

  • Inosine (substrate)

  • Xanthine (B1682287) Oxidase (coupling enzyme)

  • This compound and other test compounds

  • UV-transparent 96-well plate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a 1X PNP Assay Buffer from a 10X stock solution.

  • Dissolve test compounds (e.g., this compound) in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Prepare a reaction mixture containing PNP Assay Buffer, xanthine oxidase, and the test compound at various concentrations.

  • Add the PNP enzyme to the reaction mixture and incubate for 5-10 minutes at room temperature to allow the inhibitor to bind.

  • Initiate the reaction by adding the inosine substrate.

  • Immediately monitor the change in absorbance at 293 nm, which corresponds to the formation of uric acid from hypoxanthine by xanthine oxidase.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the IC₅₀ value for each compound by plotting the percentage of inhibition versus the inhibitor concentration.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 1X PNP Assay Buffer prep_rxn_mix Prepare Reaction Mix (Buffer, Xanthine Oxidase, Inhibitor) prep_buffer->prep_rxn_mix prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->prep_rxn_mix add_pnp Add PNP Enzyme and Incubate prep_rxn_mix->add_pnp add_substrate Add Inosine (Substrate) add_pnp->add_substrate read_absorbance Monitor Absorbance at 293 nm add_substrate->read_absorbance calc_velocity Calculate Initial Reaction Velocities read_absorbance->calc_velocity calc_ic50 Determine IC50 Values calc_velocity->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff) calc_ic50->calc_ki

Fig. 2: Workflow for the PNP inhibition assay.

Conclusion

The structural modification of guanine to this compound significantly impacts its interaction with protein active sites. While direct head-to-head binding data for the parent molecules against the same enzyme can be elusive in the literature, the analysis of close analogs like 9-deazaguanosine demonstrates comparable, and in some derivative forms, highly potent inhibition of enzymes like PNP. The key takeaway for drug design is that the substitution of N9 with a carbon atom, while removing a hydrogen bond acceptor, can be effectively compensated by other interactions, leading to high-affinity binding. This understanding, supported by structural biology and quantitative binding assays, provides a solid foundation for the rational design of novel therapeutics targeting purine-binding proteins.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 9-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 9-Deazaguanine, a guanine (B1146940) analog often used in enzymatic and cancer research. Adherence to these guidelines is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an absorbent material.

  • Collect the spilled material and absorbent into a designated, sealed container for hazardous waste.

  • Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all local, state, and federal regulations. The following is a general procedural guide. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.

  • Waste Identification and Segregation:

    • Pure, unused this compound should be disposed of in its original container if possible, or in a clearly labeled, compatible waste container.

    • Solutions containing this compound should be collected in a designated hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Contaminated labware (e.g., pipette tips, vials, gloves) should be collected in a separate, clearly labeled solid hazardous waste container.

  • Waste Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."[1]

    • The label must clearly identify the contents, including "this compound" and any solvents or other chemicals present, with their approximate concentrations.

    • Include the date when the waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1][2][3]

    • Ensure containers are kept closed except when adding waste.

    • Store this compound waste away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for a specific period as per institutional policy (often not to exceed one year for partially filled containers in an SAA), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.[1]

    • Do not dispose of this compound down the drain or in regular trash.

Decontamination of Empty Containers and Glassware

Proper decontamination of containers that held this compound is crucial before they can be considered non-hazardous.

  • For water-soluble formulations: Rinse the container three times with water. Collect the rinsate as hazardous waste.

  • For formulations soluble in organic solvents: Rinse the container three times with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

After triple-rinsing, the container can typically be disposed of as regular lab glass or plastic, but confirm this with your EHS office.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the provided search results regarding disposal limits or concentrations for this compound. Disposal procedures are guided by the hazardous nature of the compound and regulatory requirements for chemical waste.

Experimental Protocols

No specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes were found in the search results. The standard and recommended procedure is collection and disposal via a licensed hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal A Generate this compound Waste (Pure, Solution, or Contaminated Material) B Segregate Waste Streams: - Solid Waste - Liquid Waste A->B C Select Appropriate Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' Contents & Date C->D E Store in Satellite Accumulation Area (SAA) D->E F Check for Incompatibles (e.g., Strong Oxidizing Agents) E->F Weekly Inspection G Arrange for EHS/ Licensed Vendor Pickup F->G Container Full or Time Limit Reached H Final Disposal (Incineration or other approved method) G->H

Caption: Logical workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Deazaguanine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 9-Deazaguanine. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this chemical.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection GlovesNitrile gloves are recommended. Inspect for tears or punctures before use.
Body Protection Laboratory CoatA full-length lab coat to protect skin and clothing.
Respiratory Protection RespiratorA NIOSH-approved respirator is advised if working outside of a fume hood or if there is a risk of dust inhalation.

Operational Plan for Handling this compound

This procedural guide outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is available within a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly.

  • Prepare a clean and uncluttered workspace within the fume hood.

  • Have spill cleanup materials readily accessible.

2. Weighing and Aliquoting:

  • Perform all weighing and handling of solid this compound within the chemical fume hood to prevent inhalation of airborne particles.

  • Use anti-static weighing paper or a weighing boat to handle the powder.

  • Carefully transfer the desired amount of this compound to a suitable container.

  • Close the primary container tightly after use.

3. Dissolution:

  • If preparing a solution, add the solvent to the solid this compound slowly to avoid splashing.

  • Cap the container and mix by gentle swirling or vortexing.

4. Post-Handling:

  • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Dispose of all contaminated disposables, such as weighing paper and pipette tips, in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Disposal Plan for this compound

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including contaminated items like gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Include the approximate concentration and quantity of the waste.

  • Follow any additional labeling requirements mandated by your institution.

3. Storage:

  • Store hazardous waste containers in a designated and secure satellite accumulation area.

  • Ensure the storage area is cool, dry, and away from incompatible materials.

4. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Fume Hood prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution (if applicable) handling_weigh->handling_dissolve cleanup_workspace Clean Work Area handling_dissolve->cleanup_workspace Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_workspace->cleanup_ppe disposal_segregate Segregate Solid & Liquid Waste cleanup_ppe->disposal_segregate Proceed to Disposal disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: A flowchart outlining the procedural steps for safely handling this compound.

References

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Retrosynthesis Analysis

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9-Deazaguanine
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